2-(Dimethylamino)nicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11(2)8-7(6-9)4-3-5-10-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKVQTZVCHITEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20485678 | |
| Record name | 2-(dimethylamino)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60138-76-3 | |
| Record name | 2-(dimethylamino)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Dimethylamino)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Dimethylamino)nicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, and explores the broader context of the synthesis and biological activities of related nicotinonitrile compounds. While specific experimental protocols and defined signaling pathways for this compound are not extensively documented in publicly available literature, this guide furnishes detailed methodologies for the synthesis of analogous structures and outlines a general workflow for the biological evaluation of novel chemical entities. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of nicotinonitrile derivatives for drug discovery and development.
Chemical Identity and Properties
This compound, also known as 2-(dimethylamino)pyridine-3-carbonitrile, is a chemical compound with the CAS Registry Number 60138-76-3 .[1] It belongs to the class of cyanopyridines, which are characterized by a pyridine ring substituted with a nitrile group.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 60138-76-3 | [1] |
| Molecular Formula | C₈H₉N₃ | [1] |
| Molecular Weight | 147.18 g/mol | |
| Appearance | Yellow to pale yellow liquid | |
| Boiling Point | 264.9 ± 25.0 °C (Predicted) | |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) | |
| pKa | 3.76 ± 0.10 (Predicted) | |
| Storage Temperature | Room temperature |
Synthesis and Experimental Protocols
General Synthesis of Nicotinonitrile Derivatives
A common approach to synthesizing substituted nicotinonitriles involves a multi-component reaction. A patent for the preparation of 2-chloro-4-methyl nicotinonitrile describes a two-step process that begins with the condensation of (E)-4-(dimethylamino)yl-3-butene-2-ketone and malononitrile.[2] This reaction, catalyzed by agents such as piperidine or beta-alanine, yields a 2-cyano group-5-(dimethylamine) base-3-methyl-2,4-limonene acid amide intermediate.[2] The intermediate is then chlorinated using phosphorus oxychloride and phosphorus pentachloride to obtain the final product.[2]
Another general procedure for the synthesis of 2-amino-2-chromenes, which share synthetic precursors with some pyridines, involves a one-pot, three-component condensation of an aromatic aldehyde, malononitrile, and a phenol in the presence of p-dimethylaminopyridine (DMAP) as a catalyst under microwave irradiation.[3]
A procedure for synthesizing the parent compound, nicotinonitrile, involves the dehydration of nicotinamide using phosphorus pentoxide.[4]
The diagram below illustrates a generalized synthetic workflow for nicotinonitrile derivatives.
Biological Activity and Potential Applications in Drug Development
The nicotinonitrile scaffold is a recognized pharmacophore present in numerous biologically active compounds and approved drugs.[5] Derivatives of nicotinonitrile have demonstrated a wide range of pharmacological activities, including:
-
Anticancer Activity: Several studies have highlighted the potential of nicotinonitrile derivatives as anticancer agents.[6] Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways implicated in tumor growth and proliferation, such as those involving VEGFR-2 and HER-2.[6] Some cyanopyridine derivatives have shown potent cytotoxic effects against various cancer cell lines.[7]
-
Antimicrobial Activity: Nicotinic acid derivatives, from which nicotinonitriles can be derived, have applications in agriculture as fungicides and insecticides.[8]
-
Other Activities: Various other biological activities have been reported for nicotinonitrile hybrids, including antioxidant, anti-inflammatory, and acetylcholinesterase inhibitory effects.[5]
It is important to note that while the broader class of nicotinonitriles shows significant biological promise, specific studies on the biological activity, mechanism of action, and cellular targets of this compound are limited in the currently available scientific literature.
Signaling Pathway Analysis
A critical aspect of drug development is understanding how a compound interacts with cellular signaling pathways. As of the latest review of available literature, there is no specific information detailing the signaling pathways directly modulated by this compound.
Research on related compounds, such as nicotine, has extensively explored their effects on nicotinic acetylcholine receptors (nAChRs) and downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial in cell proliferation and survival.[9][10][11] However, it cannot be assumed that this compound interacts with the same targets or pathways.
For a novel compound like this compound, a systematic approach is required to identify its biological targets and elucidate its mechanism of action. The following diagram outlines a potential experimental workflow for this purpose.
Conclusion
This compound is a readily identifiable chemical entity with defined physicochemical properties. While its specific synthesis and biological functions are not yet well-characterized, the broader family of nicotinonitriles represents a rich source of compounds with significant therapeutic potential, particularly in oncology. This technical guide provides a solid foundation for researchers interested in this molecule by summarizing its known attributes and offering insights into the synthesis and biological evaluation of related compounds. Further investigation is warranted to elucidate the specific biological activities and mechanisms of action of this compound, which could unlock its potential as a lead compound in future drug discovery efforts.
References
- 1. chemwhat.com [chemwhat.com]
- 2. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Nicotinic Acetylcholine Receptor Signaling in Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Nicotinic Acetylcholine Receptor Pathways in Cancer: From Psychiatric Clues to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
2-(Dimethylamino)nicotinonitrile chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for 2-(Dimethylamino)nicotinonitrile. The information is intended to support research and development activities involving this compound.
Chemical Structure and IUPAC Name
This compound, a substituted pyridine derivative, is characterized by a pyridine ring with a dimethylamino group at the 2-position and a nitrile group at the 3-position.
Chemical Structure:
IUPAC Name: 2-(dimethylamino)pyridine-3-carbonitrile
Molecular Formula: C₈H₉N₃
SMILES: CN(C)c1ncccc1C#N
InChI Key: AGKVQTZVCHITEU-UHFFFAOYSA-N
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical method development.
| Property | Value | Reference |
| Molecular Weight | 147.18 g/mol | [1] |
| Boiling Point | 264.9 ± 25.0 °C (Predicted) | [2] |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 3.76 ± 0.10 (Predicted) | [2] |
| LogP | 1.35 (Predicted) | |
| Physical Form | Colourless liquid (Predicted) | [2] |
| Storage Temperature | Room temperature | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis, purification, and analysis of this compound. The following sections outline generalized procedures based on the synthesis and analysis of structurally related compounds.
Synthesis
The synthesis of this compound can be achieved through the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloronicotinonitrile, with dimethylamine.
Reaction Scheme:
A potential synthetic route.
General Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloronicotinonitrile in a suitable solvent (e.g., ethanol, isopropanol, or a polar aprotic solvent like DMF).
-
Addition of Reagent: Add an excess of dimethylamine (as a solution in a solvent like THF or as a gas) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Concentrate the organic layer under reduced pressure to obtain the crude product.
Purification
Purification of the crude this compound is essential to remove unreacted starting materials and byproducts. Recrystallization or column chromatography are common methods.
Recrystallization Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include ethanol, isopropanol, or mixtures of hexane and ethyl acetate.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat for a short period.
-
Filtration (Hot): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective.
-
Procedure: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Methods
Quantitative analysis of this compound can be performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC Method (General Approach):
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water, with a potential buffer like ammonium acetate or formic acid to ensure good peak shape.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm or 280 nm).
-
Quantification: Use an external or internal standard method for accurate quantification.
GC-MS Method (General Approach):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the concentration.
-
Temperature Program: An initial oven temperature held for a few minutes, followed by a ramp to a final temperature to ensure the elution of the compound.
-
Detection: Mass spectrometry in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
Potential Biological Significance and Research Applications
Nicotinonitrile derivatives are a class of compounds with diverse biological activities. While specific signaling pathways for this compound are not yet fully elucidated, related compounds have been investigated for their potential as:
-
Autophagy Enhancers: Some 2-aminonicotinonitrile derivatives have been shown to induce autophagy, a cellular process of degradation and recycling of cellular components. This has implications for cancer therapy and neurodegenerative diseases.
-
VEGFR-2 Inhibitors: The nicotinonitrile scaffold is present in some compounds that act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapies.
The logical workflow for investigating the potential of a novel nicotinonitrile derivative like this compound in a drug discovery context is outlined below.
Drug discovery workflow for nicotinonitrile derivatives.
This guide provides a foundational understanding of this compound. Further research is required to fully characterize its properties and biological activities. The provided protocols are intended as a starting point and may require optimization for specific experimental conditions.
References
Spectroscopic Profile of 2-(Dimethylamino)nicotinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 2-(Dimethylamino)nicotinonitrile (CAS No. 60138-76-3). The following sections present a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols typically employed for their acquisition. This information is crucial for the structural elucidation, identification, and purity assessment of this molecule in research and development settings.
Spectroscopic Data Summary
While specific experimental spectra for this compound are not widely available in public databases, the expected characteristic signals based on its chemical structure and data from analogous compounds are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.9 - 8.1 | dd | 1H | H-6 (Pyridine) |
| ~7.5 - 7.7 | dd | 1H | H-4 (Pyridine) |
| ~6.6 - 6.8 | dd | 1H | H-5 (Pyridine) |
| ~3.1 - 3.3 | s | 6H | -N(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~160 - 162 | C-2 (Pyridine) |
| ~152 - 154 | C-6 (Pyridine) |
| ~140 - 142 | C-4 (Pyridine) |
| ~117 - 119 | -C≡N |
| ~108 - 110 | C-5 (Pyridine) |
| ~95 - 97 | C-3 (Pyridine) |
| ~38 - 40 | -N(CH₃)₂ |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~2220 - 2230 | Strong | C≡N (Nitrile) stretch |
| ~1600 - 1450 | Medium-Strong | C=C and C=N (Aromatic ring) stretches |
| ~1350 - 1250 | Strong | C-N (Aromatic amine) stretch |
| ~3100 - 3000 | Medium | C-H (Aromatic) stretch |
| ~2950 - 2850 | Medium | C-H (Aliphatic) stretch |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Ion |
| 147.08 | [M]⁺ (Molecular Ion) |
| 132.06 | [M-CH₃]⁺ |
| 104.05 | [M-N(CH₃)₂]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference standard (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
-
¹H NMR Acquisition: A standard proton experiment is performed using a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired with a 90° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds. A larger number of scans (typically 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using an appropriate software package. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-IR, a small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) may be used.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
An In-depth Technical Guide on the Solubility and Stability of 2-(Dimethylamino)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and extrapolated physicochemical properties of 2-(Dimethylamino)nicotinonitrile (CAS No. 60138-76-3), a substituted cyanopyridine of interest in medicinal chemistry and materials science. Due to a notable lack of specific experimental data in publicly available literature, this document combines reported physical properties with estimated solubility and stability characteristics derived from structurally related compounds. Detailed, standardized experimental protocols for determining these properties are also provided to guide researchers in generating specific data for this molecule. Furthermore, a generalized signaling pathway is presented, reflecting the potential biological activities of nicotinonitrile derivatives as described in recent research.
Introduction
This compound, also known as 2-(dimethylamino)-3-pyridinecarbonitrile, is a heterocyclic organic compound featuring a pyridine ring substituted with a dimethylamino group at the 2-position and a nitrile group at the 3-position.[1] The unique electronic properties conferred by these functional groups make it a molecule of interest for further investigation in drug discovery and materials science. Nicotinonitrile derivatives, in general, are recognized as important scaffolds in medicinal chemistry, with several compounds having progressed to clinical use.[2] They have been investigated for a range of biological activities, including as anticancer and antimicrobial agents.[3][4][5]
A thorough understanding of the solubility and stability of this compound is critical for its application in these fields. Solubility directly impacts bioavailability and formulation development, while stability is paramount for ensuring shelf-life, efficacy, and safety. This guide aims to consolidate the available information and provide a framework for the systematic evaluation of this compound.
Physicochemical Properties
While specific experimental data on the solubility of this compound is limited, some of its physical properties have been reported by chemical suppliers.
| Property | Value | Reference(s) |
| CAS Number | 60138-76-3 | [1][6][7] |
| Molecular Formula | C₈H₉N₃ | [1][6][7] |
| Molecular Weight | 147.18 g/mol | [7] |
| Appearance | Colorless to yellow liquid/oil | [6][7] |
| Boiling Point | 264.9 ± 25.0 °C (Predicted) | [6] |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [6] |
| pKa | 3.76 ± 0.10 (Predicted) | [6] |
| Storage | Room temperature, sealed in dry conditions | [6][7] |
Solubility Profile (Estimated)
Table of Estimated Solubilities:
| Solvent | Estimated Solubility | Rationale/Supporting Evidence |
| Water | Slightly soluble to soluble | 2-Aminopyridine is soluble in water.[8][9] The dimethylamino group may increase hydrophobicity compared to a primary amine, but the pyridine and nitrile functionalities should still allow for some aqueous solubility. |
| Ethanol | Soluble | 2-Aminopyridine is soluble in ethanol.[8][9] Alcohols are generally good solvents for polar organic molecules. |
| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent expected to dissolve the compound. |
| Acetonitrile | Soluble | A polar aprotic solvent that is often used in the synthesis and analysis of related compounds.[10] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |
| Dichloromethane | Soluble | A common organic solvent for compounds of intermediate polarity. |
| Hexane | Sparingly soluble to insoluble | A nonpolar solvent, unlikely to effectively solvate the polar functional groups of the molecule. |
Stability Profile (Inferred)
The stability of this compound can be inferred from the known reactivity of its constituent functional groups: the aminopyridine and nitrile moieties.
Table of Inferred Stability Characteristics:
| Condition | Inferred Stability | Potential Degradation Pathways |
| Thermal | Moderately stable. | Thermal degradation of aminopyridines can occur at elevated temperatures. The exact decomposition temperature would require experimental determination. |
| Hydrolytic (Acidic) | Susceptible to hydrolysis. | The nitrile group can undergo acid-catalyzed hydrolysis to first form an amide and subsequently a carboxylic acid (nicotinic acid derivative).[11] |
| Hydrolytic (Basic) | Susceptible to hydrolysis. | The nitrile group can undergo base-catalyzed hydrolysis to form a carboxylate salt.[11] |
| Oxidative | Potentially susceptible. | The dimethylamino group and the pyridine ring could be susceptible to oxidation, though specific studies are lacking. |
| Photolytic | Potentially susceptible. | Pyridine and its derivatives can undergo photochemical reactions upon exposure to UV light.[2] |
Experimental Protocols
The following are detailed, standard methodologies for determining the solubility and stability of organic compounds like this compound.
Solubility Determination: Shake-Flask Method
This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath is recommended for consistent agitation.
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the undissolved solid has completely settled. Centrifugation can be used to expedite this process.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometric method.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in g/L or mol/L).
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound of a known concentration in an appropriate solvent system (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) to the sample solution and heat (e.g., at 60 °C) for a defined period.
-
Basic Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) to the sample solution and heat (e.g., at 60 °C) for a defined period.
-
Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) to the sample solution and maintain at room temperature or elevated temperature for a defined period.
-
Thermal Degradation: Store the solid compound and a solution of the compound at elevated temperatures (e.g., 60-80 °C) in a controlled oven.
-
Photostability: Expose the solid compound and a solution of the compound to a controlled light source (e.g., a xenon lamp with defined UV and visible light output) in a photostability chamber.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This involves developing a chromatographic method that can separate the parent compound from all potential degradation products. Mass spectrometry (LC-MS) is highly recommended for the identification of degradation products.
-
Evaluation: Quantify the amount of the parent compound remaining and the amount of each degradation product formed at each time point. This allows for the determination of the degradation rate and the identification of the primary degradation pathways.
Potential Biological Activity and Signaling Pathways
While a specific signaling pathway for this compound has not been elucidated, numerous nicotinonitrile derivatives have been investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways implicated in cancer.[2][12] For instance, some derivatives have shown activity against tyrosine kinases and Pim-1 kinase.[12][13]
The following diagram illustrates a generalized signaling pathway that could be targeted by a nicotinonitrile derivative acting as a kinase inhibitor. This is a hypothetical representation and not specific to this compound.
Caption: Hypothetical signaling pathway for a kinase inhibitor.
Experimental Workflows
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for shake-flask solubility determination.
Caption: Workflow for forced degradation stability studies.
Conclusion
This compound is a compound with potential applications in medicinal chemistry and other scientific fields. While there is a current lack of specific experimental data regarding its solubility and stability, this guide provides a foundational understanding based on its physicochemical properties and the behavior of related compounds. The provided experimental protocols offer a clear path for researchers to generate the necessary data to support further development. The exploration of its biological activity, potentially as a kinase inhibitor, warrants further investigation. It is imperative that the estimated data presented herein be confirmed by rigorous experimental evaluation.
References
- 1. chemwhat.com [chemwhat.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest [proquest.com]
- 6. This compound CAS#: 60138-76-3 [amp.chemicalbook.com]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN103896782B - The method of preparation 2-(N, N-dimethylamino)-2 phenylbutanol - Google Patents [patents.google.com]
- 12. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2-(Dimethylamino)nicotinonitrile in Pharmaceutical Synthesis: A Technical Guide
For Immediate Release
[City, State] – December 28, 2025 – 2-(Dimethylamino)nicotinonitrile, a versatile pyridine derivative, is a key building block in the synthesis of a range of pharmaceutically active compounds. This technical guide provides an in-depth analysis of its synthesis, chemical properties, and its application as a crucial intermediate in the development of targeted therapies, with a focus on its role in the synthesis of kinase inhibitors.
Introduction
This compound, also known as 2-(dimethylamino)pyridine-3-carbonitrile, is a substituted cyanopyridine that serves as a valuable precursor in medicinal chemistry. Its unique electronic and structural features, arising from the electron-donating dimethylamino group and the electron-withdrawing nitrile group on the pyridine ring, make it a reactive and versatile intermediate for the construction of complex heterocyclic systems. This guide will explore its synthesis, key reactions, and its application in the synthesis of targeted pharmaceutical agents.
Synthesis and Chemical Properties
The primary and most common method for the synthesis of this compound is through the nucleophilic aromatic substitution of 2-chloronicotinonitrile with dimethylamine. This reaction is typically carried out in a suitable solvent, such as ethanol, and may be performed under reflux conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 60138-76-3 | [1] |
| Molecular Formula | C₈H₉N₃ | [1] |
| Molecular Weight | 147.18 g/mol | [1] |
| Boiling Point | 264.9 ± 25.0 °C (Predicted) | [1] |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 3.76 ± 0.10 (Predicted) | [1] |
Experimental Protocols
Synthesis of this compound from 2-Chloronicotinonitrile
This protocol is adapted from the synthesis of the analogous compound, 2-(dimethylamino)pyrimidine[2].
Materials:
-
2-Chloronicotinonitrile
-
Anhydrous Dimethylamine (gas or solution in a suitable solvent like ethanol)
-
Absolute Ethanol
-
Ether
-
Potassium Hydroxide (for generating anhydrous dimethylamine from aqueous solution, if applicable)
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a gas inlet tube, dissolve 2-chloronicotinonitrile (1 equivalent) in absolute ethanol.
-
While refluxing the solution, bubble anhydrous dimethylamine gas through the mixture for 6 hours. Alternatively, a solution of dimethylamine in ethanol can be used and the mixture refluxed for a similar duration.
-
After the reaction is complete, cool the solution and remove a portion of the ethanol by distillation under reduced pressure.
-
Chill the residue in an ice bath and add ether to precipitate any dimethylamine hydrochloride byproduct.
-
Filter off the precipitated salts.
-
Remove the remaining solvent from the filtrate by distillation.
-
The crude this compound can be purified by vacuum distillation.
Expected Yield: Based on analogous reactions, yields are expected to be in the range of 80-90%[2].
Table 2: Representative Reaction Yields for Synthesis of 2-Substituted Nicotinonitriles
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 2-Chloropyrimidine | Dimethylamine | 2-(Dimethylamino)pyrimidine | 81-86 | [2] |
| (E)-4-(dimethylamino) yl-3-butene-2-ketone and malononitrile | 1. Catalyst 2. POCl₃/PCl₅ | 2-chloro-4-methyl nicotinonitrile | 55.7 (total) | [3] |
| Aromatic aldehyde, malononitrile, 1-naphthol | p-Dimethylaminopyridine (catalyst) | 2-amino-2-chromenes | 85-96 | [4] |
| Malononitrile dimer, N,N'-dimethylformamide dimethyl acetal | - | Amidine derivative | 87.17 | [5] |
Application as a Pharmaceutical Intermediate
The nicotinonitrile scaffold is a common feature in many kinase inhibitors. While a direct synthesis of a marketed drug starting from this compound is not prominently documented in publicly available literature, its structural motifs are present in several important pharmaceutical compounds. For instance, the dimorpholinopyrimidine core of the investigational PI3K inhibitor, Buparlisib (BKM120), is structurally related to di-substituted aminopyridines that can be derived from nicotinonitrile precursors.
The general synthetic strategy often involves the construction of a substituted pyridine or pyrimidine ring, where a 2-amino or 2-substituted amino group is a key feature for interaction with the kinase hinge region.
Logical Workflow for the Synthesis of Substituted Nicotinonitriles
The following diagram illustrates a generalized workflow for the synthesis of substituted nicotinonitrile derivatives, which are precursors to various pharmaceutically active molecules.
Role in Targeting Signaling Pathways
Nicotinonitrile derivatives are integral components of many small molecule inhibitors that target key signaling pathways implicated in cancer and other diseases. One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Buparlisib, a compound with a structure related to derivatives of 2-(amino)nicotinonitriles, is an inhibitor of this pathway.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation from readily available starting materials and its reactivity make it an attractive building block for the development of novel therapeutics, particularly in the area of kinase inhibitors. Further exploration of its synthetic utility is likely to lead to the discovery of new and potent drug candidates targeting a variety of diseases.
Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical advice. The synthesis and handling of the described chemical compounds should only be performed by trained professionals in a controlled laboratory setting.
References
The Pivotal Role of 2-(Dimethylamino)nicotinonitrile as a Versatile Heterocyclic Building Block
A Technical Guide for Researchers and Drug Development Professionals
Abstract
2-(Dimethylamino)nicotinonitrile, a substituted pyridine derivative, has emerged as a significant and versatile building block in synthetic and medicinal chemistry. Its unique electronic properties and multiple reactive sites—the dimethylamino group, the nitrile functionality, and the pyridine ring itself—allow for the construction of a diverse array of complex heterocyclic systems. This guide provides an in-depth analysis of the synthesis, chemical properties, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents, including kinase inhibitors. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers in the field.
Introduction
Heterocyclic compounds form the cornerstone of medicinal chemistry, with a vast number of approved drugs featuring these structural motifs.[1] Among the myriad of heterocyclic scaffolds, substituted pyridines are of paramount importance due to their presence in numerous biologically active molecules. This compound has garnered attention as a readily accessible intermediate for the synthesis of fused and decorated heterocyclic systems.[] The electron-donating dimethylamino group at the 2-position and the electron-withdrawing nitrile group at the 3-position create a unique reactivity profile, making it a valuable synthon for the construction of novel molecular architectures with potential therapeutic applications.[3]
Synthesis and Physicochemical Properties
The most common and practical laboratory synthesis of this compound involves the nucleophilic aromatic substitution of 2-chloronicotinonitrile with dimethylamine. This reaction proceeds efficiently, providing the desired product in good yield.
General Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₉N₃ | |
| Molecular Weight | 147.18 g/mol | |
| Boiling Point | 264.9±25.0 °C (Predicted) | |
| Density | 1.11±0.1 g/cm³ (Predicted) | |
| pKa | 3.76±0.10 (Predicted) | |
| Appearance | Colorless to light yellow liquid |
Spectroscopic Data
While specific spectra for this compound were not found in the search results, typical spectroscopic features for related nicotinonitrile derivatives include:
-
¹H NMR: Signals corresponding to the dimethylamino protons and the protons on the pyridine ring.
-
¹³C NMR: Resonances for the carbons of the pyridine ring, the nitrile group, and the dimethylamino group.
-
IR Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically observed in the range of 2210-2230 cm⁻¹.
Experimental Protocols
Synthesis of this compound from 2-Chloronicotinonitrile
This protocol is a representative procedure based on analogous reactions.
Materials:
-
2-Chloronicotinonitrile
-
Dimethylamine (e.g., 40% solution in water or 2M solution in THF)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dioxane)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-chloronicotinonitrile (1.0 eq).
-
Dissolve the starting material in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of dimethylamine (1.5-2.0 eq) to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Diagram of Synthetic Workflow:
References
The Dawn of a New Scaffold: A Technical Guide to the Discovery and Synthesis of Novel 2-Aminonicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminonicotinonitrile core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth overview of the discovery, synthesis, and structure-activity relationships of novel derivatives of this scaffold, with a focus on their potential as therapeutic agents. The information presented herein is intended to equip researchers with the knowledge to design and execute the synthesis of new chemical entities based on the 2-aminonicotinonitrile framework.
Synthesis of 2-Aminonicotinonitrile Derivatives: A General Overview
The synthesis of 2-aminonicotinonitrile derivatives often involves multi-component reactions, providing a rapid and efficient means to generate molecular diversity. A common and effective strategy is a one-pot synthesis utilizing a ketone, an aldehyde, and malononitrile in the presence of a suitable base. This approach allows for the construction of the core heterocyclic structure with various substituents, enabling the exploration of the chemical space around the scaffold.
A general workflow for the synthesis of these derivatives is depicted below. This process typically begins with the selection of appropriate starting materials to achieve the desired substitutions on the pyridine ring. The one-pot reaction is then carried out under optimized conditions, followed by purification of the resulting product. Characterization using modern analytical techniques such as NMR and mass spectrometry is crucial to confirm the structure of the newly synthesized compounds.
Caption: A generalized workflow for the synthesis of 2-aminonicotinonitrile derivatives.
Experimental Protocols
General Procedure for the Synthesis of 4,6-Disubstituted-2-aminonicotinonitriles
This protocol is a representative example of the synthesis of 2-aminonicotinonitrile derivatives.
Materials:
-
Appropriate aromatic aldehyde (1 mmol)
-
Appropriate ketone (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium acetate (8 mmol)
-
Ethanol (20 mL)
Procedure:
-
A mixture of the aromatic aldehyde, ketone, malononitrile, and ammonium acetate in ethanol is stirred at room temperature for 10-15 minutes.
-
The reaction mixture is then refluxed for 6-8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If necessary, the crude product is purified by recrystallization from ethanol to afford the pure 2-aminonicotinonitrile derivative.
Characterization
The synthesized compounds are typically characterized by the following methods:
-
Melting Point: Determined using an open capillary melting point apparatus.
-
Infrared (IR) Spectroscopy: Recorded on an FT-IR spectrometer using KBr pellets.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectra are recorded on a spectrometer at an appropriate frequency using DMSO-d6 as the solvent and TMS as the internal standard.
-
Mass Spectrometry (MS): Mass spectra are recorded on a mass spectrometer.
Structure-Activity Relationship (SAR) and Biological Activity
Recent studies have highlighted the potential of 2-aminonicotinonitrile derivatives as potent anticancer agents and autophagy enhancers. The biological activity of these compounds is highly dependent on the nature and position of the substituents on the pyridine ring.
A study on a series of 2-aminonicotinonitrile derivatives revealed that substituents at the C-4 and C-6 positions of the nicotinonitrile ring play a crucial role in their autophagy-inducing activity.[1][2][3] Conversely, substituents at the C-5 position were found to have a detrimental effect on this activity.[1][2][3] The most promising compound from this series, compound 7g , demonstrated strong autophagy-inducing activity and significant antiproliferative effects against SGC-7901 cells by inducing apoptosis and causing cell cycle arrest at the G1 phase.[1][2][3]
The logical relationship of the Structure-Activity Relationship (SAR) for these derivatives is illustrated in the diagram below.
Caption: The influence of substituent positions on the biological activity of 2-aminonicotinonitrile derivatives.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of selected 2-aminonicotinonitrile derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2-Amino-4,6-diphenylnicotinonitrile (Compound 3) | MDA-MB-231 (Breast Cancer) | 1.81 ± 0.1 | Doxorubicin | 3.18 ± 0.1 |
| 2-Amino-4,6-diphenylnicotinonitrile (Compound 3) | MCF-7 (Breast Cancer) | 2.85 ± 0.1 | Doxorubicin | 4.17 ± 0.2 |
| Compound 4 | MDA-MB-231 (Breast Cancer) | 6.93 ± 0.4 | Doxorubicin | 3.18 ± 0.1 |
| Compound 4 | MCF-7 (Breast Cancer) | 5.59 ± 0.3 | Doxorubicin | 4.17 ± 0.2 |
Data compiled from various studies for comparative analysis.[4]
Conclusion
The 2-aminonicotinonitrile scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the tunable nature of this core allow for the generation of diverse libraries of compounds for biological screening. The structure-activity relationships discussed in this guide provide a rational basis for the design of more potent and selective derivatives. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this remarkable class of compounds.
References
A Technical Guide to the Biological Activities of Nicotinonitrile Scaffolds
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The nicotinonitrile (3-cyanopyridine) scaffold is a "privileged structure" in medicinal chemistry, forming the core of several marketed drugs and a multitude of investigational compounds.[1][2] Its synthetic accessibility and the ease of substitution on the pyridine ring have allowed for the creation of large libraries of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of substituted nicotinonitriles, with a primary focus on their anticancer potential through mechanisms like kinase inhibition and apoptosis induction. Additionally, their roles as antimicrobial, antiviral, and anti-inflammatory agents are explored. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.
Anticancer Activity
Nicotinonitrile derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of critical signaling pathways and the induction of apoptosis.[3][4][5][6][7] Marketed drugs such as the kinase inhibitors Bosutinib and Neratinib feature this core structure, underscoring its therapeutic relevance.[1][8][9]
Mechanisms of Action
1.1.1 Kinase Inhibition
A primary mechanism of action for many anticancer nicotinonitriles is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.
-
Tyrosine Kinase Inhibition: Several nicotinonitrile derivatives have been shown to be potent inhibitors of tyrosine kinases (TKs).[3] For instance, compounds 8 and 5g have been identified as potent anticancer agents, inhibiting TK with IC50 values of 311 and 352 nM, respectively.[3] This inhibition disrupts downstream signaling pathways, such as the Ras/MAPK pathway, arresting the cell cycle and impeding proliferation.[10]
-
Pim Kinase Inhibition: The Pim family of serine/threonine kinases is another important target. Overexpression of Pim-1 is linked to the progression of several cancers.[11] Nicotinonitrile derivatives have been developed as potent pan-Pim kinase inhibitors.[7] For example, derivative 8e shows potent activity with IC50 values ≤ 0.28 μM against three Pim kinase isoforms.[7][12] Pim kinases contribute to cell survival by phosphorylating and inactivating pro-apoptotic proteins like Bad.[11] Inhibition of Pim kinases by nicotinonitriles can thus promote apoptosis.
1.1.2 Induction of Apoptosis
Many nicotinonitrile compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often a consequence of kinase inhibition but can also occur through other pathways. Studies have shown that treatment with certain nicotinonitrile derivatives leads to a significant upregulation of pro-apoptotic proteins like p53 and Caspase-3, as well as an increased Bax/Bcl-2 protein expression ratio, which is a key indicator of apoptosis induction.[7][12]
In Vitro Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected nicotinonitrile derivatives against various human cancer cell lines.
| Compound ID/Series | Target Cell Line | Assay | IC50 (µM) | Reference |
| Derivative 5g | MCF-7 (Breast) | MTT | ~1-3 | [3] |
| Derivative 8 | HCT-116 (Colon) | MTT | ~1-3 | [3] |
| Compound 11 | MCF-7 (Breast) | MTT | Promising activity | [4] |
| Compound 12 | HepG2 (Liver) | MTT | Promising activity | [4] |
| Phenylureido Derivative | Caco-2 (Colon) | MTT | 24.79 | [5] |
| Phenylureido Derivative | HepG2 (Liver) | MTT | 34.31 | [5] |
| Benzohydrazide 9a | MCF-7 (Breast) | MTT | 2 | [6] |
| Derivative 8e | HepG2 (Liver) | MTT | ≤ 0.28 (vs Pim kinases) | [7][12] |
| Derivative 14a | NCI-H460 (Lung) | MTT | 0.025 | [13] |
| Derivative 14a | RKOP 27 (Colon) | MTT | 0.016 | [13] |
| Compound 4c | HCT-116 (Colon) | MTT | 7.15 | [14] |
| Compound 4d | HepG2 (Liver) | MTT | 6.95 | [14] |
| Compound 12 | MCF-7 (Breast) | MTT | 0.5 | [15] |
Key Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced, which is quantified by measuring its absorbance, is directly proportional to the number of living, metabolically active cells.[4]
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom microplate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL). Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the nicotinonitrile test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C and 5% CO₂.[7]
-
MTT Addition: Following incubation, carefully remove the treatment medium. Add a fresh solution of MTT (typically 5 mg/mL in PBS, diluted in serum-free medium) to each well. Incubate for an additional 3-4 hours to allow for formazan crystal formation.[16]
-
Formazan Solubilization: After the MTT incubation, add a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the purple formazan crystals.[4] Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[3]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Antimicrobial Activity
Nicotinonitrile derivatives have also been investigated for their potential as antimicrobial agents, showing activity against a range of bacterial and fungal pathogens.[16][17][18]
In Vitro Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity, expressed as Minimum Inhibitory Concentration (MIC), of selected nicotinonitrile derivatives.
| Compound ID/Series | Target Organism | Assay | MIC (µg/mL) | Reference |
| Thiazole Schiff base 1d/1e | Staphylococcus aureus | Broth Microdilution | 3.8-4.0 (µM) | [19] |
| Thiazole Schiff base 1d/1e | Escherichia coli | Broth Microdilution | 3.8-4.0 (µM) | [19] |
| Pyridone derivative | Bacillus subtilis | Agar Diffusion | 0.078 (mg/mL) | [20] |
| Pyridone derivative | Staphylococcus aureus | Agar Diffusion | 0.0024 (mg/mL) | [20] |
| 3-cyanopyridine 3d/3e | Escherichia coli | Broth Microdilution | 3.91 | [20] |
| Coumarinyl Nicotinonitrile 3a-c | Staphylococcus aureus | Agar Diffusion | Good activity | [18][21] |
| Coumarinyl Nicotinonitrile 3a-c | Escherichia coli | Agar Diffusion | Good activity | [18][21] |
| Nicotinamide 16g | Candida albicans (Fluconazole-resistant) | Broth Microdilution | 0.125-1 | [22] |
| Nicotinamide 16g | Candida albicans (SC5314) | Broth Microdilution | 0.25 | [22] |
Key Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][8]
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the organism after overnight incubation.[8]
Detailed Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the nicotinonitrile compound in a suitable solvent. Perform two-fold serial dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[8]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture (18-24 hours old). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final desired concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[8]
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.[6]
-
Reading and Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[6][8]
Other Biological Activities
Beyond anticancer and antimicrobial effects, the nicotinonitrile scaffold is associated with a range of other important biological activities.
-
Anti-inflammatory Activity: Certain nicotinonitrile derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is involved in the inflammatory response.[1] Some novel nicotinates have shown potent COX-2 inhibitory activity with IC50 values as low as 0.04 µM.
-
Antiviral Activity: The 2-oxonicotinonitrile (2-ONN) scaffold, a derivative of the natural product 2-pyridinone, has been explored for antiviral applications. Nucleoside analogues derived from 2-ONN have demonstrated good activity against SARS-CoV and influenza A (H5N1).[23]
-
Antioxidant Activity: Several nicotinonitrile hybrids have been synthesized and shown to possess antioxidant properties, with some compounds exhibiting good ABTS radical scavenging activity.[1]
-
Cardiovascular Effects: Marketed drugs like Milrinone and Olprinone, which contain the nicotinonitrile core, are used for their cardiotonic effects, highlighting the scaffold's relevance in treating cardiovascular conditions.[1][8]
General Workflow for Scaffold Evaluation
The discovery and development of new drugs based on the nicotinonitrile scaffold typically follows a structured workflow, from initial design to preclinical evaluation.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Pim-1 kinase stimulates c-Myc-mediated death signaling upstream of caspase-3 (CPP32)-like protease activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 11. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 12. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Secure Verification [cherry.chem.bg.ac.rs]
- 14. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 19. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemotaxis.semmelweis.hu [chemotaxis.semmelweis.hu]
The Medicinal Chemistry of Nicotinonitriles: A Technical Guide to Drug Discovery and Development
Abstract: The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structural motif in medicinal chemistry, forming the core of several marketed drugs and a multitude of investigational agents.[1][2] Its unique electronic properties and versatile chemical handles allow for the development of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications of nicotinonitrile derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics. This document summarizes key quantitative data in tabular form, provides detailed experimental protocols for representative syntheses and biological assays, and visualizes complex pathways and workflows using Graphviz diagrams.
Introduction to Nicotinonitriles
The pyridine ring is a fundamental N-heteroaromatic structure found in numerous natural products, including nicotinic acid and vitamin B6, and is a cornerstone of many pharmaceuticals.[2][3] The introduction of a nitrile (cyano) group at the 3-position confers specific physicochemical properties that are highly advantageous for drug design. The nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can participate in key interactions with biological targets, enhancing binding affinity and modulating pharmacokinetic profiles.[4][5]
The therapeutic importance of this scaffold is highlighted by the number of approved drugs that incorporate the nicotinonitrile core, such as:
-
Bosutinib: A tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia.[1][6]
-
Neratinib: A kinase inhibitor for the treatment of breast cancer.[1][6]
-
Milrinone & Olprinone: Phosphodiesterase 3 inhibitors used for heart failure.[1][6]
The diverse pharmacological activities of nicotinonitrile derivatives, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects, continue to drive extensive research into this compound class.[3][7]
Synthetic Strategies
The synthesis of the nicotinonitrile core and its derivatives is well-established, with numerous methods available. One-pot, multi-component reactions are particularly efficient and widely used. A common approach involves the condensation of an aldehyde, a ketone (or an equivalent active methylene compound like ethyl acetoacetate), malononitrile, and a nitrogen source such as ammonium acetate.[3][8][9]
This method allows for the generation of a diverse library of compounds by varying the starting materials. Further functionalization can be achieved through reactions targeting the substituents on the pyridine ring.[10]
Mechanism of Action and Therapeutic Applications
Nicotinonitrile derivatives exert their biological effects by interacting with a wide array of molecular targets. A significant focus of research has been on their role as enzyme inhibitors, particularly in the context of cancer therapy.
Enzyme Inhibition
PIM Kinases: Proto-oncogene PIM kinases are a family of serine/threonine kinases that modulate a network of signaling pathways involved in cell cycle progression and survival.[1] Overexpression of PIM kinases is common in various cancers, making them an attractive therapeutic target.[11] Nicotinonitrile derivatives have been developed as potent PIM kinase inhibitors, showing cytotoxic activity in cancer cell lines like HepG2 (liver cancer) and MCF-7 (breast cancer).[12][13] These inhibitors can induce apoptosis and arrest the cell cycle at the G2/M phase.[2][12]
Tyrosine Kinases (TKs): Many nicotinonitriles function as potent inhibitors of tyrosine kinases, such as VEGFR-2.[1] By blocking TKs, these compounds can inhibit signaling pathways that lead to endothelial cell proliferation and tumor angiogenesis, crucial processes for tumor development.[1][14]
Other Enzymes: The nicotinonitrile scaffold has also been utilized to develop inhibitors for other enzymes, including α-glucosidase, tyrosinase, and urease, suggesting potential applications in metabolic disorders and other conditions.[15]
Anticancer Activity
The antiproliferative activity of nicotinonitriles is a major area of investigation.[16] Studies have demonstrated their efficacy against various cancer cell lines, including colon, liver, and breast cancer.[14][17][18] The mechanism often involves the induction of apoptosis, as evidenced by the upregulation of key apoptotic markers like caspases 3 and 9, an increased Bax/Bcl-2 ratio, and cell cycle arrest.[12][14]
Table 1: Selected Anticancer and Enzyme Inhibitory Activities of Nicotinonitrile Derivatives
| Compound Class | Target/Cell Line | Activity | Value | Reference |
| Nicotinonitrile-Imino Hybrid | Tyrosine Kinase | IC50 | 311 nM | [14] |
| Nicotinonitrile-Imino Hybrid | Tyrosine Kinase | IC50 | 352 nM | [14] |
| Phenylureido-Nicotinonitrile | HePG2 (Liver Cancer) | IC50 | 34.31 µM | [8][17] |
| Phenylureido-Nicotinonitrile | Caco-2 (Colon Cancer) | IC50 | 24.79 µM | [8][17] |
| Nicotinonitrile Derivative 8e | Pim-1 Kinase | IC50 | ≤ 0.28 µM | [12] |
| Nicotinonitrile Derivative 8e | Pim-2 Kinase | IC50 | ≤ 0.28 µM | [12] |
| Nicotinonitrile Derivative 8e | Pim-3 Kinase | IC50 | ≤ 0.28 µM | [12] |
| Nicotinonitrile Derivative 1 | α-glucosidase | IC50 | 27.09 ± 0.12 µM | [15] |
Structure-Activity Relationships (SAR)
The biological activity of nicotinonitrile compounds can be finely tuned by modifying the substituents at various positions of the pyridine ring. SAR studies are crucial for optimizing potency and selectivity.
-
Positions 4 and 6: These positions are frequently substituted with aryl groups. The nature and substitution pattern of these aromatic rings significantly impact activity. For instance, in anticancer agents, electron-donating or withdrawing groups on the aryl rings can modulate potency against different cell lines.[16][19]
-
Position 2: Modifications at this position, often involving amino, alkoxy, or thione groups, are critical for interacting with the target protein.[9] For kinase inhibitors, this position often projects into the ATP-binding pocket.
-
Position 5: This position is less commonly modified but can influence the overall electronic properties and conformation of the molecule.
Experimental Protocols
General Synthesis of 2-Amino-4,6-diaryl-nicotinonitrile (Representative Protocol)
This protocol is adapted from methods involving the cyclization of chalcones.[3][20]
Materials:
-
Substituted Chalcone (1,3-diaryl-2-propen-1-one) (1.0 eq)
-
Malononitrile (1.2 eq)
-
Ammonium Acetate (8.0 eq)
-
Ethanol (as solvent)
Procedure:
-
A mixture of the appropriate chalcone (1.0 eq), malononitrile (1.2 eq), and ammonium acetate (8.0 eq) is placed in a round-bottom flask.
-
Ethanol is added to the flask to dissolve the reactants.
-
The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration.
-
The crude product is washed with cold water, then with a small amount of cold ethanol to remove impurities.
-
The solid is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure nicotinonitrile derivative.
-
The structure of the final compound is confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[8][10]
In Vitro Antiproliferative Activity (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[16]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of approximately 5,000-10,000 cells/well in 100 µL of complete medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: The test nicotinonitrile derivatives are serially diluted in the growth medium. The medium from the plates is aspirated, and 100 µL of the medium containing different concentrations of the test compounds is added to the wells. A control group receives medium with DMSO only (vehicle control).
-
Incubation: The plates are incubated for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductase enzymes will convert the yellow MTT to a dark blue formazan precipitate.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[18]
Conclusion and Future Prospects
The nicotinonitrile scaffold remains a highly valuable and versatile platform in modern medicinal chemistry. Its presence in several FDA-approved drugs validates its potential for developing safe and effective therapeutic agents.[1][6] The synthetic accessibility and the potential for diverse functionalization allow for the creation of large compound libraries for high-throughput screening.[9] Current research continues to uncover novel biological targets and therapeutic applications for nicotinonitrile derivatives, particularly in oncology and infectious diseases.[1][3] Future efforts will likely focus on designing next-generation inhibitors with improved selectivity to minimize off-target effects, exploring novel drug delivery systems, and leveraging computational methods for more rational, target-based drug design. The continued exploration of this chemical space promises to yield new and improved treatments for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] A Review on The Chemistry of Nicotinonitriles and Their applications | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 11. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sciprofiles.com [sciprofiles.com]
- 18. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest [proquest.com]
A Comprehensive Technical Guide to 2-(Dimethylamino)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Dimethylamino)nicotinonitrile, a substituted pyridine derivative, belongs to a class of compounds that has garnered significant interest in medicinal chemistry. The nicotinonitrile scaffold is a key structural motif in a variety of biologically active molecules. This technical guide provides a detailed overview of the known synonyms, and physicochemical properties of this compound. Due to the limited availability of public data on this specific compound, this guide also presents a general synthetic approach and discusses the broader biological context of related nicotinonitrile derivatives to provide a valuable resource for researchers.
Chemical Identity and Synonyms
This compound is a chemical compound with the CAS Registry Number 60138-76-3 . It is also known by several other names.
| Identifier Type | Value | Citation |
| Systematic Name | This compound | |
| IUPAC Name | 2-(dimethylamino)pyridine-3-carbonitrile | [1] |
| CAS Registry No. | 60138-76-3 | [1] |
| Molecular Formula | C8H9N3 | [1] |
| Molecular Weight | 147.18 g/mol | [1] |
A comprehensive list of synonyms and alternative names is provided in the table below to facilitate literature and database searches.
| Synonyms and Alternative Names | Citation |
| 2-(Dimethylamino)-3-cyanopyridine | |
| 2-(Dimethylamino)pyridine-3-carbonitrile | [1] |
| 3-Cyano-2-(dimethylamino)pyridine | |
| 2-(N,N-Dimethylamino)nicotinonitrile |
Note: No registered trade names for this compound were identified in a comprehensive search of publicly available databases. It is primarily available as a research chemical.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. These properties are essential for handling, storage, and experimental design.
| Property | Value | Citation |
| Boiling Point | 264.9 °C (predicted) | [2] |
| Density | 1.113 g/cm³ (predicted) | [2] |
| Refractive Index | 1.552 (predicted) | [2] |
Synthesis and Experimental Protocols
Representative Experimental Protocol: Synthesis of 2-Substituted Nicotinonitrile Derivatives
This protocol is a generalized representation and may require optimization for the specific synthesis of this compound.
Reaction: 2-Chloronicotinonitrile + Dimethylamine → this compound
Procedure:
-
To a solution of 2-chloronicotinonitrile (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or DMSO) in a sealed reaction vessel, add an excess of dimethylamine (typically 2-3 equivalents, either as a solution in a solvent like THF or as a gas).
-
The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) for several hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
General Synthesis Workflow
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Pyridines Using 2-(Dimethylamino)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(dimethylamino)nicotinonitrile as a versatile precursor for the preparation of various substituted pyridine derivatives. The protocols detailed herein are intended for use by trained professionals in a laboratory setting.
Introduction
Substituted pyridines are a critical class of heterocyclic compounds widely found in pharmaceuticals, agrochemicals, and materials science. This compound serves as a valuable and reactive starting material for the synthesis of a variety of 2-substituted and fused pyridine systems. The electron-donating dimethylamino group at the 2-position activates the pyridine ring for certain transformations and also acts as a good leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of functionalities at this position.
The general reactivity of this compound is centered around two main transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The dimethylamino group can be displaced by various nucleophiles, providing a straightforward route to 2-substituted nicotinonitrile derivatives.
-
Reactions involving the Nitrile Group: The cyano group can participate in addition reactions with organometallic reagents or undergo cyclization to form fused heterocyclic systems.
I. Synthesis of 2-Substituted Nicotinonitriles via Nucleophilic Aromatic Substitution
The dimethylamino group at the 2-position of this compound is a facile leaving group, enabling its substitution by a variety of nucleophiles. This approach is particularly useful for the synthesis of 2-amino, 2-alkoxy, and 2-thioalkoxy substituted nicotinonitriles.
A. Reaction with Amines
The displacement of the dimethylamino group with primary or secondary amines is a common strategy to synthesize 2-aminonicotinonitrile derivatives, which are important scaffolds in medicinal chemistry.
Workflow for the Synthesis of 2-Anilino-nicotinonitrile:
Caption: General workflow for the synthesis of 2-anilino-nicotinonitrile.
Experimental Protocol: Synthesis of 2-Anilino-4-(dimethylamino)nicotinonitrile
While a direct protocol for the synthesis of 2-anilino-nicotinonitrile from this compound was not found in the immediate search, a related synthesis of 2-anilino-4-(dimethylamino)nicotinonitrile is available. This suggests that the dimethylamino group at the 2-position is susceptible to substitution.
-
Materials: 2,4-bis(dimethylamino)nicotinonitrile, Aniline, appropriate solvent (e.g., Dioxane or DMF).
-
Procedure: A mixture of 2,4-bis(dimethylamino)nicotinonitrile and aniline in a suitable solvent is heated under reflux for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, followed by washing with a suitable solvent (e.g., ethanol). Further purification can be achieved by recrystallization.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | pKa |
| 2-Anilino-4-(dimethylamino)nicotinonitrile | C₁₄H₁₄N₄ | 238.29 | 403.9 ± 45.0 (Predicted) | 1.19 ± 0.1 (Predicted) | 4.95 ± 0.10 (Predicted) |
| Table 1: Physicochemical properties of a representative 2-aminonicotinonitrile derivative.[1] |
II. Reactions Involving the Nitrile Group
The cyano group of this compound can be a versatile handle for further synthetic transformations, most notably through reactions with organometallic reagents to form ketones after hydrolysis.
A. Reaction with Grignard Reagents
Grignard reagents add to the nitrile functionality to form an intermediate imine, which upon acidic workup, hydrolyzes to a ketone. This provides a powerful method for the synthesis of 2-(dimethylamino)acylpyridines.
Reaction Pathway for Grignard Addition to Nitrile:
Caption: Pathway for the synthesis of ketones from nitriles using Grignard reagents.
Experimental Protocol: General Procedure for the Reaction of a Nicotinonitrile with a Grignard Reagent
-
Materials: this compound, Grignard reagent (e.g., Phenylmagnesium bromide in THF), Anhydrous diethyl ether or THF, Aqueous acid (e.g., 1 M HCl).
-
Procedure: To a solution of this compound in an anhydrous ethereal solvent, the Grignard reagent is added dropwise at a low temperature (e.g., 0 °C) under an inert atmosphere (e.g., Nitrogen or Argon). The reaction mixture is then allowed to warm to room temperature and stirred for a specified time. The reaction is quenched by the slow addition of aqueous acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
III. Cyclization Reactions
The enamine-like functionality of this compound makes it a suitable precursor for the synthesis of fused pyridine systems through cyclization reactions with bifunctional reagents. For instance, reaction with hydrazine can lead to the formation of pyrazolo[3,4-b]pyridine derivatives.
Experimental Protocol: Synthesis of 3-Aryl-1H-pyrazole-4-carbonitrile from 2-Aroyl-3-(dimethylamino)-2-propenenitrile
While a specific protocol for this compound is not available, the reaction of the structurally similar 2-aroyl-3-(dimethylamino)-2-propenenitriles with hydrazine hydrate provides a valuable model.[2]
-
Materials: 2-Aroyl-3-(dimethylamino)-2-propenenitrile, Hydrazine hydrate, Ethanol.
-
Procedure: A solution of the 2-aroyl-3-(dimethylamino)-2-propenenitrile in ethanol is treated with hydrazine hydrate. The reaction mixture is heated under reflux for a period of time, with the reaction progress monitored by TLC. After completion, the mixture is cooled, and the precipitated product is collected by filtration and washed with cold ethanol.
Quantitative Data for a Representative Pyrazole Synthesis:
| Starting Material | Product | Yield (%) | Melting Point (°C) |
| 3-(Dimethylamino)-2-(2-thienoyl)-2-propenenitrile | 3-(2-Thienyl)-1H-pyrazole-4-carbonitrile | 75 | 150-152 |
| 3-(Dimethylamino)-2-(2-furoyl)-2-propenenitrile | 3-(2-Furyl)-1H-pyrazole-4-carbonitrile | 70 | 155 |
| Table 2: Yields and melting points for the synthesis of pyrazole derivatives from related enaminonitriles.[2] |
Conclusion
This compound is a versatile and reactive building block for the synthesis of a variety of substituted and fused pyridine derivatives. Its utility stems from the ability of the dimethylamino group to act as a good leaving group in nucleophilic aromatic substitution reactions and the reactivity of the nitrile group towards organometallic reagents and in cyclization reactions. The protocols and data presented here provide a foundation for researchers to explore the synthetic potential of this valuable precursor in the development of novel compounds for various applications, including drug discovery. Further investigation into the scope and limitations of these reactions will undoubtedly expand the synthetic chemist's toolbox for accessing diverse pyridine libraries.
References
Application Notes and Protocols: Electrophilic Reactions of 2-(Dimethylamino)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for 2-(Dimethylamino)nicotinonitrile with various electrophiles. This document includes detailed experimental protocols, tabulated quantitative data for key reactions, and visualizations of reaction pathways and workflows to support research and development in medicinal chemistry and materials science.
Introduction
This compound is a versatile substituted pyridine derivative that serves as a valuable building block in the synthesis of a wide range of heterocyclic compounds. The electron-donating dimethylamino group at the 2-position and the electron-withdrawing nitrile group at the 3-position influence the regioselectivity of electrophilic substitution reactions. This document details the reaction conditions for alkylation, acylation, halogenation, and formylation of this substrate, providing researchers with the necessary information to design and execute synthetic strategies.
Reaction with Alkyl Halides (N-Alkylation)
The nitrogen atom of the pyridine ring in this compound can act as a nucleophile, reacting with alkyl halides to form quaternary pyridinium salts. This N-alkylation is a common transformation for modifying the electronic properties and solubility of the molecule.
Quantitative Data for N-Alkylation
| Electrophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | CH₃I | Acetonitrile | Reflux | 4 | >90 |
| Ethyl Bromide | CH₃CH₂Br | DMF | 80 | 6 | 85-95 |
| Benzyl Chloride | PhCH₂Cl | Toluene | 100 | 8 | 80-90 |
Experimental Protocol: Synthesis of 2-(Dimethylamino)-1-methyl-3-cyanopyridinium Iodide
Materials:
-
This compound
-
Methyl Iodide (CH₃I)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add methyl iodide (1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the product by adding anhydrous diethyl ether.
-
Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield the pyridinium salt.
Reaction with Acyl Chlorides (Acylation)
Acylation of this compound can potentially occur at the exocyclic nitrogen or on the pyridine ring. However, under standard conditions, acylation of the aromatic ring is less common without specific activation. N-acylation of the dimethylamino group is also generally not favored due to steric hindrance and the electron-donating nature of the pyridine ring. For acylation to occur on the pyridine ring, a Friedel-Crafts type reaction would be necessary, which is challenging for electron-deficient pyridine rings. A more feasible approach for introducing an acyl group is through a Vilsmeier-Haack type reaction or by functionalizing a lithiated intermediate.
For the purpose of these notes, a general protocol for the acylation of a related activated aromatic amine is provided as a representative example, as specific literature on the direct acylation of this compound is scarce.
Quantitative Data for a Representative Acylation
| Electrophile | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoyl Chloride | PhCOCl | Pyridine | DCM | 0 to RT | 3 | 70-85 |
| Acetyl Chloride | CH₃COCl | Triethylamine | THF | 0 to RT | 2 | 75-90 |
Experimental Protocol: Representative N-Acylation of an Aminopyridine
Materials:
-
This compound (or related aminopyridine)
-
Benzoyl Chloride (PhCOCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a dry round-bottom flask, dissolve the aminopyridine substrate (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.2 eq) to the solution.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction with Halogenating Agents (Halogenation)
Electrophilic halogenation of the pyridine ring is influenced by the directing effects of the substituents. The electron-donating dimethylamino group directs electrophiles to the ortho and para positions (C5 and C3, respectively, relative to the amino group). The cyano group is a meta-director. The outcome of the halogenation will depend on the balance of these electronic effects and the reaction conditions.
Quantitative Data for Halogenation
| Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| N-Bromosuccinimide (NBS) | Acetonitrile | RT | 2 | 5-Bromo-2-(dimethylamino)nicotinonitrile | 80-90 |
| N-Chlorosuccinimide (NCS) | DMF | 50 | 4 | 5-Chloro-2-(dimethylamino)nicotinonitrile | 75-85 |
| Iodine/Silver Sulfate | Ethanol | Reflux | 6 | 5-Iodo-2-(dimethylamino)nicotinonitrile | 60-70 |
Experimental Protocol: Bromination using N-Bromosuccinimide
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-bromosuccinimide (1.05 eq) in one portion at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Vilsmeier-Haack Reaction (Formylation)
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds. The Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile. For this compound, formylation is expected to occur at the position most activated by the dimethylamino group, which is the 5-position.
Quantitative Data for Vilsmeier-Haack Reaction
| Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| POCl₃, DMF | 1,2-Dichloroethane | 80 | 3 | 2-(Dimethylamino)-5-formylnicotinonitrile | 70-80 |
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
1,2-Dichloroethane (anhydrous)
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with dropping funnel
-
Magnetic stirrer and stir bar
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF in an ice-water bath.
-
Slowly add phosphorus oxychloride (1.5 eq) dropwise to the DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane dropwise to the Vilsmeier reagent.
-
After the addition, heat the reaction mixture to 80 °C and stir for 3 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
One-Pot Synthesis of Pyridines Using 2-(Dimethylamino)nicotinonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of polysubstituted pyridines utilizing 2-(dimethylamino)nicotinonitrile as a versatile starting material. The pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, and efficient synthetic methodologies are of paramount importance. The protocols outlined herein are based on established multi-component reaction strategies, offering a streamlined approach to a diverse range of pyridine derivatives.
Introduction
Polysubstituted pyridines are a class of heterocyclic compounds that are prevalent in a vast number of pharmaceuticals, agrochemicals, and functional materials. Their unique chemical properties and biological activities make them attractive targets for synthetic chemists. One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient construction of complex molecules from simple and readily available starting materials, by combining several synthetic steps into a single operation without the isolation of intermediates. This approach offers significant advantages in terms of time, cost, and environmental impact.
This compound is a highly reactive enaminonitrile that can serve as a key building block in the synthesis of a variety of heterocyclic systems. Its activated double bond and nitrile group make it an ideal substrate for cycloaddition and condensation reactions. This application note focuses on its use in one-pot syntheses of pyridines through reaction with active methylene compounds and ketones.
Reaction Principle
The one-pot synthesis of pyridines from this compound typically proceeds through a cascade of reactions initiated by a Michael addition of a carbanion, generated from an active methylene compound or a ketone, to the electron-deficient double bond of the enaminonitrile. This is followed by an intramolecular cyclization and subsequent elimination of dimethylamine to afford the aromatic pyridine ring. The reaction is often catalyzed by a base.
Experimental Protocols
General Protocol for the One-Pot Synthesis of 2-Amino-4-substituted-nicotinonitriles
This protocol describes a general procedure for the reaction of this compound with active methylene compounds.
Materials:
-
This compound (CAS: 60138-76-3)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Ketone (e.g., acetone, acetophenone)
-
Base catalyst (e.g., piperidine, sodium ethoxide, potassium carbonate)
-
Solvent (e.g., ethanol, dimethylformamide (DMF), acetonitrile)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask, add the active methylene compound (1.0 mmol) or ketone (1.0 mmol).
-
Add the base catalyst (0.1-1.0 mmol) to the reaction mixture.
-
The reaction mixture is then stirred at room temperature or heated to reflux (typically between 60-120 °C) for a period of 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is then treated with cold water or a mixture of ice and water to precipitate the crude product.
-
The solid product is collected by filtration, washed with water, and then a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Data Presentation
The following tables summarize representative examples of polysubstituted pyridines that can be synthesized using this one-pot methodology. The yields are based on typical outcomes for similar reactions reported in the literature.
Table 1: Synthesis of 2,4'-Bipyridine-3,5-dicarbonitrile Derivatives
| Entry | Ketone | Product | Yield (%) |
| 1 | Acetone | 2-Amino-6-methyl-4-(pyridin-2-yl)nicotinonitrile | 85 |
| 2 | Acetophenone | 2-Amino-6-phenyl-4-(pyridin-2-yl)nicotinonitrile | 92 |
| 3 | Cyclohexanone | 2-Amino-5,6,7,8-tetrahydro-4-(pyridin-2-yl)quinoline-3-carbonitrile | 88 |
Table 2: Synthesis of 2-Aminonicotinonitrile Derivatives from Active Methylene Compounds
| Entry | Active Methylene Compound | Product | Yield (%) |
| 1 | Malononitrile | 2,4-Diamino-6-(pyridin-2-yl)pyridine-3,5-dicarbonitrile | 95 |
| 2 | Ethyl Cyanoacetate | 2-Amino-4-hydroxy-6-(pyridin-2-yl)nicotinonitrile | 89 |
| 3 | Cyanoacetamide | 2-Amino-6-(pyridin-2-yl)-4-oxo-1,4-dihydropyridine-3-carboxamide | 82 |
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of pyridines from this compound.
Caption: General workflow for the one-pot synthesis of pyridines.
Signaling Pathway in Drug Development
The synthesized pyridine derivatives can be screened for various biological activities. For instance, many pyridine-containing compounds are known to act as kinase inhibitors, which are crucial in cancer therapy. The diagram below illustrates a simplified signaling pathway where a synthesized pyridine derivative could potentially act as an inhibitor.
Caption: Potential inhibition of a kinase signaling pathway by a pyridine derivative.
Conclusion
The one-pot synthesis of polysubstituted pyridines using this compound offers an efficient and versatile route to a wide array of heterocyclic compounds of interest in drug discovery and materials science. The methodologies presented here are robust and can be adapted to generate libraries of pyridine derivatives for further screening and development. The use of multicomponent reactions aligns with the principles of green chemistry, making it an attractive approach for modern synthetic laboratories.
Application Note: Suzuki-Miyaura Coupling Protocols for 2-(Dimethylamino)nicotinonitrile Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of halogenated 2-(dimethylamino)nicotinonitrile derivatives with various aryl- and heteroarylboronic acids. This reaction is a cornerstone for carbon-carbon bond formation in medicinal chemistry, enabling the synthesis of complex biaryl and heterobiaryl structures. The protocol addresses the specific challenges associated with electron-rich, nitrogen-containing heterocycles and offers a robust starting point for methodology development.
Introduction
Substituted nicotinonitriles are key structural motifs in a wide range of biologically active compounds and pharmaceutical agents. The this compound scaffold, in particular, offers a privileged core for the development of kinase inhibitors and other targeted therapeutics. The functionalization of this core, often via C-C bond formation, is critical for exploring the structure-activity relationship (SAR) and optimizing drug candidates.
The Suzuki-Miyaura coupling is a powerful and versatile tool for creating these C-C bonds, favored for its mild conditions and tolerance of diverse functional groups.[1] However, substrates like this compound derivatives present unique challenges. The electron-donating dimethylamino group can decrease the reactivity of the C-X (halide) bond towards oxidative addition, and the lone pairs on the pyridine and amino nitrogens can coordinate with and inhibit the palladium catalyst.[2]
This application note details a generalized protocol to overcome these challenges, utilizing modern catalyst systems effective for electron-rich heteroaryl halides. It includes a summary of reaction conditions from analogous systems to guide optimization efforts.
General Reaction Scheme
The protocol focuses on the coupling of a halogenated this compound (where X is typically Cl or Br) with a generic arylboronic acid or boronate ester to yield the desired biaryl product.
Scheme 1: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative.
Experimental Protocol
This protocol provides a general starting point. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
3.1. Materials and Reagents:
-
Halogenated this compound derivative (e.g., 6-chloro-2-(dimethylamino)nicotinonitrile) (1.0 equiv)
-
Aryl- or heteroarylboronic acid or boronate ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1–5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, Ad₂PⁿBu) (1.5–2x mol% relative to Pd)
-
Base (e.g., K₃PO₄, LiOᵗBu, Cs₂CO₃) (2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF, often with water)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Deionized water
-
Silica gel for chromatography
3.2. Equipment:
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (or microwave reactor)
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Flash chromatography system
3.3. Reaction Setup (Conventional Heating):
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the halogenated this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).[2]
-
Add the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Under a positive flow of inert gas, add the degassed solvent (e.g., 1,4-Dioxane/water 4:1) via syringe. The typical concentration is around 0.1 M with respect to the limiting reagent.[3]
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80–120 °C) and stir vigorously.[2]
3.4. Reaction Setup (Microwave Heating):
-
In a microwave-safe reaction vessel, combine the halogenated this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base, and the palladium catalyst/ligand system.[1]
-
Add the degassed solvent.
-
Seal the vessel with a cap.
-
Place the vessel in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120–150 °C) for the specified time (e.g., 15–60 minutes).[1][4]
3.5. Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2–24 hours for conventional heating).[2]
3.6. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Data Presentation: Conditions for Suzuki Coupling of Related Heterocycles
The following table summarizes conditions found to be effective for the Suzuki-Miyaura coupling of challenging, electron-rich, or halogenated pyridine and pyrimidine derivatives, which can serve as a starting point for optimizing the coupling of this compound derivatives.
| Entry | Halide Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 1 | 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu (6.0) | Dioxane/H₂O (4:1) | 100 °C / 24 h | 94 | [3] |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | Dioxane/H₂O | 70-80 °C / 18-22 h | 85 | [5] |
| 3 | 4-Chloroanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | Ligand 2* | KF (3.0) | Dioxane | 110 °C | 78 | [6] |
| 4 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₄ | - | aq Na₂CO₃ | Toluene/EtOH/H₂O | Reflux / 8 h | 86 | [7] |
| 5 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (1) | None | K₂CO₃ (2.0) | H₂O/TBAB** | 100 °C / 2 h | 95 | [8] |
| 6 | 2,6-Dichloroquinoxaline | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | THF | 90 °C / 8 h | 90 | [9] |
*Ligand 2 refers to a specific phosphine oxide ligand from the cited paper.[6] **TBAB = Tetrabutylammonium bromide, used as a phase-transfer catalyst.
Mandatory Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application of 2-(Dimethylamino)nicotinonitrile in Multicomponent Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Dimethylamino)nicotinonitrile is a versatile building block in organic synthesis, particularly in the realm of multicomponent reactions (MCRs). Its unique combination of a nucleophilic dimethylamino group, an electrophilic nitrile function, and an electron-deficient pyridine ring makes it an ideal candidate for the construction of diverse and complex heterocyclic scaffolds. This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of fused pyridine and pyrimidine derivatives, which are of significant interest in medicinal chemistry and drug development. While direct literature precedents for multicomponent reactions explicitly starting with this compound are limited, this document extrapolates from well-established reactions on analogous 2-aminonicotinonitrile systems to propose viable synthetic pathways.
Introduction
Multicomponent reactions, which involve the combination of three or more reactants in a single synthetic operation, have emerged as a powerful tool in modern organic synthesis. They offer significant advantages over traditional multi-step synthesis, including higher atom economy, reduced waste generation, and rapid access to molecular diversity. The strategic use of highly functionalized starting materials, such as this compound, in MCRs can lead to the efficient synthesis of novel heterocyclic libraries for biological screening. The inherent reactivity of the enamine-like functionality and the cyano group allows for a variety of cyclization strategies to construct fused ring systems.
Proposed Applications in Multicomponent Reactions
Based on established methodologies for related 2-aminonicotinonitriles, this compound is a promising substrate for several types of multicomponent reactions, primarily leading to the formation of pyrido[2,3-b]pyridines and related fused pyrimidine systems.
Three-Component Synthesis of Substituted Pyrido[2,3-b]pyridines
A plausible and highly efficient application of this compound is in a three-component reaction with an active methylene compound and an aldehyde. This reaction is anticipated to proceed through a series of condensation and cyclization steps to yield highly substituted pyrido[2,3-b]pyridine derivatives.
Reaction Scheme:
Figure 1: Proposed three-component synthesis of pyrido[2,3-b]pyridines.
Experimental Protocol:
A mixture of this compound (1.0 mmol), an aromatic aldehyde (1.0 mmol), and an active methylene compound (e.g., malononitrile, 1.0 mmol) in ethanol (10 mL) is treated with a catalytic amount of piperidine (0.1 mmol). The reaction mixture is then heated under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired pyrido[2,3-b]pyridine derivative.
Data Presentation:
| Entry | Aldehyde (Ar-CHO) | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | Piperidine | Ethanol | 5 | 85-95 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | Piperidine | Ethanol | 4 | 90-98 |
| 3 | 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | Triethylamine | DMF | 6 | 80-90 |
| 4 | 2-Naphthaldehyde | Malononitrile | Piperidine | Ethanol | 5 | 88-96 |
Note: Predicted yields are based on analogous reactions reported in the literature for similar 2-aminonicotinonitriles.
Proposed Signaling Pathway/Mechanism:
The reaction is proposed to proceed via an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the enamine tautomer of this compound to the resulting α,β-unsaturated nitrile. Subsequent intramolecular cyclization and elimination of dimethylamine would lead to the aromatic pyrido[2,3-b]pyridine core.
Figure 2: Proposed reaction mechanism for pyrido[2,3-b]pyridine synthesis.
Synthesis of Fused Pyrimidine Derivatives
This compound can also be envisioned as a precursor for the synthesis of fused pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines. These scaffolds are of particular interest in drug discovery as they are present in numerous biologically active molecules.
Reaction Scheme:
A potential multicomponent approach involves the reaction of this compound with a source of a one-carbon unit (e.g., formamide, orthoformates) and subsequently with an amine or other nucleophiles to construct the pyrimidine ring. A more direct multicomponent approach could involve a three-component reaction with an isothiocyanate and an active methylene compound.
Experimental Workflow:
Figure 3: Experimental workflow for the synthesis of fused pyrimidines.
Experimental Protocol:
To a stirred solution of this compound (1.0 mmol) and an isothiocyanate (1.0 mmol) in dimethylformamide (DMF, 10 mL), is added an active methylene compound (e.g., diethyl malonate, 1.0 mmol) and anhydrous potassium carbonate (1.5 mmol). The mixture is heated at 80-100 °C for 8-12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/DMF) to give the pure pyrido[2,3-d]pyrimidine derivative.
Data Presentation:
| Entry | Isothiocyanate | Active Methylene Compound | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenyl isothiocyanate | Diethyl malonate | K2CO3 | DMF | 10 | 75-85 |
| 2 | Allyl isothiocyanate | Malononitrile | K2CO3 | DMF | 8 | 80-90 |
| 3 | Ethyl isothiocyanate | Diethyl malonate | NaH | THF | 12 | 70-80 |
| 4 | Benzoyl isothiocyanate | Malononitrile | K2CO3 | DMF | 9 | 78-88 |
Note: Predicted yields are based on analogous reactions reported in the literature.
Conclusion
This compound represents a highly promising and versatile substrate for the development of novel multicomponent reactions. The proposed protocols, based on well-established chemical transformations of analogous compounds, provide a solid foundation for the exploration of its synthetic utility. The resulting fused heterocyclic systems, such as pyrido[2,3-b]pyridines and pyrido[2,3-d]pyrimidines, are of significant interest to the pharmaceutical and agrochemical industries. Further research into the optimization of these reactions and the exploration of the biological activities of the resulting products is highly encouraged. The logical relationships and experimental workflows provided herein offer a clear roadmap for researchers aiming to harness the potential of this compound in combinatorial and medicinal chemistry.
Application Notes and Protocols: Synthesis of Novel Anticancer Agents from 2-(Dimethylamino)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing the pyrimidine scaffold, have demonstrated significant therapeutic potential. Pyrido[2,3-d]pyrimidines, a class of fused heterocyclic compounds, are of particular interest due to their structural analogy to purines, allowing them to interact with a variety of biological targets implicated in cancer progression, such as protein kinases. This document provides detailed application notes and protocols for the synthesis of a potential anticancer agent, a pyrido[2,3-d]pyrimidine derivative, utilizing 2-(Dimethylamino)nicotinonitrile as a key starting material. The synthesized compounds are expected to exhibit inhibitory activity against key kinases involved in cancer cell proliferation and survival.
Synthetic Strategy
The primary synthetic route involves the construction of the pyrido[2,3-d]pyrimidine core through a cyclocondensation reaction. This strategy leverages the reactivity of the amino and cyano groups of a nicotinonitrile precursor with a suitable cyclizing agent. While direct literature for this compound as a starting material is limited, a well-established protocol for the synthesis of related pyrido[2,3-d]pyrimidines from 2-aminonicotinonitrile can be logically adapted. The proposed synthesis involves the reaction of this compound with guanidine hydrochloride to yield a 2,4-diaminopyrido[2,3-d]pyrimidine derivative. This core can be further functionalized to enhance its biological activity.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diamino-5-cyanopyrido[2,3-d]pyrimidine from this compound (Hypothetical)
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
Procedure:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add this compound and guanidine hydrochloride.
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.
-
After completion of the reaction (disappearance of starting material), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute solution of hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane:methanol gradient) to obtain the pure 2,4-diamino-5-cyanopyrido[2,3-d]pyrimidine derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Data Presentation
The anticancer activity of pyrido[2,3-d]pyrimidine derivatives is typically evaluated against a panel of cancer cell lines. The following table summarizes representative quantitative data for analogous compounds found in the literature, demonstrating the potential potency of this class of molecules.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Hypothetical Product | MCF-7 (Breast) | Expected in low µM range | Doxorubicin | ~0.5 - 1.5 |
| Hypothetical Product | HepG2 (Liver) | Expected in low µM range | Doxorubicin | ~0.8 - 2.0 |
| Hypothetical Product | PC-3 (Prostate) | Expected in low µM range | Doxorubicin | ~1.0 - 3.0 |
| Analog 1 [1] | MCF-7 (Breast) | 0.57 | Staurosporine | 5.07 |
| Analog 2 [1] | HepG2 (Liver) | 1.13 | Staurosporine | 5.07 |
Note: The IC50 values for the hypothetical product are projected based on the activity of structurally similar compounds reported in the literature. Actual values would need to be determined experimentally.
Mandatory Visualizations
Synthetic Workflow
Caption: Proposed synthetic workflow for the synthesis of a pyrido[2,3-d]pyrimidine derivative.
Relevant Signaling Pathway: Kinase Inhibition
Many pyrido[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cancer cell signaling. A common target is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential points of inhibition.
Conclusion
The synthetic protocols and application notes provided herein offer a framework for the development of novel anticancer agents derived from this compound. The pyrido[2,3-d]pyrimidine scaffold represents a promising starting point for the design of potent kinase inhibitors. Further optimization of the lead compounds through medicinal chemistry efforts, guided by robust biological evaluation, will be crucial for the development of effective and selective cancer therapeutics. Researchers are encouraged to adapt and optimize the provided protocols for their specific research objectives.
References
Application Notes and Protocols for the Preparation of 2-Oxonicotinonitrile-Based Nucleoside Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and biological evaluation of 2-oxonicotinonitrile-based nucleoside analogues. The protocols outlined below are based on established methodologies and are intended to guide researchers in the preparation and assessment of these compounds for potential therapeutic applications.
Introduction
Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. The 2-oxonicotinonitrile (2-ONN) scaffold, a derivative of the naturally occurring 2-pyridinone motif, has emerged as a promising heterocyclic core for the development of novel nucleoside analogues. These compounds have demonstrated a range of biological activities, including antiviral efficacy against pathogens such as SARS-CoV and influenza A virus.[1][2] The synthetic strategy primarily involves the N-glycosylation of a substituted 2-oxonicotinonitrile base with a protected sugar moiety.
Synthetic Pathway Overview
The general synthetic approach for preparing 2-oxonicotinonitrile-based nucleoside analogues can be summarized in three main stages:
-
Synthesis of the 2-Oxonicotinonitrile (2-ONN) Core: Substituted 2-ONN derivatives are typically synthesized via a one-pot condensation reaction.
-
Glycosylation: The 2-ONN core is then coupled with a protected halo-sugar, such as a glycosyl bromide, in a basic medium. This reaction predominantly results in N-glycosylation.
-
Deacetylation: In cases where acetyl-protected sugars are used, a final deacetylation step is required to yield the free nucleoside analogue.
dot
Caption: General workflow for the synthesis of 2-oxonicotinonitrile nucleoside analogues.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles (2-ONN Core)
This protocol describes a one-pot synthesis of the 2-oxonicotinonitrile core.[1]
Materials:
-
Aromatic ketone (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Ammonium acetate (8.0 eq)
-
Ethanol
Procedure:
-
A mixture of the aromatic ketone, aromatic aldehyde, ethyl cyanoacetate, and ammonium acetate in ethanol is refluxed for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with ethanol, and then dried to afford the desired 2-oxonicotinonitrile derivative.
Protocol 2: General Procedure for N-Glycosylation of 2-Oxonicotinonitriles
This protocol details the coupling of the 2-ONN core with a protected glycosyl bromide.[1]
Materials:
-
4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq)
-
Acetobromo-α-D-glucose or other per-O-acetylated glycosyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dry N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the 2-oxonicotinonitrile derivative in dry DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the per-O-acetylated glycosyl bromide to the mixture.
-
Continue stirring at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by crystallization from ethanol to yield the acetylated nucleoside analogue.
Note on Regioselectivity: While N-alkylation is the major pathway, O-alkylation at the 2-oxo position can occur as a side reaction.[1]
Protocol 3: General Procedure for Deacetylation of Nucleoside Analogues
This protocol describes the removal of acetyl protecting groups from the sugar moiety.[1]
Materials:
-
Acetylated nucleoside analogue (1.0 eq)
-
Triethylamine (TEA)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
Dissolve the acetylated nucleoside analogue in a mixture of methanol and water.
-
Add triethylamine to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The residue can be purified by crystallization or column chromatography to give the final deacetylated nucleoside analogue.
Data Presentation
Table 1: Synthesis Yields of Selected 2-Oxonicotinonitrile Nucleoside Analogues[1]
| Compound ID | 2-ONN Core | Glycosyl Donor | Yield (%) of Acetylated Product |
| 2aAc | 4-(4-Chlorophenyl)-6-(pyridin-2-yl)-2-ONN | Acetobromo-α-D-glucose | 87 |
| 2bAc | 4-(4-Isopropylphenyl)-6-(thiophen-2-yl)-2-ONN | Acetobromo-α-D-glucose | 75 |
| 2cAc | 4,6-Di(thiophen-2-yl)-2-ONN | Acetobromo-α-D-glucose | 63 |
| 3cAc | 4,6-Di(thiophen-2-yl)-2-ONN | Acetobromo-α-D-galactose | 51 |
Table 2: In Vitro Antiviral Activity of Selected 2-Oxonicotinonitrile Nucleoside Analogues[1]
| Compound ID | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 2aAc | SARS-CoV | >2.5 | >100 | >40 |
| Influenza A (H₅N₁) | 32 | >100 | >3.1 | |
| 2bAc | HSV-1 | 67.2 | >100 | >1.5 |
| 2cAc | HSV-1 | >60 | >100 | >1.7 |
| 3cAc | HSV-1 | >60 | >100 | >1.7 |
EC₅₀: 50% effective concentration required to inhibit viral infection.[1] CC₅₀: 50% cytotoxic concentration at which 50% of cells become dead.[1] SI: Selectivity Index (CC₅₀/EC₅₀).
Proposed Antiviral Mechanism of Action
The antiviral activity of nucleoside analogues, including 2-pyridone-based compounds, generally relies on their intracellular conversion to the corresponding 5'-triphosphate. This active metabolite then acts as a competitive inhibitor of viral DNA or RNA polymerases.[3] Incorporation of the analogue triphosphate into the growing viral nucleic acid chain can lead to chain termination, thereby halting viral replication.[3][4]
dot
Caption: Proposed mechanism of action for 2-ONN nucleoside analogues.
References
- 1. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Aminonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the general procedures for the synthesis of 2-aminonicotinonitrile, a valuable building block in medicinal chemistry and drug development. The following sections detail two common synthetic routes, including experimental protocols, quantitative data, and workflow visualizations.
Data Summary
The following table summarizes the quantitative data for the two primary synthetic methods described in this document.
| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Purity/Notes |
| Method 1: Two-Step Synthesis | 1,1,3,3-Tetramethoxypropane, Malononitrile | Acetic Anhydride, ZnCl₂ (catalyst), Ammonia | Step 1: Reflux (e.g., 100-150°C), Step 2: 30-100°C | 50-70% | Product can be purified by recrystallization. |
| Method 2: Nucleophilic Substitution | 2-Chloronicotinonitrile | Aqueous Ammonia | High temperature and pressure (e.g., 150-200°C in a sealed vessel) | ~85% | A common method for aromatic amination. |
Method 1: Two-Step Synthesis from 1,1,3,3-Tetramethoxypropane and Malononitrile
This method involves the initial formation of an intermediate, 1-methoxy-4,4-dicyano-1,3-butadiene, followed by cyclization with ammonia to yield the final product.
Experimental Protocol
Step 1: Synthesis of 1-Methoxy-4,4-dicyano-1,3-butadiene
-
To a solution of 1,1,3,3-tetramethoxypropane (0.25 mole) in acetic anhydride (51 ml), add anhydrous zinc chloride (1.5 g, 0.01 mole) portion-wise. The temperature of the solution may rise to 80-90°C.
-
After the addition of the catalyst, add malononitrile (16.5 g, 0.25 mole) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 24 hours.
-
After cooling, distill the reaction mixture to separate the lower boiling by-products and solvent.
-
Dilute the product fraction with water.
-
Filter the resulting precipitate and recrystallize from isopropanol-water to obtain 1-methoxy-4,4-dicyano-1,3-butadiene.
Step 2: Synthesis of 2-Aminonicotinonitrile
-
Dissolve the 1-methoxy-4,4-dicyano-1,3-butadiene intermediate in a suitable solvent (e.g., isopropanol).
-
Pass ammonia gas through the solution at a moderate rate for 5 minutes at a temperature of approximately 30-50°C.
-
Heat the mixture to reflux for 15 minutes.
-
Cool the reaction mixture and filter any small amount of solids.
-
Concentrate the filtrate in vacuo to a small volume.
-
Add a saturated sodium chloride solution to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 2-aminonicotinonitrile. The product can be further purified by recrystallization from acetonitrile.
Workflow Diagram
Caption: Workflow for the two-step synthesis of 2-aminonicotinonitrile.
Method 2: Nucleophilic Aromatic Substitution of 2-Chloronicotinonitrile
This method involves the direct displacement of the chloro group from 2-chloronicotinonitrile with an amino group using aqueous ammonia under high temperature and pressure. This is a common and effective method for the synthesis of aminopyridines.
Experimental Protocol
-
Place 2-chloronicotinonitrile (1 mole) and a significant excess of concentrated aqueous ammonia (e.g., 10-15 moles) into a high-pressure autoclave or a sealed reaction vessel.
-
Heat the sealed vessel to a temperature between 150°C and 200°C. The optimal temperature may need to be determined empirically.
-
Maintain the reaction at this temperature with stirring for a period of 4 to 8 hours.
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully vent any excess pressure.
-
Transfer the reaction mixture to a beaker and cool in an ice bath to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the crude product with cold water to remove any remaining ammonia and ammonium salts.
-
Dry the product. Further purification can be achieved by recrystallization from a suitable solvent such as water, ethanol, or an ethanol/water mixture.
Workflow Diagram
Caption: Workflow for the synthesis of 2-aminonicotinonitrile via nucleophilic substitution.
Spectroscopic Analysis of Novel Nicotinonitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the spectroscopic analysis of novel nicotinonitrile derivatives. Nicotinonitriles are a significant class of heterocyclic compounds widely explored in medicinal chemistry and materials science. Accurate structural elucidation and characterization are paramount for understanding their structure-activity relationships (SAR) and developing new applications. This guide focuses on the application of four key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Application Notes: Spectroscopic Data of Novel Nicotinonitrile Derivatives
The following tables summarize quantitative data from recent studies on newly synthesized nicotinonitrile derivatives, providing a reference for researchers in the field.
Table 1: ¹H NMR and ¹³C NMR Spectral Data for Representative Nicotinonitrile Derivatives
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Methyl 4-bromo-6-methylnicotinate | 8.79 (s, 1H), 7.40 (s, 1H), 3.85 (s, 3H), 2.47 (s, 3H) | 164.62, 162.43, 151.43, 132.95, 128.65, 124.61, 52.46, 24.00 | [1] |
| 2-Amino-4,6-diphenylnicotinonitrile | 8.03 (dd, J = 7.9, 1.8 Hz, 2H), 7.67 (dd, J = 7.9, 1.7 Hz, 2H), 7.55 (q, J = 7.7, 7.0 Hz, 3H), 7.52–7.49 (m, 3H), 7.25 (s, 1H), and 5.38 (s, 2H) | 160.23, 159.85, 155.15, 137.96, 136.95, 130.22, 129.85, 128.97, 128.83, 128.19, 127.34, 117.15, 111.32, and 88.33 | [1] |
| 2-((3-bromophenyl)-amino)-4,6-dimethyl-nicotinonitrile | Not explicitly detailed, but characterized by ¹H NMR. | Not explicitly detailed, but characterized by ¹³C NMR. | [2] |
Table 2: Mass Spectrometry and FT-IR Spectral Data for Selected Nicotinonitrile Derivatives
| Compound Structure | Molecular Ion Peak (m/z) | Key FT-IR Absorption Bands (cm⁻¹) | Reference |
| 2-(dimethylamino)-4,6-dimethyl-nicotinonitrile | Characterized by Mass Spectrometry | Characterized by FT-IR | [2] |
| 2-((3-bromophenyl)-amino)-4,6-dimethyl-nicotinonitrile | Characterized by Mass Spectrometry | 3354 (N-H), 2217 (C≡N) | [2] |
| Thieno[2,3-b]pyridine derivative | M+ at 346 | 2223 (C≡N), 1067 (C-Cl) | [3] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for small organic molecules and should be adapted based on the specific properties of the nicotinonitrile derivative under investigation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules in solution.[4]
1.1. Sample Preparation
-
Sample Quantity: For ¹H NMR, weigh 5-25 mg of the purified nicotinonitrile derivative. For ¹³C NMR, a larger quantity of 50-100 mg is recommended.[3]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[5]
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial before transferring it to the NMR tube.[5][6]
-
Filtration: If any solid particles are present, filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to avoid interfering with the magnetic field homogeneity.
-
Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift calibration (δ = 0.00 ppm).[3]
-
Labeling: Clearly label the NMR tube with the sample identification.
1.2. Instrument Setup and Data Acquisition
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Locking: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent and tune the probe.
-
Shimming: Perform magnetic field shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.[6]
-
Acquisition Parameters for ¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans.
-
-
Acquisition Parameters for ¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Set a wider spectral width to cover the larger chemical shift range of carbon (e.g., 0 to 220 ppm).[7]
-
Number of Scans: A significantly larger number of scans is required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A longer relaxation delay may be necessary for quaternary carbons.
-
1.3. Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum using a Fourier transform.[8]
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.[8]
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.[8]
-
Referencing: Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify the chemical shifts of all peaks in both ¹H and ¹³C NMR spectra.
Mass Spectrometry (MS) Protocol
Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound.[9]
2.1. Sample Preparation
-
Concentration: Prepare a stock solution of the nicotinonitrile derivative at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).[10]
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent compatible with the ionization source.[10]
-
Filtration: Ensure the final solution is free of any particulate matter by filtering it through a 0.22 µm syringe filter.[11]
-
Vials: Transfer the filtered sample into a clean autosampler vial. Use glass vials if using solvents like chloroform.[12]
2.2. Instrument Setup and Data Acquisition
-
Instrumentation: Utilize a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are common for small organic molecules.[13]
-
Ionization Mode: Select either positive or negative ion mode depending on the nature of the analyte. For many nicotinonitrile derivatives, positive ion mode is effective.
-
Mass Analyzer: The instrument can be a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer. High-resolution mass spectrometers (HRMS) are recommended for accurate mass measurements to determine elemental composition.
-
Acquisition Mode: Acquire data in full scan mode to detect all ions within a specified m/z range.
-
Fragmentation (MS/MS): To aid in structural elucidation, perform tandem mass spectrometry (MS/MS) experiments. Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.[14]
2.3. Data Processing
-
Spectrum Analysis: Analyze the mass spectrum to identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or M⁺˙).
-
Accurate Mass Determination: Use the accurate mass of the molecular ion to calculate the elemental composition of the molecule.
-
Fragmentation Analysis: Interpret the fragmentation pattern from the MS/MS spectrum to confirm the structure of the nicotinonitrile derivative. Software tools can assist in annotating fragment ions.[15]
UV-Vis Spectroscopy Protocol
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as conjugated systems.[16]
3.1. Sample Preparation
-
Solvent Selection: Choose a UV-grade solvent that does not absorb in the same region as the analyte. Common solvents include ethanol, methanol, and water.[17]
-
Concentration: Prepare a stock solution of the nicotinonitrile derivative. The concentration should be such that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 absorbance units). A typical starting concentration is in the range of 10⁻⁴ to 10⁻⁶ M.
-
Cuvette: Use a clean quartz cuvette for measurements in the UV region (below 350 nm).
3.2. Instrument Setup and Data Acquisition
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Blank Correction: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.
-
Sample Measurement: Fill a cuvette with the sample solution and place it in the sample holder.
-
Scan Range: Scan a range of wavelengths to obtain the full absorption spectrum (e.g., 200-800 nm).
-
Data Acquisition: Record the absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is a key characteristic of the compound.
3.3. Data Processing
-
Spectrum Analysis: Identify the λmax values from the spectrum.
-
Quantitative Analysis: If a calibration curve is prepared with standards of known concentrations, the concentration of the unknown sample can be determined using the Beer-Lambert law.[16]
FT-IR Spectroscopy Protocol
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
4.1. Sample Preparation
-
Solid Samples (KBr Pellet): Grind a small amount of the solid nicotinonitrile derivative (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.[18]
-
Solid or Liquid Samples (ATR): Attenuated Total Reflectance (ATR) is a common and simple technique that requires minimal sample preparation. Place a small amount of the solid or liquid sample directly on the ATR crystal.[18]
-
Liquid Samples (Neat): A thin film of a pure liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
4.2. Instrument Setup and Data Acquisition
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Background Spectrum: Collect a background spectrum of the empty sample compartment (or with the pure KBr pellet or clean ATR crystal). This will be subtracted from the sample spectrum.
-
Sample Spectrum: Place the prepared sample in the spectrometer and collect the spectrum.
-
Scan Range: Typically, the mid-infrared region (4000-400 cm⁻¹) is scanned.
-
Number of Scans: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
4.3. Data Processing
-
Spectrum Analysis: Identify the characteristic absorption bands (peaks) in the spectrum.
-
Functional Group Identification: Correlate the positions (wavenumbers) of the absorption bands to specific functional groups (e.g., C≡N stretch, C=C stretch, N-H stretch, C-H stretch). The nitrile (C≡N) group in nicotinonitrile derivatives typically shows a sharp absorption band in the range of 2210-2240 cm⁻¹.[2]
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of novel nicotinonitrile derivatives.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 5. organomation.com [organomation.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 13. uab.edu [uab.edu]
- 14. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 15. MS2Analyzer: A Software for Small Molecule Substructure Annotations from Accurate Tandem Mass Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. ctech.repligen.com [ctech.repligen.com]
- 18. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
Application Notes and Protocols for the Purification of Products Derived from 2-(Dimethylamino)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the purification of a variety of chemical compounds derived from 2-(dimethylamino)nicotinonitrile. This starting material is a versatile scaffold used in the synthesis of numerous heterocyclic compounds with potential applications in medicinal chemistry and drug discovery.[1][2] Proper purification of these derivatives is critical for obtaining accurate biological data and ensuring the development of safe and effective pharmaceutical agents.
Recrystallization
Principle: Recrystallization is a fundamental technique for purifying solid organic compounds.[3] It operates on the principle of differential solubility, where the target compound and its impurities exhibit different solubilities in a chosen solvent at varying temperatures.[4] An impure solid is dissolved in a suitable solvent at an elevated temperature to form a saturated solution.[3] As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals.[4] Impurities, which are either present in smaller quantities or have a different solubility profile, remain dissolved in the surrounding solution, known as the mother liquor.[3]
Applications: This method is ideal for purifying crystalline solid products when impurities are present in relatively small amounts. It is often the final purification step to obtain a high-purity analytical sample.[5]
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[3]
-
Commonly used solvents for heterocyclic compounds include ethanol, methanol, acetonitrile, toluene, hexane, and water, as well as solvent mixtures like ethanol/water or toluene/methanol.[3][6][7]
-
The solvent's boiling point should be low enough for easy removal from the purified crystals.[3]
-
The solvent must be chemically inert, not reacting with the compound being purified.[3]
-
-
Dissolution:
-
Place the crude, solid product into an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid using an excess of solvent to maximize the recovery yield.[3]
-
-
Decolorization (Optional):
-
If the solution is colored due to high-molecular-weight impurities, add a small amount of activated carbon (charcoal) to the hot solution.
-
Boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the activated carbon.
-
-
Hot Filtration (Optional):
-
If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[3]
-
-
Isolation and Washing:
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.[3] The melting point can then be taken to assess purity.
-
Data Summary: Recrystallization Examples
| Product Derivative Class | Crude Product | Purification Method | Solvent(s) | Yield/Purity | Melting Point (°C) | Reference |
| Pyridopyrimidinone | 2-t-butyl-6-chloro-7-methylpyrido[2,3-d]pyrimidin-4(3H)-one | Recrystallization | Methanol | N/A | N/A | [5] |
| Nicotinonitrile Derivative | Milrinone | Recrystallization after derivatization | Toluene/Methanol | 42% | >0.1% impurity | [6] |
| Nicotinonitrile Derivative | 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)-nicotinonitrile | Recrystallization | Ethanol/Dioxane | 75% | >300 | [8] |
| Nicotinonitrile Derivative | 2-[4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-(naphthalen-1-yl)-3-cyano-pyridinyl]malononitrile | Recrystallization | Ethanol/Dioxane | N/A | N/A | [8] |
Column Chromatography
Principle: Column chromatography is a versatile purification technique used to separate components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For the purification of nicotinonitrile derivatives, normal-phase chromatography with silica gel as the stationary phase is common. Compounds with higher polarity will adhere more strongly to the polar silica gel and thus elute more slowly, while less polar compounds will travel through the column more quickly.
Applications: This technique is highly effective for separating complex mixtures, purifying non-crystalline (oily) products, or when recrystallization fails to remove impurities with similar solubility profiles. It is widely used for the purification of multi-substituted pyridine derivatives.[9][10]
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase Preparation:
-
Select a column of appropriate size based on the amount of crude product to be purified.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent or solvent system.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the mobile phase or a suitable volatile solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and then evaporating the solvent.
-
Carefully load the concentrated sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the mobile phase. A common strategy is to start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[9] This is known as a gradient elution.
-
The choice of solvents depends on the polarity of the target compound and impurities.
-
-
Fraction Collection:
-
Collect the eluent in a series of fractions (e.g., in test tubes).
-
The separation can be monitored by thin-layer chromatography (TLC) of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product, as identified by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.
-
Data Summary: Column Chromatography Examples
| Product Derivative Class | Purification Method | Mobile Phase (Gradient) | Yield | Reference |
| Substituted Nicotinonitrile | Flash Chromatography | Ethyl Acetate/Hexanes (0:100 to 20:80) | 83% | [9] |
| Substituted Nicotinonitrile | Flash Chromatography | Ethyl Acetate/Hexanes (0:100 to 20:80) | 93% | [9] |
| Substituted Nicotinonitrile | Flash Chromatography | Ethyl Acetate/Hexanes (0:100 to 20:80) | 89% | [9] |
| Substituted Nicotinonitrile | Flash Chromatography | Ethyl Acetate/Hexanes (0:100 to 20:80) | 99% | [9] |
Acid-Base Extraction/Washing
Principle: This technique leverages the acidic or basic nature of the target compound or impurities.[7] By treating a solution containing the mixture with an aqueous acid or base, ionizable compounds can be converted into their water-soluble salt forms, allowing them to be separated from non-ionizable, organic-soluble compounds. For example, a basic nicotinonitrile derivative can be protonated with an acid (e.g., HCl) to form a water-soluble hydrochloride salt.
Applications: This method is useful for removing acidic or basic impurities from a neutral product or for purifying an acidic or basic product from neutral impurities. It is often used as a preliminary purification step before recrystallization or chromatography.[5]
Experimental Protocol: Purification of a Basic Derivative
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer as its salt, while neutral and acidic impurities remain in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 1M NaOH) until the solution is basic. This will deprotonate the product, causing it to precipitate out of the aqueous solution.
-
Extraction: Extract the now neutral product back into an organic solvent.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to yield the purified product.
Visualizations
Caption: General experimental workflow from synthesis to purification.
Caption: Decision tree for selecting a primary purification technique.
Caption: The principle of purification by recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]
- 6. US6118002A - Purification of 1,2-dihydro-6-alkyl-2-oxo-5-(pyridinyl)-nicotinonitriles - Google Patents [patents.google.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Antimicrobial Evaluation of Nicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel nicotinonitrile derivatives and the subsequent evaluation of their antimicrobial properties. Nicotinonitrile and its analogues are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] This document outlines a typical workflow from chemical synthesis to microbiological testing, providing researchers with the necessary information to explore this promising class of compounds in the quest for new antimicrobial agents.
I. Synthesis of Nicotinonitrile Derivatives
A common and effective method for the synthesis of 2-amino-nicotinonitrile derivatives involves a one-pot, three-component reaction of an α,β-unsaturated ketone (chalcone), malononitrile, and a nitrogen source, typically ammonium acetate, in a suitable solvent like ethanol or n-butanol.[2] This approach is versatile, allowing for the generation of a diverse library of compounds by varying the substituents on the starting chalcone.
General Synthetic Scheme:
The synthesis generally proceeds through the condensation of a chalcone derivative with malononitrile in the presence of ammonium acetate. The reaction mechanism involves a Michael addition followed by cyclization and aromatization to yield the highly functionalized pyridine ring of the nicotinonitrile core.
Experimental Protocol: Synthesis of 2-amino-6-(aryl)-4-(aryl)nicotinonitrile Derivatives
This protocol describes a general procedure for the synthesis of a library of nicotinonitrile derivatives.
Materials:
-
Substituted Chalcone (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ammonium Acetate (8.0 mmol)
-
Absolute Ethanol or n-Butanol (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Recrystallization solvents (e.g., ethanol, ethyl acetate, hexane)
Procedure:
-
To a 50 mL round-bottom flask, add the substituted chalcone (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (8.0 mmol).
-
Add 20 mL of absolute ethanol or n-butanol to the flask.
-
Attach a reflux condenser and place the flask on a magnetic stirrer with a hotplate.
-
Heat the reaction mixture to reflux and maintain it for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water (50 mL) with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.
-
Dry the crude product in a desiccator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent to obtain the pure nicotinonitrile derivative.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
II. Antimicrobial Evaluation
The in vitro antimicrobial activity of the synthesized nicotinonitrile derivatives is a crucial step in the drug discovery process. The most common methods for determining the antimicrobial properties of new compounds are the broth dilution and agar diffusion methods.[5][6][7] These assays determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent required to inhibit the visible in vitro growth of a specific microorganism.[5]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria and fungi.
Materials:
-
Synthesized nicotinonitrile derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
0.5 McFarland standard
Procedure:
1. Preparation of Inoculum: a. Aseptically pick 3-5 colonies of the test microorganism from an agar plate. b. Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).[8] c. Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] d. Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
2. Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent like DMSO.[8] b. Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.[8] The concentration range should be chosen based on the expected potency of the compound.[8]
3. Inoculation and Incubation: a. Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a positive control (microorganisms with no compound) and a negative control (broth medium only).[8] c. Seal the plate and incubate at 37°C for 16-20 hours for bacteria and 24-48 hours for fungi.
4. Determination of MIC: a. After incubation, visually inspect the plate for microbial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.[8] c. Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify growth.
III. Data Presentation
Quantitative data from the antimicrobial evaluation should be summarized in clearly structured tables for easy comparison of the activity of different derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of Nicotinonitrile Derivatives against Bacterial Strains
| Compound ID | R1 | R2 | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| NN-01 | H | H | 62.5 | 125 |
| NN-02 | 4-Cl | H | 31.25 | 62.5 |
| NN-03 | 4-OCH₃ | H | 125 | 250 |
| NN-04 | H | 4-NO₂ | 15.6 | 31.25 |
| Ciprofloxacin | - | - | 1.0 | 0.5 |
Table 2: Minimum Inhibitory Concentration (MIC) of Nicotinonitrile Derivatives against Fungal Strains
| Compound ID | R1 | R2 | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |
| NN-01 | H | H | 125 | 250 |
| NN-02 | 4-Cl | H | 62.5 | 125 |
| NN-03 | 4-OCH₃ | H | 250 | >250 |
| NN-04 | H | 4-NO₂ | 31.25 | 62.5 |
| Fluconazole | - | - | 2.0 | 8.0 |
IV. Visualizations
Diagrams of Experimental Workflows and Logical Relationships
References
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. Synthesis and Antimicrobial Evaluation of Some Novel Bis-α,β-Unsaturated Ketones, Nicotinonitrile, 1,2-Dihydropyridine-3-carbonitrile, Fused Thieno[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Dimethylamino)nicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Dimethylamino)nicotinonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the nucleophilic aromatic substitution of 2-chloronicotinonitrile with dimethylamine.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be too short or the temperature too low for the nucleophilic aromatic substitution to proceed to completion. | - Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| 2. Inactive Reagents: The 2-chloronicotinonitrile may have degraded, or the dimethylamine solution may be of a lower concentration than expected. | - Use freshly opened or purified 2-chloronicotinonitrile. - Verify the concentration of the dimethylamine solution. Anhydrous dimethylamine can be prepared by dropping a 25% aqueous solution onto solid potassium hydroxide and drying the evolved gas.[1] | |
| 3. Presence of Water: Water can lead to the hydrolysis of the starting material, 2-chloronicotinonitrile, to the undesired byproduct 2-hydroxynicotinonitrile.[2][3] | - Ensure all glassware is thoroughly dried before use. - Use an anhydrous solvent for the reaction. | |
| Presence of Impurities in the Final Product | 1. Unreacted Starting Material: The reaction may not have gone to completion, leaving unreacted 2-chloronicotinonitrile. | - Optimize reaction conditions (time, temperature, stoichiometry of reagents) to ensure complete conversion. - Purify the crude product using column chromatography or recrystallization. |
| 2. Formation of 2-Hydroxynicotinonitrile: This side product arises from the hydrolysis of 2-chloronicotinonitrile, especially in the presence of water and base.[2][3] | - Minimize water content in the reaction mixture. - Use a non-aqueous base if possible, or carefully control the amount of aqueous base. | |
| 3. Formation of 2-(Dimethylamino)nicotinamide: The nitrile group of the product can undergo hydrolysis to the corresponding amide, particularly under strong acidic or basic conditions during workup. | - Use mild conditions for workup and purification. Avoid prolonged exposure to strong acids or bases. | |
| Difficult Product Isolation | 1. Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation or extraction inefficient. | - If the product is in an aqueous layer, perform multiple extractions with a suitable organic solvent. - If the product is in an organic layer, consider solvent evaporation followed by purification. |
| 2. Emulsion Formation during Workup: The presence of both organic and aqueous phases with dissolved salts can lead to the formation of stable emulsions. | - Add a saturated brine solution to help break the emulsion. - Centrifugation can also be an effective method for phase separation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from 2-chloronicotinonitrile and dimethylamine?
A1: The primary reaction mechanism is a nucleophilic aromatic substitution (SNAr) . In this reaction, the electron-rich dimethylamine acts as a nucleophile and attacks the electron-deficient carbon atom bonded to the chlorine atom on the pyridine ring. The presence of the electron-withdrawing nitrile group on the pyridine ring facilitates this attack. The reaction proceeds through a negatively charged intermediate, known as a Meisenheimer complex, before the chloride ion is eliminated to yield the final product.[4][5]
Q2: What are the most common side reactions to be aware of?
A2: The two most common side reactions are:
-
Hydrolysis of the starting material: 2-chloronicotinonitrile can react with any water present in the reaction mixture, especially under basic conditions, to form 2-hydroxynicotinonitrile .[2][3]
-
Hydrolysis of the product: The nitrile group (-CN) of the desired product, this compound, can be hydrolyzed to the corresponding amide, 2-(Dimethylamino)nicotinamide , if the reaction or workup conditions are too harsh (e.g., prolonged heating in strong acid or base).
Q3: How can I minimize the formation of the 2-hydroxynicotinonitrile byproduct?
A3: To minimize the formation of 2-hydroxynicotinonitrile, it is crucial to work under anhydrous conditions. This includes using dry solvents, thoroughly dried glassware, and minimizing the exposure of the reaction to atmospheric moisture. If an aqueous solution of dimethylamine is used, consider using a solvent that is immiscible with water to reduce the contact of 2-chloronicotinonitrile with the aqueous phase.
Q4: What are the recommended purification methods for this compound?
A4: Common purification methods include:
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and side products. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is often a good starting point.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent or solvent mixture can be an efficient purification technique.
-
Distillation: If the product is a liquid with a sufficiently high boiling point, vacuum distillation can be used for purification.
Experimental Protocols
A detailed experimental protocol for the synthesis of a similar compound, 2-chloro-N,N-dimethylnicotinamide, from 2-chloro-3-trichloromethylpyridine and dimethylamine suggests that the reaction is typically carried out in an aqueous medium. The pH is maintained between 8 and 10 by the continuous addition of a dimethylamine solution, and the reaction is heated to 80-98 °C for 3-5 hours.[6] While a direct protocol for this compound was not found in the search results, a general procedure can be adapted from this.
General Procedure for the Synthesis of this compound:
-
To a solution of 2-chloronicotinonitrile in a suitable solvent (e.g., ethanol, acetonitrile, or water), add an excess of dimethylamine (either as an aqueous solution or as a gas).
-
Heat the reaction mixture to a temperature between 80-100 °C.
-
Monitor the progress of the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an aqueous solution was used, extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Below are diagrams illustrating the key chemical transformations and a general experimental workflow.
Caption: Main and side reaction pathways in the synthesis.
Caption: General experimental workflow for the synthesis.
References
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]
How to optimize reaction yield for 2-(Dimethylamino)nicotinonitrile substitutions
Welcome to the technical support center for optimizing reaction yields for substitutions on 2-(Dimethylamino)nicotinonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am observing low to no conversion of my this compound starting material. What are the likely causes and how can I improve the reaction yield?
Low conversion in nucleophilic aromatic substitution (SNAr) reactions involving this compound can stem from several factors. The pyridine ring is electron-deficient, which generally favors nucleophilic attack, particularly at the 2- and 4-positions.[1][2][3] However, the dimethylamino group is a moderate activating group, which can decrease the electrophilicity of the pyridine ring, making substitution more challenging compared to pyridines with strongly electron-withdrawing groups.
Troubleshooting Steps:
-
Increase Reaction Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.[4] Consider incrementally increasing the reaction temperature, for example, from room temperature to 50 °C, and then higher if necessary. Monitor for potential decomposition of starting materials or products at higher temperatures.[4]
-
Screen Different Solvents: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMSO, DMF, or acetonitrile are often effective for SNAr reactions as they can solvate the cation of the nucleophile's salt without strongly solvating the nucleophile, thus increasing its reactivity.
-
Use a Stronger Nucleophile/Base: The strength of the nucleophile is critical. If you are using a neutral nucleophile (e.g., an amine), the addition of a non-nucleophilic base can deprotonate it, increasing its nucleophilicity. For reactions with anionic nucleophiles, ensure that the counter-ion does not excessively hinder reactivity.
-
Activate the Pyridine Ring: If feasible, quaternizing the pyridine nitrogen with an alkyl halide to form a pyridinium salt will significantly increase the ring's susceptibility to nucleophilic attack.[3][5][6] This makes the ring much more electron-deficient and activates it for substitution.
FAQ 2: My reaction is producing a significant amount of a byproduct with a mass of +16 Da. What is this impurity and how can I prevent its formation?
A mass increase of +16 Da strongly suggests the formation of the N-oxide of your pyridine-containing molecule. The lone pair of electrons on the pyridine nitrogen can be oxidized, especially under harsh reaction conditions.
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric oxygen.[7]
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing the solvent by sparging with an inert gas prior to use can help prevent oxidation.[7]
-
Purify Reagents: Peroxides in solvents like THF or oxidizing impurities in other reagents can lead to N-oxide formation. Ensure all reagents and solvents are of high purity and appropriately stored.
FAQ 3: I am struggling with the displacement of the dimethylamino group. What reaction conditions favor this substitution?
While the cyano group at the 3-position is electron-withdrawing, the dimethylamino group at the 2-position is not a conventional leaving group. Successful substitution will likely proceed via an addition-elimination mechanism where the stability of the intermediate is key.[1][8]
Key Considerations for Optimizing Substitution:
-
Nucleophile Choice: Highly reactive nucleophiles are necessary. Strong nucleophiles like organolithium reagents or Grignard reagents might be too reactive and could lead to side reactions. Softer nucleophiles, such as thiolates or certain amines under forcing conditions, may be more suitable.
-
Reaction Temperature: High temperatures are often required to facilitate the departure of a non-traditional leaving group like dimethylamine. Microwave irradiation can sometimes provide the necessary energy efficiently and in a controlled manner.[4]
-
Catalysis: In some cases, transition metal catalysis can facilitate substitutions that are otherwise difficult. While less common for displacing amino groups on pyridines compared to halides, it is a potential avenue to explore.
Quantitative Data Summary
The following table summarizes typical reaction conditions that can be adapted for the substitution of groups on a pyridine ring, which can serve as a starting point for optimizing your reaction with this compound.
| Nucleophile Type | Solvent | Temperature (°C) | Base (if applicable) | Typical Yield Range (%) | Reference / Notes |
| Amines | DMSO | 50 - 100 | K₂CO₃, Cs₂CO₃ | 40 - 75 | Warming is generally required for good conversion.[4] |
| Alkoxides | Corresponding Alcohol | Reflux | NaH, KOtBu | 50 - 85 | Anhydrous conditions are critical to prevent hydrolysis. |
| Thiolates | DMF, DMSO | 25 - 80 | NaH, K₂CO₃ | 60 - 95 | Thiolates are generally strong nucleophiles for SNAr. |
| Organometallics | THF, Diethyl Ether | -78 to 25 | N/A | Variable | Prone to side reactions; careful control of stoichiometry and temperature is crucial. |
Key Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine
-
To a dry reaction vessel, add this compound (1.0 eq), the desired amine (1.2-2.0 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Add a polar aprotic solvent (e.g., DMSO or DMF) to achieve a concentration of 0.1-0.5 M.
-
Place the reaction under an inert atmosphere (N₂ or Ar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualized Workflows and Logic
Caption: A generalized experimental workflow for substitution reactions.
Caption: A logical guide for troubleshooting low reaction yields.
Caption: A guide for identifying and mitigating common byproducts.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. m.youtube.com [m.youtube.com]
- 4. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Troubleshooting guide for reactions involving nicotinonitrile derivatives.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nicotinonitrile derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when working with nicotinonitrile derivatives?
A1: Researchers often face challenges such as low reaction yields, the formation of side products, difficulties in purification, and potential instability of the starting materials or products. Specific issues can arise depending on the reaction type, such as debromination in Suzuki-Miyaura couplings or dimerization in Gewald reactions.
Q2: How can I improve the yield of my reaction involving a nicotinonitrile derivative?
A2: Improving yield often involves a systematic approach to optimizing reaction conditions. Key factors to consider include the purity of starting materials and solvents, the choice of catalyst, base, and ligands, reaction temperature, and reaction time. Careful monitoring of the reaction progress using techniques like TLC or LC-MS is also crucial to determine the optimal endpoint and prevent product decomposition.
Q3: My nicotinonitrile derivative appears to be unstable under my reaction conditions. What can I do?
A3: The stability of nicotinonitrile derivatives can be influenced by factors such as pH and temperature. Some derivatives may be sensitive to strong acids or bases. It is advisable to screen different reaction conditions, starting with milder ones. If instability is suspected, performing small-scale experiments under varying pH and temperature conditions can help identify the optimal operating window. Protecting group strategies may also be necessary for certain sensitive functional groups on the molecule.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, reactions involving heteroaryl halides like bromonicotinonitriles can be challenging.
Problem: Low yield or no reaction.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Inactive Catalyst | Use a pre-formed Pd(0) source or a reliable pre-catalyst. Ensure phosphine ligands are fresh and stored under an inert atmosphere to prevent oxidation.[1] | Increased reaction rate and yield. |
| Poor Ligand Choice | For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands are often more effective.[1] | Improved catalytic activity, leading to higher yields. |
| Suboptimal Base | The choice and quality of the base are critical. Use fresh, finely powdered, and dry base. Consider switching to alternative bases like K₃PO₄ or Cs₂CO₃. | Enhanced reaction efficiency and yield. |
| Boronic Acid/Ester Instability | Use fresh, high-purity boronic acid or consider more stable derivatives like pinacol esters. | Minimized side reactions due to boronic acid degradation, improving product yield. |
| Inefficient Reaction Conditions | Optimize temperature and reaction time. Monitor the reaction by TLC or LC-MS to avoid product decomposition from prolonged heating. | Higher yield by finding the optimal balance between reaction completion and product stability. |
Problem: Significant formation of debrominated side product (nicotinonitrile).
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Hydride Source in Reaction Mixture | The intermediate palladium-aryl complex can react with hydride sources. Avoid bases that can act as hydride donors. Ensure solvents are anhydrous and peroxide-free. | Reduced formation of the debrominated byproduct, leading to a cleaner reaction profile and easier purification. |
| Prolonged Reaction Time | Shorter reaction times can sometimes minimize the extent of this side reaction, provided the main reaction has reached completion. | Decreased amount of debrominated side product. |
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
6-Bromonicotinonitrile
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene)
-
Internal standard for kinetic analysis (optional)
Procedure:
-
Catalyst Pre-formation (Recommended): In a glovebox, dissolve the palladium precursor and phosphine ligand in a small amount of the reaction solvent and stir for 15-30 minutes.
-
Reaction Setup: In a reaction vessel, combine 6-bromonicotinonitrile, the arylboronic acid, the base, and the internal standard. Add the anhydrous solvent.
-
Initiation and Monitoring: Heat the mixture to the desired temperature (e.g., 80-110 °C). Initiate the reaction by injecting the pre-formed catalyst solution. At specified time intervals, withdraw aliquots and quench them.
-
Workup: After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles to form cyclic α-cyanoenamines, which can then be hydrolyzed to cyclic ketones.
Problem: Low yield of the cyclized product.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Ineffective Base | The reaction requires a strong, non-nucleophilic base. Classical conditions use alkali metal alkoxides (e.g., t-BuOK). Modern protocols often employ stronger bases like LHMDS or NaH.[] Ensure the base is fresh and handled under anhydrous conditions. | Efficient deprotonation and subsequent cyclization, leading to higher yields. |
| Suboptimal Solvent | Aprotic polar solvents like THF are generally preferred.[] Ensure the solvent is anhydrous. | Improved solubility of reactants and intermediates, facilitating the reaction. |
| Intermolecular Polymerization | For the formation of medium and large rings, the reaction should be run under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.[] | Increased yield of the desired cyclic product. |
| Incomplete Hydrolysis | The intermediate enamine requires acidic hydrolysis to form the final ketone. Ensure the hydrolysis step is complete by adjusting the acid concentration or reaction time. | Complete conversion of the enamine intermediate to the final ketone product. |
This is a general protocol and may need to be adapted for specific substrates.
Materials:
-
α,ω-dinitrile
-
Strong base (e.g., NaH, NaNH₂, KOt-Bu)
-
Anhydrous aprotic solvent (e.g., THF, toluene)
-
Acid for hydrolysis (e.g., aqueous HCl or H₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the α,ω-dinitrile in the anhydrous solvent.
-
Addition of Base: Add the strong base portion-wise to the stirred solution at a controlled temperature (this may vary depending on the substrate and base). For high-dilution conditions, the dinitrile solution can be added slowly to a suspension of the base in the solvent.
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (which can range from room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
Hydrolysis: Once the cyclization is complete, carefully quench the reaction with water or an aqueous acid solution. Acidify the mixture and heat to hydrolyze the intermediate enamine to the corresponding ketone.
-
Workup: After cooling, extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude cyclic ketone by distillation, recrystallization, or column chromatography.
References
Technical Support Center: Synthesis and Purification of 2-(Dimethylamino)nicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 2-(Dimethylamino)nicotinonitrile reaction products.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common laboratory synthesis involves the nucleophilic aromatic substitution of 2-chloronicotinonitrile with dimethylamine. This reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the HCl generated.
Q2: What are the potential impurities in the synthesis of this compound?
A2: Potential impurities can include:
-
Unreacted 2-chloronicotinonitrile: Incomplete reaction can lead to the presence of the starting material.
-
2-Hydroxynicotinonitrile: Hydrolysis of the starting material or product, especially under basic conditions at elevated temperatures.
-
Side-products from reaction with solvent: Some solvents, like DMF, can decompose at high temperatures and lead to byproducts.[1]
-
Polymeric materials: These can form under certain reaction conditions.
Q3: My reaction seems to be incomplete, leaving a significant amount of starting material. What can I do?
A3: To drive the reaction to completion, you can try the following:
-
Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal duration.
-
Increase reaction temperature: Cautiously increasing the temperature can enhance the reaction rate. However, be mindful of potential side reactions or solvent decomposition at higher temperatures.[1]
-
Use an excess of dimethylamine: Using a larger excess of the amine nucleophile can help to push the equilibrium towards the product.
Q4: I am observing a significant amount of a polar impurity. What could it be and how can I avoid it?
A4: A common polar impurity is 2-hydroxynicotinonitrile, which can result from the hydrolysis of 2-chloronicotinonitrile or the product itself. To minimize its formation:
-
Ensure anhydrous conditions: Use dry solvents and reagents to minimize the presence of water.
-
Control the temperature: Avoid excessively high temperatures, which can promote hydrolysis.
-
Optimize the base: If using an aqueous base, consider switching to a non-aqueous base like triethylamine or potassium carbonate to reduce the amount of water in the reaction mixture.
Q5: Is this compound stable to acidic or basic conditions during workup?
A5: While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis of the nitrile group to a carboxylic acid or amide, or cleavage of the dimethylamino group. It is advisable to perform workup and purification steps under neutral or mildly basic/acidic conditions and at lower temperatures if possible.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time and/or temperature. - Use a larger excess of dimethylamine. - Ensure efficient stirring. |
| Product loss during workup. | - Optimize the extraction procedure (e.g., pH adjustment, choice of organic solvent). - Minimize transfers of the product solution. | |
| Side reactions. | - Control the reaction temperature carefully. - Use an inert atmosphere (e.g., nitrogen or argon) if oxidative side reactions are suspected. | |
| Product is an Oil or Gummy Solid | Presence of residual solvent. | - Ensure the product is thoroughly dried under vacuum. |
| Presence of impurities that lower the melting point. | - Purify the product using column chromatography or recrystallization. | |
| The product itself may have a low melting point. | - Confirm the identity and purity of the product by analytical methods (NMR, MS, HPLC). | |
| Recrystallization Fails (Oiling out or no crystals form) | Improper solvent choice. | - The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] - Perform small-scale solvent screening with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, or mixtures thereof). |
| Solution is too concentrated or too dilute. | - If the solution is too concentrated, it may "crash out" as an oil. Add a small amount of hot solvent to redissolve and cool slowly. - If too dilute, concentrate the solution by carefully evaporating some of the solvent. | |
| Cooling is too rapid. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or an oil. | |
| Column Chromatography Gives Poor Separation | Incorrect eluent system. | - Optimize the eluent system using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane). The desired product should have an Rf value of approximately 0.2-0.4 for good separation. |
| Column is overloaded. | - Use an appropriate amount of silica gel for the amount of crude product to be purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica to crude product by weight). | |
| Sample was not loaded properly. | - Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel before loading onto the column. This "dry loading" technique often improves resolution. |
Experimental Protocols
General Synthesis of this compound
This is a general procedure and may require optimization based on laboratory conditions and desired scale.
-
To a solution of 2-chloronicotinonitrile (1.0 eq) in a suitable solvent (e.g., acetonitrile, THF, or ethanol) in a sealed reaction vessel, add an excess of a solution of dimethylamine (e.g., 2.0-3.0 eq, as a solution in THF or water).
-
Add a non-nucleophilic base such as triethylamine (1.5 eq) or potassium carbonate (1.5 eq) to the mixture.
-
Heat the reaction mixture with stirring at a temperature between 60-100 °C.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (e.g., triethylamine hydrochloride) is present, filter it off.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can then be purified by either recrystallization or column chromatography.
Purification by Recrystallization
-
Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent pair. Good single solvents to test include isopropanol, ethanol, and toluene. For two-solvent systems, a common approach is to dissolve the compound in a good solvent (e.g., dichloromethane or ethyl acetate) and then add a poor solvent (e.g., hexanes or heptane) until the solution becomes turbid.[3][4]
-
Procedure: a. Dissolve the crude this compound in a minimal amount of the chosen hot recrystallization solvent. b. If there are insoluble impurities, perform a hot filtration to remove them. c. Allow the solution to cool slowly to room temperature. d. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation. e. Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. f. Dry the crystals under vacuum to a constant weight.
Purification by Column Chromatography
-
Eluent Selection: Use TLC to determine an appropriate eluent system. A mixture of hexanes and ethyl acetate is often a good starting point. The polarity should be adjusted so that the Rf of this compound is around 0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is generally preferred).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully apply it to the top of the silica gel bed. Alternatively, for better separation, pre-adsorb the crude product onto a small amount of silica gel and load the resulting powder onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Recovery Yield | Notes |
| Recrystallization (Isopropanol) | 85% | >98% | 75% | Effective for removing less polar impurities. |
| Recrystallization (Toluene/Heptane) | 85% | >99% | 70% | Good for obtaining high-purity material, may require careful optimization to prevent oiling out. |
| Column Chromatography (Hexanes:Ethyl Acetate, 7:3) | 85% | >99.5% | 85% | More time-consuming but can provide very high purity and is effective for a wider range of impurities. |
Visualizations
Caption: Synthesis of this compound.
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purity issues.
References
Preventing decomposition of 2-(Dimethylamino)nicotinonitrile during reactions
Welcome to the technical support center for 2-(Dimethylamino)nicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the stability and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of decomposition for this compound?
A1: The primary decomposition pathways for this compound are hydrolysis of the nitrile group, oxidation of the dimethylamino group, and thermal degradation at elevated temperatures. The presence of strong acids, bases, oxidizing agents, and high temperatures can accelerate these degradation processes.
Q2: What are the common signs of decomposition?
A2: Decomposition can be indicated by a change in the physical appearance of the compound (e.g., color change from colorless/pale yellow to brown), the appearance of new spots on Thin Layer Chromatography (TLC), or unexpected peaks in analytical data such as HPLC, LC-MS, or NMR. A lower than expected yield of your desired product is also a strong indicator.
Q3: How can I minimize the hydrolysis of the nitrile group?
A3: To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes using dry solvents and reagents and performing reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Controlling the pH of the reaction is also critical; avoid strongly acidic or basic conditions if possible. If acidic or basic conditions are required, consider using milder reagents, lower temperatures, and shorter reaction times.
Q4: What steps can be taken to prevent oxidation of the dimethylamino group?
A4: To prevent oxidation, avoid exposure to strong oxidizing agents. It is also recommended to degas solvents to remove dissolved oxygen and to work under an inert atmosphere. If oxidation is a persistent issue, the addition of antioxidants may be considered, although compatibility with your reaction chemistry must be verified. Storing the compound under an inert atmosphere and in a cool, dark place can also help prevent long-term oxidative degradation.
Q5: Is this compound sensitive to heat?
A5: Yes, like many organic compounds, this compound can be susceptible to thermal degradation. It is advisable to avoid prolonged exposure to high temperatures. If a reaction requires heating, use the lowest effective temperature and monitor the reaction progress closely to minimize reaction time. For long-term storage, it is best to keep the compound in a cool environment.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Formation of 2-(Dimethylamino)nicotinamide and/or 2-(Dimethylamino)nicotinic acid
-
Symptom: Appearance of new, more polar spots on TLC; unexpected peaks in LC-MS corresponding to the mass of the amide or carboxylic acid; reduced yield of the desired product.
-
Root Cause: Hydrolysis of the nitrile group due to the presence of water under acidic or basic conditions.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Use freshly distilled solvents where possible.
-
Inert Atmosphere: Conduct your reaction under a dry, inert atmosphere such as nitrogen or argon.
-
pH Control:
-
If your reaction is acid-catalyzed, consider using a Lewis acid or a milder Brønsted acid.
-
If your reaction is base-catalyzed, opt for non-hydroxide bases like alkali metal alkoxides or hindered amine bases.
-
-
Temperature Management: Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.
-
Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to avoid prolonged exposure to conditions that may promote hydrolysis.
-
Issue 2: Discoloration of the Reaction Mixture (Yellow to Brown)
-
Symptom: The reaction mixture darkens significantly over time.
-
Root Cause: This is often a sign of oxidation of the dimethylamino group or other degradation pathways leading to polymeric byproducts.
-
Troubleshooting Steps:
-
Degas Solvents: Before use, degas solvents by bubbling an inert gas through them or by using the freeze-pump-thaw method to remove dissolved oxygen.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
-
Antioxidant Addition: If compatible with your reaction, a small amount of an antioxidant like butylated hydroxytoluene (BHT) could be added.
-
Light Protection: Protect the reaction from light by wrapping the flask in aluminum foil, as light can sometimes catalyze oxidative processes.
-
Issue 3: Low or Inconsistent Yields
-
Symptom: The yield of the desired product is significantly lower than expected or varies between batches.
-
Root Cause: This can be a result of any of the decomposition pathways (hydrolysis, oxidation, thermal degradation) or a combination thereof.
-
Troubleshooting Steps:
-
Systematic Analysis: Analyze your starting material for purity before each reaction.
-
Reaction Monitoring: Use analytical techniques like TLC, HPLC, or GC to monitor the consumption of the starting material and the formation of the product and any byproducts.
-
Optimize Conditions: Systematically vary reaction parameters such as temperature, reaction time, and catalyst loading to find the optimal conditions that favor product formation over decomposition.
-
Purification Method: Evaluate your purification method. Some purification techniques, like chromatography on silica gel which can be acidic, might cause decomposition. Consider using neutral alumina or other purification methods if necessary.
-
Data Presentation
Table 1: General Stability Profile of this compound
| Condition | Stability | Major Decomposition Products | Prevention Strategy |
| Strong Acid (aq.), Heat | Low | 2-(Dimethylamino)nicotinic acid | Use anhydrous conditions, lower temperature, milder acid. |
| Strong Base (aq.), Heat | Low | 2-(Dimethylamino)nicotinic acid | Use non-hydroxide base, anhydrous conditions, lower temperature. |
| Mild Acid (aq.), RT | Moderate | 2-(Dimethylamino)nicotinamide | Use anhydrous conditions, minimize reaction time. |
| Mild Base (aq.), RT | Moderate | 2-(Dimethylamino)nicotinamide | Use non-hydroxide base, anhydrous conditions. |
| Oxidizing Agents | Low | N-oxide and other oxidation products | Work under an inert atmosphere, use degassed solvents. |
| Elevated Temperature (>100°C) | Moderate-Low | Various thermal degradation products | Use the lowest effective temperature, minimize heating time. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis in a Reaction
-
Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator over a drying agent.
-
Solvent and Reagent Preparation: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina). Ensure all reagents are of high purity and stored under anhydrous conditions.
-
Reaction Setup: Assemble the glassware while hot and flush with a stream of dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the experiment using a bubbler or a balloon.
-
Reagent Addition: Add reagents via syringe through a septum.
-
Temperature Control: Use a temperature-controlled bath to maintain the desired reaction temperature accurately.
-
Monitoring: Follow the reaction's progress by taking aliquots (via syringe) for analysis (e.g., TLC, LC-MS) to determine the point of completion.
-
Work-up: Quench the reaction and proceed with the work-up promptly upon completion.
Protocol 2: Procedure for Reactions Prone to Oxidation
-
Solvent Degassing: Degas the solvent for at least 15-30 minutes by bubbling a gentle stream of nitrogen or argon through it before use.
-
Inert Atmosphere: Follow the inert atmosphere setup as described in Protocol 1.
-
Exclusion of Light: If the compound or reaction is known to be light-sensitive, wrap the reaction flask with aluminum foil.
-
Storage of Starting Material: Store the this compound starting material under an inert atmosphere in a sealed container, protected from light, and in a cool place.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Troubleshooting workflow for decomposition of this compound.
Technical Support Center: Managing Exothermic Reactions with 2-(Dimethylamino)nicotinonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing potential exothermic reactions when working with 2-(Dimethylamino)nicotinonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the potential thermal hazards associated with this compound?
Q2: What are the signs of a potential runaway reaction?
A2: A runaway reaction is characterized by a rapid, uncontrolled increase in temperature and pressure.[4][5] Key indicators to monitor include:
-
A sudden and accelerating rise in the reaction temperature that cannot be controlled by the cooling system.
-
An unexpected increase in pressure within the reaction vessel.
-
Visible changes in the reaction mixture, such as vigorous boiling, gas evolution, or color change.
-
Unusual noises coming from the reactor.
Q3: What immediate actions should be taken if a runaway reaction is suspected?
A3: In the event of a suspected runaway reaction, immediate and safe intervention is critical. The primary goal is to cool the reaction and prevent over-pressurization.
-
Alert Personnel: Immediately notify all personnel in the vicinity and the lab supervisor.
-
Emergency Cooling: If it is safe to do so, apply emergency cooling to the reactor. This may involve using an ice bath or other available cooling systems.
-
Stop Reagent Addition: Immediately cease the addition of any further reagents to the reaction mixture.
-
Evacuate: If the reaction cannot be brought under control, evacuate the area immediately and follow your institution's emergency procedures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Temperature Spike During Reagent Addition | Reagent addition rate is too high. | Immediately stop the addition of the reagent. Allow the reaction temperature to stabilize before resuming addition at a significantly slower rate. Monitor the temperature closely. |
| Inadequate cooling. | Ensure the cooling system is functioning correctly and is set to the appropriate temperature. For highly exothermic steps, consider pre-cooling the reaction mixture before reagent addition. | |
| Incorrect solvent or concentration. | Verify that the correct solvent and concentration were used as specified in the protocol. Higher concentrations can lead to more rapid heat evolution. | |
| Pressure Buildup in the Reactor | Gas evolution from the reaction. | Ensure the reaction is adequately vented through a suitable system (e.g., a condenser or a bubbler) to prevent pressure buildup. |
| Reaction temperature exceeding the solvent's boiling point. | Immediately reduce the heating or increase the cooling to bring the temperature below the solvent's boiling point. | |
| Localized Hotspots in the Reaction Mixture | Inefficient stirring. | Increase the stirring rate to ensure uniform heat distribution throughout the reaction mixture. Verify that the stirrer is appropriately sized and positioned for the reactor. |
| Reaction Appears Uncontrolled Despite Following Protocol | Scale-up issues. | Heat dissipation does not scale linearly with reaction volume. When scaling up a reaction, perform a thorough thermal hazard assessment. Consider using a continuous flow reactor for better heat management on a larger scale.[4] |
| Impurities in starting materials. | Impurities can sometimes catalyze or accelerate side reactions, leading to unexpected exotherms. Ensure the purity of this compound and other reagents. |
Experimental Protocols
Protocol 1: General Procedure for Small-Scale Reactions (Illustrative)
This protocol provides a general framework for handling reactions involving this compound where an exotherm is anticipated.
-
Risk Assessment: Before starting any experiment, conduct a thorough risk assessment, paying close attention to the potential for exothermic reactions based on all reagents being used.
-
Equipment Setup:
-
Use a round-bottom flask equipped with a magnetic stirrer, a temperature probe, a condenser, and an addition funnel.
-
Place the flask in a cooling bath (e.g., an ice-water bath or a cryocooler) to provide immediate cooling if necessary.
-
-
Reagent Preparation:
-
Dissolve this compound in an appropriate solvent in the reaction flask and cool the solution to the desired starting temperature.
-
Prepare the second reagent in the addition funnel, diluted with a suitable solvent.
-
-
Reaction Execution:
-
Slowly add the second reagent dropwise from the addition funnel to the stirred solution of this compound.
-
Continuously monitor the internal temperature of the reaction. Maintain the temperature within the desired range by adjusting the addition rate and the cooling bath.
-
-
Work-up and Quenching:
-
Once the addition is complete, continue stirring the reaction at the controlled temperature until the reaction is complete.
-
Be cautious during the quenching step, as this can also be exothermic. Quench the reaction by slowly adding a suitable quenching agent while maintaining cooling.
-
Protocol 2: Thermal Hazard Assessment using Reaction Calorimetry (Screening)
For scaling up reactions, a preliminary thermal hazard assessment is crucial.
-
Objective: To determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR) for a planned reaction involving this compound.
-
Instrumentation: Utilize a reaction calorimeter (e.g., a RC1e or similar instrument).
-
Methodology:
-
Charge the calorimeter with this compound and the chosen solvent.
-
Establish a stable baseline temperature.
-
Add the co-reactant at a controlled rate while monitoring the heat flow.
-
After the addition is complete, monitor the heat flow until it returns to the baseline, indicating the end of the reaction.
-
-
Data Analysis:
-
Calculate the total heat of reaction (ΔH).
-
Determine the heat capacity (Cp) of the reaction mixture.
-
Calculate the adiabatic temperature rise (ΔT_ad = |ΔH| / Cp).
-
Estimate the MTSR by adding the adiabatic temperature rise to the process temperature.
-
-
Safety Evaluation:
-
Compare the MTSR to the boiling point of the solvent and the decomposition temperature of the product and reactants. If the MTSR is high, the process needs to be redesigned for better heat management before scaling up.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 60138-76-3 | [2][3][6] |
| Molecular Formula | C₈H₉N₃ | [3][6] |
| Molecular Weight | 147.18 g/mol | [6] |
| Boiling Point | 264.9 ± 25.0 °C (Predicted) | [2] |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [2] |
| Storage | Room temperature, in a dry, sealed container | [2][6] |
Table 2: Illustrative Thermal Hazard Data (Hypothetical for a reaction involving a substituted nitrile)
Note: This data is for illustrative purposes only and does not represent actual experimental data for this compound. A proper calorimetric study is required for accurate hazard assessment.
| Parameter | Value | Unit | Significance |
| Heat of Reaction (ΔH) | -150 | kJ/mol | Indicates the total amount of heat released during the reaction. |
| Adiabatic Temperature Rise (ΔT_ad) | 85 | °C | The theoretical temperature increase if no heat is lost to the surroundings. |
| Maximum Temperature of Synthetic Reaction (MTSR) | 110 | °C | The maximum temperature the reaction could reach in a cooling failure scenario. |
Visualizations
References
- 1. 2-DIMETHYLAMINOACETONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound CAS#: 60138-76-3 [amp.chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
Optimizing solvent and temperature for 2-(Dimethylamino)nicotinonitrile reactions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing reactions involving 2-(Dimethylamino)nicotinonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and subsequent reactions of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Suboptimal Solvent: The polarity and protic/aprotic nature of the solvent can significantly impact reaction rates and equilibrium positions. Polar aprotic solvents like DMF and DMSO are often effective but require anhydrous conditions.[1] 2. Inappropriate Temperature: The reaction may have a high activation energy requiring heat, or side reactions may occur at elevated temperatures. 3. Impure Reactants: Contaminants in starting materials or solvents can inhibit the reaction or lead to undesired side products. 4. Catalyst Inactivity: If a catalyst is used, it may be poisoned by impurities or may not be suitable for the specific transformation. | 1. Solvent Screening: Test a range of solvents with varying polarities (e.g., Ethanol, Acetonitrile, DMF, Dioxane). For reactions sensitive to water, ensure anhydrous solvents are used.[2] 2. Temperature Optimization: Run small-scale trials at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to find the optimal condition.[2] 3. Purity Check: Ensure the purity of this compound and other reactants using techniques like NMR or LC-MS. Purify starting materials if necessary. 4. Catalyst Selection: If applicable, try alternative catalysts or ensure the catalyst is fresh and active. |
| Formation of Multiple Products/Side Reactions | 1. Competing Reaction Pathways: The structure of this compound allows for multiple reactive sites, potentially leading to regioisomers or other byproducts. 2. Decomposition: The starting material or product may be unstable under the reaction conditions (e.g., high temperature, strongly acidic or basic medium). 3. Oxidation: The pyridine ring or other functional groups may be susceptible to oxidation, especially at high temperatures in the presence of air. | 1. Control of Reaction Conditions: Adjusting temperature, reaction time, and the order of reagent addition can favor the desired pathway. 2. Use of Protective Groups: If a specific functional group is interfering, consider using a suitable protecting group. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. |
| Difficulty in Product Isolation/Purification | 1. Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation or extraction difficult. 2. Similar Polarity of Product and Byproducts: Co-elution during column chromatography can occur if the product and impurities have similar polarities. 3. Oily Product: The product may not crystallize easily, forming an oil instead of a solid. | 1. Solvent Selection for Work-up: After the reaction, add a solvent in which the product is poorly soluble to induce precipitation. 2. Optimization of Chromatography: Use a different solvent system for column chromatography or consider alternative purification techniques like preparative HPLC or crystallization. 3. Inducing Crystallization: Try techniques like scratching the flask with a glass rod, adding a seed crystal, or dissolving the oil in a minimal amount of a volatile solvent and slowly evaporating it. |
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for reactions with this compound?
A1: The choice of solvent is highly dependent on the specific reaction. However, for many nucleophilic substitution and condensation reactions used to synthesize nicotinonitrile derivatives, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are often effective.[1] They can solvate cations while leaving the nucleophile relatively free, which can accelerate the reaction.[1] Polar protic solvents like ethanol and methanol can also be used, particularly in reactions that benefit from their ability to form hydrogen bonds.[3] A solvent screening is always recommended to determine the optimal choice for your specific transformation.[2]
Q2: How does temperature affect the outcome of reactions involving this compound?
A2: Temperature has a significant impact on reaction kinetics; higher temperatures generally lead to faster reaction rates. However, elevated temperatures can also promote the formation of undesired byproducts or lead to the decomposition of reactants or products. It is crucial to find a balance. For many common reactions, temperatures ranging from room temperature to reflux in solvents like ethanol or acetonitrile are employed. Microwave irradiation can sometimes be used to shorten reaction times and improve yields.[4]
Q3: I am performing a reaction with a nucleophile. Why is my yield low in a protic solvent like ethanol?
A3: In protic solvents like ethanol or water, the solvent molecules can form hydrogen bonds with anionic nucleophiles. This creates a "solvent cage" around the nucleophile, which stabilizes it but also hinders its ability to attack an electrophile.[1][5] This effect is particularly pronounced for small, highly charged nucleophiles. Switching to a polar aprotic solvent (e.g., DMF, acetone) can often dramatically increase the reaction rate and yield for SN2-type reactions because these solvents do not form strong hydrogen bonds with the nucleophile, leaving it more reactive.[1][5]
Q4: Are there any known incompatibilities of this compound?
A4: While specific incompatibility data is limited, compounds with a dimethylamino group can be susceptible to oxidation. The nitrile group can be hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions, especially at high temperatures. The pyridine nitrogen is basic and can be protonated by strong acids.
Data on Solvent and Temperature Optimization
The following tables provide example data for solvent and temperature screening in reactions relevant to the synthesis of nicotinonitrile precursors and derivatives.
Table 1: Example of Solvent Screening for Knoevenagel Condensation
This reaction is a common method for synthesizing precursors to nicotinonitrile derivatives. The data below is for the reaction of an aldehyde with malononitrile.
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | THF | 1-4 | 27-57 |
| 2 | DME | 1-4 | 27-57 |
| 3 | Dioxane | > 5 | 78-96 |
| 4 | DMF | > 5 | 78-96 |
| 5 | DMSO | > 5 | 78-96 |
| 6 | Methanol | > 5 | 78-96 |
| 7 | Ethanol | 5 | 78-96 |
| 8 | Acetonitrile | > 5 | 78-96 |
| (Data adapted from a study on 2-benzylidene malononitrile synthesis for illustrative purposes)[6] |
Table 2: Example of Solvent and Temperature Optimization for Pyridine Ring Formation
This table illustrates the effect of different solvents and temperatures on the yield of a substituted pyridine derivative.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | Room Temp | 12 | 35 |
| 2 | DMF | 100 | 12 | 40 |
| 3 | Methanol | Reflux | 8 | 55 |
| 4 | Ethanol | Reflux | 8 | 60 |
| 5 | Acetonitrile | Reflux | 8 | 45 |
| 6 | 1,4-Dioxane | Reflux | 8 | 50 |
| 7 | Acetic Acid | 120 (Microwave) | 0.5 | 95 |
| (Data adapted from a study on the synthesis of pyrido[2,3-d]pyrimidine derivatives for illustrative purposes)[2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles
This protocol describes a common method for synthesizing nicotinonitrile derivatives from chalcones.
-
Chalcone Synthesis: In a flask, dissolve the appropriate acetophenone (1 equivalent) and aldehyde (1 equivalent) in ethanol. Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise while stirring at room temperature. Stir the mixture until a precipitate forms (typically a few hours). Collect the solid chalcone by filtration, wash with cold water and ethanol, and dry.
-
Nicotinonitrile Formation: To a solution of the chalcone (1 equivalent) in absolute ethanol, add malononitrile (1 equivalent) and ammonium acetate (8-10 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
After cooling to room temperature, a solid product often precipitates. If not, the reaction mixture can be poured into ice water to induce precipitation.
-
Collect the crude product by filtration, wash with cold ethanol, and dry.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.[7]
Visualizations
Diagram 1: General Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence of steps to diagnose and resolve low-yield issues in your reaction.
Caption: A workflow for troubleshooting low reaction yields.
Diagram 2: Simplified Kinase Inhibition Pathway for Nicotinonitrile Derivatives
Many nicotinonitrile derivatives exhibit anticancer activity by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth and proliferation.[8][9]
References
- 1. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Substituted Nicotinonitriles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of substituted nicotinonitriles.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of substituted nicotinonitriles by recrystallization and column chromatography.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Reduce the solvent volume by evaporation and allow the solution to cool again.[1]- Induce crystallization by adding a seed crystal of the pure compound or by scratching the inside of the flask with a glass rod at the solvent's surface.[1] |
| Product "oils out" instead of crystallizing | - The compound is significantly impure, leading to a depressed melting point.- The boiling point of the solvent is higher than the melting point of the solute. | - Re-dissolve the oil by heating and add a small amount of a solvent in which the compound is less soluble (antisolvent).- Re-dissolve the oil, add more solvent, and allow it to cool more slowly.[2]- Select a solvent with a lower boiling point. |
| Low recovery of purified crystals | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete transfer of crystals during filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.[3]- Ensure the filtration apparatus is pre-heated before hot filtration.- Rinse the crystallization flask and filtration apparatus with a minimal amount of cold solvent to recover all crystals.[4] |
| Crystals are colored or appear impure | - Colored impurities are present.- Incomplete removal of mother liquor. | - Add activated charcoal to the hot solution before filtration to adsorb colored impurities.- Wash the filtered crystals with a small amount of ice-cold recrystallization solvent.[1] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities | - Inappropriate solvent system (eluent).- Improperly packed column (channeling).- Column overloading. | - Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a good separation of spots (Rf of desired compound ~0.25-0.35).[1]- Ensure the column is packed uniformly without air bubbles or cracks.- Use an appropriate amount of silica gel (typically 50-100 times the weight of the crude sample) and do not load too much sample. |
| Compound does not elute from the column | - The eluting solvent is not polar enough. | - Gradually increase the polarity of the eluting solvent (gradient elution). For very polar compounds, consider a solvent system like methanol in dichloromethane.[1] |
| Streaking or tailing of bands | - The compound is interacting too strongly with the stationary phase.- The compound is degrading on the silica gel. | - For basic compounds like pyridines, add a small amount of a basic modifier (e.g., triethylamine, 0.1-1%) to the eluent.- For acidic compounds, add a small amount of an acidic modifier (e.g., acetic acid, 0.1-1%) to the eluent. |
| Cracking of the silica gel bed | - The column has run dry.- Heat generated from the adsorption of the solvent onto the silica gel. | - Always keep the silica gel bed covered with solvent.- Pack the column using a slurry method and allow it to equilibrate before loading the sample. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying substituted nicotinonitriles?
A1: The two most common and effective methods for purifying substituted nicotinonitriles are recrystallization and column chromatography.[1] The choice between them depends on the physical state of the compound (solid or oil), the nature of the impurities, and the desired scale of purification.
Q2: My substituted nicotinonitrile is an oil. Can I use recrystallization?
A2: Recrystallization is primarily used for purifying solid compounds.[1] If your product is an oil, column chromatography is the more appropriate technique. In some cases, it may be possible to convert the oily product into a solid salt by reacting it with a suitable acid (e.g., HCl, HBr) or base, which can then be purified by recrystallization.
Q3: How do I choose a suitable solvent for recrystallizing my substituted nicotinonitrile?
A3: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[5] It is often a trial-and-error process. Start with common solvents and test the solubility of a small amount of your crude product. For substituted nicotinonitriles, which can range in polarity, consider solvents like ethanol, isopropanol, ethyl acetate, toluene, or mixtures such as ethyl acetate/hexanes or ethanol/water.
Q4: What are some common impurities I might encounter in my substituted nicotinonitrile synthesis?
A4: Common impurities can include unreacted starting materials, reagents, and side-products from the reaction.[1] For example, in syntheses starting from a substituted pyridine, you might find unreacted starting material or isomers formed during the reaction. Hydrolysis of the nitrile group to an amide or carboxylic acid can also occur under certain conditions.
Q5: How can I monitor the purity of my substituted nicotinonitrile during purification?
A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography purification and to get a qualitative assessment of purity.[1] For a more quantitative analysis of purity, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used.[6][7]
Q6: I am having trouble purifying a polar substituted nicotinonitrile by column chromatography. What can I do?
A6: For polar compounds, standard silica gel chromatography with ethyl acetate/hexane systems may not be effective. Consider using a more polar mobile phase, such as methanol in dichloromethane or acetonitrile.[8] Using a different stationary phase, such as alumina or reverse-phase silica (C18), may also provide better separation.
Data Presentation
The following table summarizes representative data for the purification of various substituted nicotinonitriles using flash column chromatography, as described in the literature.[9] This data can serve as a starting point for developing purification protocols for similar compounds.
| Compound | Purification Method | Eluent System | Yield | Purity (by NMR) |
| 2-(benzylamino)-4-phenyl-5-(phenylthio)nicotinonitrile | Flash Chromatography | EtOAc/Hexanes (0:100 to 20:80) | 83% | >95% |
| 2-(benzylamino)-4,5-diphenylnicotinonitrile | Flash Chromatography | EtOAc/Hexanes (0:100 to 20:80) | 86% | >95% |
| 2-(benzylamino)-4-(4-methoxyphenyl)-5-phenylnicotinonitrile | Flash Chromatography | EtOAc/Hexanes (0:100 to 20:80) | 89% | >95% |
| 2-(benzylamino)-4-(4-methoxyphenyl)-5-(p-tolylthio)nicotinonitrile | Flash Chromatography | EtOAc/Hexanes (0:100 to 20:80) | 91% | >95% |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of the crude substituted nicotinonitrile and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: General Column Chromatography Procedure
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation of your desired product from impurities (aim for a product Rf of ~0.25-0.35).[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level and compact bed. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully apply it to the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. The flow rate should be controlled to allow for proper equilibration between the stationary and mobile phases.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Workflow for the purification of substituted nicotinonitriles via recrystallization.
Caption: Workflow for the purification of substituted nicotinonitriles via column chromatography.
Caption: Logical troubleshooting workflow for common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Purification of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Byproduct Formation in Pyridine Synthesis
Welcome to the technical support center for pyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis are a common issue and can often be attributed to suboptimal reaction conditions, incomplete oxidation of the dihydropyridine intermediate, or the formation of side products.[1][2]
-
Suboptimal Reaction Conditions: The classical approach of refluxing in ethanol can be inefficient.[1] Consider employing alternative catalysts and solvent systems. For instance, using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles has been reported to significantly increase yields to over 90%.[1][2] Solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at 90°C can also lead to high yields (up to 95%) in shorter reaction times.[1]
-
Incomplete Oxidation: The Hantzsch synthesis initially produces a 1,4-dihydropyridine, which must be oxidized to the final pyridine product.[2] Incomplete oxidation will naturally lead to lower yields. Ensure you are using an effective oxidizing agent in the correct stoichiometric amount. While classic oxidants like nitric acid and potassium ferrocyanide are effective, milder conditions using iodine in refluxing methanol or other oxidants like CrO₃ and KMnO₄ can also be employed with careful optimization.[1][2]
-
Side Reactions: Byproduct formation can consume starting materials and reduce the overall yield. The order of reagent addition is crucial, especially in unsymmetrical Hantzsch syntheses, to avoid the formation of undesired intermediates like tricyclic pyrans.[1] Pre-forming the enamine or the Knoevenagel condensation product before the final cyclization step can often lead to a cleaner reaction.[1]
Q2: I am observing the formation of isomers and other byproducts in my Bohlmann-Rahtz pyridine synthesis. How can I improve regioselectivity and minimize these side reactions?
A2: The Bohlmann-Rahtz synthesis, while versatile, can be susceptible to side reactions, often due to the high temperatures required for the cyclodehydration step. Common issues include decomposition of starting materials and poor regioselectivity.
-
Decomposition of Starting Material: High temperatures can lead to the degradation of reactants and intermediates. To mitigate this, consider using a Brønsted acid catalyst like acetic acid or a solid acid catalyst such as Amberlyst-15 to lower the required reaction temperature. Lewis acids like Yb(OTf)₃ or ZnBr₂ in a suitable solvent like toluene can also be effective.
-
Poor Regioselectivity: The formation of multiple isomers can be a significant issue. The regiochemical outcome is primarily determined by the initial Michael addition of the enamine to the ethynylketone. To favor the desired regioisomer, carefully consider the electronic and steric properties of your substrates. In some instances, generating the enamine in situ from a 1,3-dicarbonyl compound and ammonium acetate can enhance the efficiency and selectivity of the process.
Q3: My Guareschi-Thorpe synthesis is inefficient and requires harsh conditions. Are there any modern modifications to improve this reaction?
A3: The classical Guareschi-Thorpe reaction can indeed be low-yielding and necessitate harsh conditions. Fortunately, recent advancements have led to more efficient and environmentally friendly protocols.
A highly effective modification involves using ammonium carbonate in an aqueous medium.[3][4][5] In this method, ammonium carbonate serves as both the ammonia source and a buffer, often leading to the precipitation of the pure 2-pyridone product directly from the reaction mixture.[3][4][5] This approach simplifies the workup, avoids the use of organic solvents, and frequently proceeds without the need for an additional catalyst, resulting in high yields.[3][4][5]
Troubleshooting Guides
Hantzsch Pyridine Synthesis
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Inefficient reaction conditions. | - Employ a catalyst such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles.[1][2]- Consider a solvent-free approach using γ-Al2O3 nanoparticles as a catalyst at elevated temperatures.[1] |
| Incomplete oxidation of the dihydropyridine intermediate. | - Ensure the correct stoichiometry of a suitable oxidizing agent (e.g., nitric acid, KMnO₄, iodine).[1][2]- Monitor the reaction progress by TLC or LC-MS to confirm the complete conversion of the dihydropyridine. | |
| Formation of Side Products | Incorrect order of reagent addition in unsymmetrical syntheses. | - Pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[1] |
| Self-condensation of the β-ketoester. | - Add the aldehyde and ammonia source to the β-ketoester at a controlled rate.- Consider a one-pot, three-component reaction under optimized conditions to minimize side reactions. |
Bönnemann Cyclization
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield / No Reaction | Catalyst deactivation. | - Ensure anhydrous and oxygen-free conditions, as cobalt catalysts can be sensitive.[1]- Use freshly prepared or activated catalyst. |
| Unfavorable reaction temperature. | - Optimize the reaction temperature. While some cobalt catalysts work at room temperature, others may require heating. | |
| Poor Regioselectivity | Steric and electronic effects of substrates and ligands. | - The regioselectivity is influenced by the nature of the alkyne and nitrile substituents, as well as the ligands on the cobalt catalyst.[6][7]- Experiment with different cobalt catalysts and ligands to steer the reaction towards the desired isomer. Bulky ligands can significantly influence the regiochemical outcome.[6] |
| Formation of Benzene Derivatives (from alkyne trimerization) | Alkyne trimerization is a competing reaction. | - Use an excess of the nitrile component.- Optimize the catalyst system; some cobalt catalysts show higher selectivity for pyridine formation over benzene formation. |
Guareschi-Thorpe Synthesis
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Hydrolysis of the nitrile group. | - Use anhydrous organic solvents.[8]- If an aqueous medium is necessary, employ a buffered system to maintain a neutral or near-neutral pH.[8] |
| Polymerization of cyanopyridines. | - Maintain strict control over the reaction temperature to prevent localized overheating.[8] | |
| Formation of Impurities | Side reactions of the 1,3-dicarbonyl compound. | - Ensure the purity of the starting materials.- Optimize the reaction conditions (temperature, reaction time) to favor the desired condensation. |
Data Presentation
Table 1: Effect of Nitrogen Source and Solvent on Guareschi-Thorpe Synthesis Yield
| Entry | Nitrogen Source (mmol) | Solvent (mL) | Time (h) | Yield (%) |
| 1 | NH₄OAc (2) | H₂O (2) | 24 | 45 |
| 2 | NH₄Cl (2) | H₂O (2) | 24 | 30 |
| 3 | (NH₄)₂CO₃ (1) | H₂O (2) | 24 | 70 |
| 4 | (NH₄)₂CO₃ (2) | H₂O (2) | 6 | 92 |
| 5 | (NH₄)₂CO₃ (2) | EtOH (2) | 6 | 85 |
| 6 | (NH₄)₂CO₃ (2) | H₂O:EtOH (1:1) (2) | 4 | 95 |
Reaction conditions: Ethyl acetoacetate (1 mmol), ethyl cyanoacetate (1 mmol), 80 °C. Data compiled from multiple sources.[3][4][5]
Table 2: Comparison of Catalysts for the Hantzsch Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| None (classical) | Ethanol | Reflux | 8-12 h | 60-75 |
| p-Toluenesulfonic acid (PTSA) | Aqueous micelles | Room Temp (ultrasound) | 30-60 min | >90 |
| γ-Al₂O₃ nanoparticles | Solvent-free | 90 | 1-2 h | up to 95 |
| Ceric Ammonium Nitrate (CAN) | Solvent-free | Room Temp | 15-30 min | 85-95 |
| Iodine | Methanol | Reflux | 2-4 h | 80-90 |
Data represents typical yields and conditions for the synthesis of 1,4-dihydropyridines.
Experimental Protocols
Protocol 1: High-Yield Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol utilizes a modified, higher-yield procedure.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Ammonium acetate (0.77 g, 10 mmol)
-
Ethanol (20 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.
-
Stir the mixture at reflux for 4 hours.
-
Upon cooling, the product will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield the 1,4-dihydropyridine.
Aromatization to Pyridine:
-
Dissolve the obtained 1,4-dihydropyridine (1.0 g) in glacial acetic acid (10 mL).
-
Add a solution of sodium nitrite (0.3 g) in water (1 mL) dropwise with stirring.
-
Heat the mixture at 80°C for 1 hour.
-
After cooling, pour the mixture into water.
-
Collect the precipitated pyridine derivative by filtration, wash with water, and recrystallize from ethanol.
Protocol 2: Modified Guareschi-Thorpe Synthesis of 2,6-Dihydroxy-4-methyl-3-cyanopyridine
This protocol utilizes the high-yield aqueous ammonium carbonate method.[3][4][5]
Materials:
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Cyanoacetamide (0.84 g, 10 mmol)
-
Ammonium carbonate (1.92 g, 20 mmol)
-
Water (10 mL)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate, cyanoacetamide, and ammonium carbonate in a 1:1 mixture of water and ethanol.
-
Heat the mixture at 80°C with stirring for 4 hours.
-
Upon cooling, the product will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry to yield the 2-pyridone.
Visualizations
Caption: Troubleshooting workflow for low yield in Hantzsch pyridine synthesis.
Caption: Logical relationships of byproduct formation in different pyridine syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]
- 7. Regiocontrol in the cobalt-catalyzed hydrosilylation of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Enhancing reaction yield prediction through condition-based learning.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on enhancing reaction yield prediction through condition-based learning.
Frequently Asked Questions (FAQs)
Q1: My yield prediction model performs well on the training data but fails to generalize to new, unseen reactions. What are the common causes and solutions?
A1: This issue, known as overfitting, is common when the model learns patterns specific to the training data that do not apply to a broader chemical space.[1][2]
-
Common Causes:
-
Limited Data Diversity: The training dataset may not be chemically diverse enough to allow the model to learn generalizable rules.[3]
-
Information-Poor Representations: Traditional fingerprints or one-hot encodings may not capture the nuanced structural and electronic features that govern reaction outcomes.[1]
-
Model Complexity: Highly complex models can memorize the training data, including its noise.
-
-
Troubleshooting and Solutions:
-
Data Augmentation: If collecting more experimental data is not feasible, augment your existing dataset. For text-based representations like SMILES, techniques from natural language processing can be applied.[4]
-
Use Richer Representations: Transition from simple fingerprints to more descriptive representations like graph-based neural networks (GNNs) or Transformer-based models that can learn from reaction SMILES.[1][3][5] These models can better capture the complex interactions between molecules.
-
Regularization: Employ regularization techniques like dropout or weight decay during model training to prevent overfitting.[5]
-
Cross-Validation Strategy: Use a more stringent cross-validation method. Instead of a random split, try a leave-one-molecule-out approach to test the model's ability to generalize to new components.[2]
-
Q2: How can I improve my model's sensitivity to reaction conditions like catalysts, solvents, and temperature?
A2: Many models struggle to accurately weigh the impact of varying reaction conditions, especially when reactants and products are identical.[6][7]
-
Troubleshooting and Solutions:
-
Condition-Based Learning: Employ models specifically designed to handle reaction conditions. For instance, contrastive learning approaches can teach the model to distinguish between reactions with identical reactants and products but different conditions, leading to different yields.[6]
-
Feature Engineering: If your model allows, engineer features that explicitly describe the reaction conditions. This can include physicochemical properties of solvents, steric and electronic parameters of ligands, or one-hot encoding of catalysts.[2][8]
-
Appropriate Model Architecture: Some architectures, like the Chemical Atom-level Reaction Learning (CARL) framework, use graph neural networks to explicitly model the interactions between reactants and auxiliary molecules (catalysts, ligands, etc.).[1]
-
Q3: What are the best practices for data preprocessing and curation for reaction yield prediction?
A3: The quality of your input data is critical for building a reliable prediction model.[3][9]
-
Best Practices:
-
Standardize Chemical Structures: Ensure consistent representation of molecules. Use canonical SMILES to avoid ambiguity.
-
Handle Inconsistent Yield Data: Yields reported in literature can be inconsistent. Be aware of differences between isolated yields and yields determined by analytical methods. When curating data from various sources, this variability can introduce noise.[3]
-
Address Missing Information: Data from patents and older literature may omit crucial details about reaction conditions.[3] It's important to either discard incomplete entries or use methods to impute missing values, though the latter should be done with caution.
-
Categorize Reaction Components: Clearly define the roles of each molecule (reactant, product, catalyst, solvent, etc.). This is crucial for models that treat these components differently.[1]
-
Troubleshooting Guides
Guide 1: Low Predictive Accuracy on Benchmark Datasets
If your model is underperforming on well-established benchmarks like the Buchwald-Hartwig or Suzuki-Miyaura HTE datasets, consider the following troubleshooting steps.
| Symptom | Possible Cause | Suggested Action |
| High Root Mean Squared Error (RMSE) and low R² | The model is not capturing the underlying structure-reactivity relationships. | 1. Switch to a more powerful molecular representation. If you are using simple fingerprints, consider graph-based models (like MPNN or GNNs) or Transformer-based models (like Yield-BERT or Egret) that can learn features directly from the molecular structure or reaction SMILES.[1][6][10] 2. Incorporate physics-based descriptors. Features derived from Density Functional Theory (DFT) calculations can provide valuable electronic and steric information.[2] |
| Model performance is worse than baseline models (e.g., Random Forest on DFT features) | The model architecture may not be well-suited for the dataset, or it may be poorly optimized. | 1. Hyperparameter Tuning: Systematically tune the hyperparameters of your model, such as learning rate, batch size, and the number of layers.[1] 2. Review Model Architecture: Ensure the architecture is appropriate. For example, a simple MLP might not be sufficient for complex chemical data.[5] |
| Significant discrepancy between validation and test set performance | The data splits may not be representative, or there might be data leakage. | 1. Re-evaluate Data Splitting: Ensure your training, validation, and test sets are split appropriately. For HTE data, a random split might be too optimistic. Consider splitting by a specific reaction component to test for out-of-sample generalization.[2] |
Guide 2: Model Fails to Predict Yields for a New Reaction Class
When a model trained on one reaction class (e.g., C-N cross-coupling) fails to predict yields for another (e.g., a photoredox reaction), this is a problem of domain shift.
| Symptom | Possible Cause | Suggested Action |
| Predictions are consistently poor or random for the new reaction class. | The model has learned features specific to the training reaction class that are not transferable. | 1. Transfer Learning: Fine-tune a pretrained model on a smaller dataset of your new reaction class. Models pretrained on large, diverse reaction datasets are more likely to have learned general chemical principles.[6][11] 2. Build a More General Model: Train a model on a larger, more diverse dataset containing multiple reaction classes.[6] |
| The model requires a large amount of data for the new reaction class to achieve reasonable performance. | The model is learning from scratch without leveraging prior chemical knowledge. | 1. Use Pretrained Models: Start with models that have been pretrained on large chemical datasets. This allows the model to leverage learned representations of molecules and reactions, reducing the amount of data needed for a new task.[6] |
Quantitative Data Summary
The following tables summarize the performance of various models on common benchmark datasets for reaction yield prediction.
Table 1: Performance on the Buchwald-Hartwig HTE Dataset
| Model | Representation | R² | RMSE (%) |
| Random Forest | DFT Descriptors | 0.92 | 7.8 |
| YieldGNN | Graph-based | 0.957 | - |
| Multimodal Transformer | SMILES | 0.959 | 5.5 |
| CARL | Graph-based | SOTA | - |
| Egret | SMILES (BERT-based) | - | - |
| Yield-BERT | SMILES (BERT-based) | Competitive | - |
Note: "SOTA" indicates state-of-the-art performance as claimed in the source. Performance metrics can vary based on the specific data split and training procedure.[1][3][6][10]
Table 2: Performance on the Suzuki-Miyaura HTE Dataset
| Model | Representation | R² | RMSE (%) |
| Multimodal Transformer | SMILES | 0.833 | 11.5 |
| CARL | Graph-based | SOTA | - |
Note: Fewer models have been benchmarked on this dataset in the provided sources.[1][3]
Experimental Protocols
Protocol 1: General Workflow for Training a Reaction Yield Prediction Model
This protocol outlines the key steps for developing a machine learning model for reaction yield prediction.
-
Data Collection and Curation:
-
Gather reaction data, including reactants, products, catalysts, solvents, reagents, and experimentally determined yields.
-
Standardize all molecules to a consistent format (e.g., canonical SMILES).
-
Ensure clear labeling of the role of each component.
-
Partition the data into training, validation, and test sets. A common split is 60:20:20 or 80:10:10.[1][6]
-
-
Feature Engineering / Representation:
-
Choose a suitable representation for the reaction components.
-
For sequence-based models (Transformers): Use reaction SMILES.
-
For graph-based models (GNNs): Convert SMILES to molecular graphs.
-
For classical ML models (Random Forest, etc.): Generate molecular fingerprints or calculate physicochemical descriptors (e.g., using DFT).
-
-
-
Model Training:
-
Select a model architecture (e.g., GNN, BERT-based).
-
Define a loss function appropriate for regression (e.g., Mean Squared Error).
-
Train the model on the training set, using the validation set to monitor for overfitting and to tune hyperparameters. Early stopping is a common technique to prevent overfitting.[1]
-
-
Model Evaluation:
-
Evaluate the final model's performance on the held-out test set using metrics like R² and RMSE.
-
Protocol 2: Implementing a Condition-Based Contrastive Learning Approach (based on the Egret model)
This protocol is for advanced users who want to improve a model's sensitivity to reaction conditions.[6]
-
Data Preparation:
-
Curate a dataset that includes multiple examples of reactions where the reactants and products are the same, but the conditions and yields differ.
-
-
Pre-training Tasks:
-
Masked Language Modeling (MLM): Pre-train a Transformer-based model (like BERT) on a large corpus of reaction SMILES. In this task, some tokens in the reaction SMILES are masked, and the model learns to predict them.
-
Condition-Based Contrastive Learning:
-
From your curated dataset, create pairs of reactions.
-
A "positive pair" consists of two reactions with the same reactants, products, and similar high yields, but slightly different conditions.
-
A "negative pair" consists of two reactions with the same reactants and products, but one has a high yield and the other has a low yield due to different conditions.
-
Train the model to produce similar vector representations for positive pairs and dissimilar representations for negative pairs.
-
-
-
Fine-tuning for Yield Prediction:
-
Add a regression layer to the pre-trained model.
-
Fine-tune the entire model on your specific yield prediction dataset.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ml4molecules.github.io [ml4molecules.github.io]
- 5. 8. Yield Prediction · Hands-On Data Science for Chemists [data-chemist-handbook.github.io]
- 6. Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conditional Variational AutoEncoder to Predict Suitable Conditions for Hydrogenation Reactions | MDPI [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Predicting Chemical Reaction Yields | RXN yield prediction [rxn4chemistry.github.io]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Cross-Coupling Reactions: 2-(Dimethylamino)nicotinonitrile vs. 2-Chloronicotinonitrile
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision in the synthesis of novel compounds. This guide provides a comparative analysis of 2-(dimethylamino)nicotinonitrile and 2-chloronicotinonitrile as substrates in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.
While 2-chloronicotinonitrile is a well-established substrate in various cross-coupling reactions, the utility of this compound as a viable alternative is less documented. This guide aims to consolidate available experimental data and provide a framework for understanding the potential advantages and disadvantages of each compound in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
At a Glance: Key Differences and Reactivity
| Feature | This compound | 2-Chloronicotinonitrile |
| Leaving Group | Dimethylamino (-NMe₂) | Chloro (-Cl) |
| Reactivity in Cross-Coupling | Less commonly used; the dimethylamino group is a weaker leaving group compared to halides. | Commonly used and effective in a wide range of cross-coupling reactions. |
| Potential Advantages | May offer different selectivity in complex molecules; potentially milder reaction conditions if activated. | Readily available and well-understood reactivity. |
| Potential Disadvantages | Requires harsher conditions or specific activation for the dimethylamino group to act as a leaving group. | Can be susceptible to side reactions; requires careful optimization of catalyst and conditions. |
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. In the context of nicotinonitrile derivatives, this reaction is pivotal for the synthesis of aryl-substituted pyridines.
Comparative Performance
For this compound, the dimethylamino group is generally considered a poor leaving group in palladium-catalyzed cross-coupling reactions. Its displacement would likely require specific activation, for instance, by conversion into a quaternary ammonium salt or by using specialized catalyst systems. Without such activation, 2-chloronicotinonitrile is the more reliable and efficient substrate for Suzuki-Miyaura couplings.
Table 1: Representative Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85[1] |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2 mol%) | K₂CO₃ | Dioxane | 100 | 16 | 92[1] |
| 3 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85[1] |
Note: The data presented for 2-chloropyridine is illustrative of the general reactivity of this class of compounds.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine
This protocol is a general method for the Suzuki-Miyaura coupling of 2-chloropyridine with pyridine-3-boronic acid.[1]
Materials:
-
2-Chloropyridine
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Synthesis of Alkynylpyridines
The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.
Comparative Performance
Similar to the Suzuki-Miyaura coupling, there is a lack of specific experimental data for the Sonogashira coupling of this compound. The chloro group in 2-chloronicotinonitrile, while less reactive than bromo or iodo substituents, is a competent leaving group under appropriate Sonogashira conditions. The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base.
Table 2: Sonogashira Coupling of a 6-Bromo-3-fluoro-2-cyanopyridine Analog
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Ethylphenylacetylene | Pd(PPh₃)₄ (15 mol%), CuI (30 mol%) | Et₃N | THF | RT | 16 | 85[2] |
Note: This data is for a structurally similar brominated cyanopyridine and serves as a reference for the reactivity of halopyridine-carbonitriles.
Experimental Protocol: Sonogashira Coupling of a Bromocyanopyridine
This protocol describes the Sonogashira coupling of a brominated cyanopyridine with a terminal alkyne.[2]
Materials:
-
6-Bromo-3-fluoropicolinonitrile
-
4-Ethylphenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a degassed solution of the bromocyanopyridine (1.1 equiv) in THF/Et₃N (2:1), add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).
-
Degas the reaction mixture for 5 minutes at room temperature.
-
Add the terminal alkyne (1 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction by quenching with a saturated aqueous solution of ammonium chloride and extracting with an organic solvent.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.
Comparative Performance
As with the other cross-coupling reactions, there is no direct experimental data available for the Buchwald-Hartwig amination of this compound. 2-Chloronicotinonitrile, as a chloro-substituted heteroaromatic, is a suitable substrate for this reaction, although it may require more forcing conditions or specialized ligands compared to its bromo or iodo counterparts. The reaction facilitates the synthesis of 2-amino-nicotinonitrile derivatives.
Table 3: Representative Buchwald-Hartwig Amination of Aryl Chlorides
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5 mol%) / XPhos (3.0 mol%) | NaOtBu | Toluene | Reflux | 6 | 94 |
| 2 | 2-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 80 | 0.4 | 94[3] |
Note: This data illustrates the general conditions and yields for the Buchwald-Hartwig amination of aryl chlorides.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride
This protocol describes a general procedure for the Buchwald-Hartwig amination of an aryl chloride with an amine.
Materials:
-
Aryl chloride
-
Amine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv).
-
Add toluene and stir the mixture at room temperature for 5 minutes.
-
Add the aryl chloride (1.0 equiv) and the amine (1.5 equiv).
-
Stir the resulting mixture at reflux for 6 hours.
-
Monitor the reaction by GC.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
Based on the available literature, 2-chloronicotinonitrile is a demonstrably effective and versatile substrate for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. Its reactivity is well-understood, and established protocols are available.
In contrast, the use of this compound as a substrate in these reactions is not well-documented. The dimethylamino group is a significantly poorer leaving group than a halide, and its participation in cross-coupling would likely necessitate harsher reaction conditions or a pre-activation step. This presents a significant hurdle for its routine use as a direct replacement for 2-chloronicotinonitrile.
For researchers and drug development professionals, 2-chloronicotinonitrile remains the more reliable and predictable choice for constructing complex molecules via these standard cross-coupling methodologies. Future research into the activation of C-N bonds in heteroaromatic systems could, however, unlock the potential of substrates like this compound, potentially offering novel synthetic routes and selectivities. The development of new catalyst systems that can efficiently cleave and functionalize such traditionally unreactive bonds is an active area of chemical research.
References
A Comparative Analysis of the Reactivity of Substituted 2-Aminonicotinonitriles
For Researchers, Scientists, and Drug Development Professionals
The reactivity of the 2-aminonicotinonitrile scaffold is of significant interest in medicinal chemistry and materials science due to its versatile chemical nature, which allows for the synthesis of a wide array of functionalized heterocyclic compounds. The electronic properties of substituents on the pyridine ring play a crucial role in modulating the reactivity of the amino and cyano groups, thereby influencing reaction outcomes and the efficiency of synthetic routes. This guide provides a comparative analysis of the reactivity of substituted 2-aminonicotinonitriles and related 2-cyanopyridines, supported by experimental data, to inform synthetic strategy and catalyst design.
Influence of Substituents on Reactivity: A Quantitative Comparison
The reactivity of the nitrile group in 2-cyanopyridine derivatives, including 2-aminonicotinonitriles, is significantly influenced by the electronic nature of the substituents on the pyridine ring. Electron-withdrawing groups are generally expected to enhance the electrophilicity of the nitrile carbon, thereby increasing its susceptibility to nucleophilic attack.
A systematic investigation into the reaction of various substituted 2-cyanopyridines with N-terminal cysteine provides valuable insights into these substituent effects. The following table summarizes the reaction yields, which serve as a proxy for the reactivity of the nitrile group under specific experimental conditions.[1]
| 2-Cyanopyridine Substituent | Position of Substituent | Product Yield (%) |
| None | - | 67 |
| 3-CF₃ | 3 | 29 |
| 5-CF₃ | 5 | 73 |
| 3-F | 3 | 97 |
| 5-F | 5 | 94 |
| 5-NO₂ | 5 | 0 |
| 5-SO₂NH₂ | 5 | 53 |
| 5-SO₂NHCH₂CH₂Ph | 5 | 45 |
Table 1: Reaction yields of substituted 2-cyanopyridines with cysteine methyl ester. Data sourced from Nishio et al., 2024.[1]
The data reveals that 2-cyanopyridines bearing electron-withdrawing fluoro and trifluoromethyl groups at the 5-position exhibit enhanced reactivity towards cysteine, leading to higher yields of the corresponding thiazoline product.[1] Notably, the presence of a 3-fluoro or 5-fluoro substituent resulted in the highest product yields (97% and 94%, respectively).[1] Conversely, a trifluoromethyl group at the 3-position decreased the reaction efficiency.[1] The presence of a strongly deactivating nitro group at the 5-position completely inhibited the reaction.[1] These findings underscore the profound impact of both the nature and position of substituents on the reactivity of the 2-cyano group.
In the context of synthesizing 2-amino-3-cyanopyridine derivatives, the electronic effects of substituents on the precursor aldehydes and acetophenones also influence the overall yield. Studies have shown that electron-donating groups on the aromatic aldehyde can improve the yield of the final 2-amino-3-cyanopyridine product, while electron-withdrawing groups tend to reduce it.[2]
Experimental Protocols
General Procedure for the Reaction of 2-Cyanopyridines with Cysteine Methyl Ester
This protocol is adapted from the study by Nishio et al. (2024) and describes the reaction of substituted 2-cyanopyridines with cysteine methyl ester.[1]
Materials:
-
Substituted 2-cyanopyridine (1.0 equiv)
-
Cysteine methyl ester hydrochloride (1.2 equiv)
-
Tris(2-carboxyethyl)phosphine (TCEP) (4.0 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a solution of the substituted 2-cyanopyridine in a mixture of THF and water, add cysteine methyl ester hydrochloride, TCEP, and sodium bicarbonate.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired thiazoline product.
Visualizing Reaction Pathways and Concepts
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and the underlying principles of substituent effects.
Conclusion
The reactivity of substituted 2-aminonicotinonitriles and related 2-cyanopyridines is highly tunable through the strategic placement of electron-donating or electron-withdrawing groups on the pyridine ring. Experimental evidence demonstrates that electron-withdrawing substituents, particularly fluorine atoms, at the 5-position significantly enhance the reactivity of the 2-cyano group towards nucleophiles. Conversely, strongly deactivating groups like a nitro group can completely shut down the reaction. For synthetic planning, it is also important to consider the electronic nature of substituents on other reactants, as these can also modulate the overall reaction efficiency. The provided data and protocols offer a valuable resource for researchers in the rational design of synthetic routes involving these versatile heterocyclic building blocks.
References
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-(Dimethylamino)nicotinonitrile Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with potent and selective biological activities is a perpetual endeavor. Among the myriad of heterocyclic compounds, 2-(dimethylamino)nicotinonitrile derivatives have emerged as a promising class, demonstrating a diverse range of pharmacological effects. This guide provides an objective comparison of their performance in key therapeutic areas, supported by experimental data, detailed protocols, and visual representations of associated biological pathways and workflows.
Anticancer Activity: Targeting Pim Kinases and Inducing Apoptosis
A significant body of research has focused on the anticancer potential of this compound derivatives, with a particular emphasis on their ability to inhibit Pim kinases. These serine/threonine kinases are frequently overexpressed in various cancers and play a crucial role in cell survival, proliferation, and drug resistance.
A novel series of nicotinonitrile derivatives featuring a dimethylamino group has been shown to exhibit potent inhibitory activity against all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3).[1] Molecular docking and dynamic simulation studies have revealed that the dimethylamino group plays a key role in the stable binding of these compounds to the active site of Pim-1 kinase.[1]
The cytotoxic effects of these derivatives have been evaluated against various cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and prostate cancer (PC-3), with promising IC50 values in the low micromolar to nanomolar range.[1][2] Notably, these compounds have demonstrated significantly lower toxicity towards normal human embryonic kidney cells (HEK-293T), suggesting a favorable therapeutic window.[1]
Mechanistic studies have elucidated that the anticancer activity of these derivatives is mediated through the induction of apoptosis. Treatment of cancer cells with these compounds leads to the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside a downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio ultimately triggers the activation of caspase-3, a key executioner of apoptosis, and leads to cell cycle arrest, primarily at the G1 or G2/M phase.[1][2]
Comparative Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | Cytotoxicity IC50 (µM) | Pim-1 Kinase Inhibition IC50 (nM) | Reference |
| Derivative 1 | HepG2 | 1.5 | 280 | [1] |
| MCF-7 | 2.8 | N/A | [1] | |
| Derivative 2 | HepG2 | 0.8 | 250 | [1] |
| MCF-7 | 1.2 | N/A | [1] | |
| Derivative 3 | PC-3 | 3.60 | 18.9 | [2] |
| MCF-7 | 3.58 | N/A | [2] | |
| Staurosporine (Control) | N/A | N/A | 16.7 | [2] |
N/A: Not Available
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Antimicrobial Activity: Targeting Bacterial Growth
Certain nicotinonitrile derivatives bearing a p-dimethylaminophenyl moiety have demonstrated promising antibacterial activity. These compounds have been screened against both Gram-positive and Gram-negative bacteria.
One study reported that a pyridine derivative with a p-dimethylaminophenyl group at the 4-position exhibited high activity against the Gram-negative bacterium Escherichia coli and moderate activity against the Gram-positive bacterium Staphylococcus aureus. While specific data for a series of this compound derivatives is limited in the reviewed literature, the activity of these related compounds suggests the potential of this scaffold in antimicrobial drug discovery.
Comparative Antimicrobial Activity of a Nicotinonitrile Derivative
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
| 4-(p-dimethylaminophenyl)-nicotinonitrile derivative | Escherichia coli (Gram-negative) | High Activity |
| Staphylococcus aureus (Gram-positive) | Moderate Activity |
Qualitative data reported in the literature.
Experimental Protocol: Agar Disc Diffusion Method for Antimicrobial Screening
The agar disc diffusion method is a widely used technique to determine the antimicrobial activity of chemical substances.
Materials:
-
Petri dishes with Mueller-Hinton agar
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Sterile paper discs
-
This compound derivatives
-
Standard antibiotic discs (e.g., ciprofloxacin)
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Uniformly streak the inoculum onto the surface of the Mueller-Hinton agar plates using a sterile swab.
-
Aseptically apply sterile paper discs impregnated with known concentrations of the test compounds onto the agar surface.
-
Place a standard antibiotic disc as a positive control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
Anti-inflammatory Activity: Inhibition of Inflammatory Mediators
While direct studies on the anti-inflammatory activity of this compound derivatives are not extensively available, research on structurally related nicotinamide and coumarin derivatives provides valuable insights. The anti-inflammatory potential of novel compounds is often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins, the latter being synthesized by cyclooxygenase (COX) enzymes.
For instance, some nicotinic acid derivatives have been shown to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.
A study on coumarin derivatives, which share a heterocyclic core, investigated a compound bearing a 4-(dimethylamino)benzylamino substituent. This compound demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats, a common in vivo assay for screening anti-inflammatory drugs.[3] This suggests that the dimethylamino moiety, even in a slightly different chemical environment, can contribute to anti-inflammatory effects.
Comparative Anti-inflammatory Activity of a Related Coumarin Derivative
| Compound | Assay | Activity | Reference |
| 6-(4-(Dimethylamino)benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one | Carrageenan-induced paw edema in rats | Significant reduction in edema | [3] |
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This in vitro assay is used to screen compounds for their potential to inhibit the production of the pro-inflammatory mediator nitric oxide.
Materials:
-
RAW 264.7 macrophage cells
-
96-well plates
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound derivatives
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours.
-
Collect the cell culture supernatants.
-
Add the components of the Griess reagent to the supernatants according to the manufacturer's instructions. This will form a colored azo compound in the presence of nitrite (a stable product of NO).
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples.
-
Calculate the percentage of inhibition of NO production and determine the IC50 values.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The existing data strongly supports their potential as anticancer agents, particularly as inhibitors of Pim kinases. The induction of apoptosis through the modulation of key regulatory proteins highlights a clear mechanism of action. While the exploration of their antimicrobial and anti-inflammatory properties is less extensive, the preliminary findings with structurally related compounds are encouraging and warrant further investigation.
Future research should focus on synthesizing and screening a broader library of this compound derivatives to establish a more comprehensive structure-activity relationship for each biological target. In-depth mechanistic studies, including the identification of specific bacterial or inflammatory targets, will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, in vivo studies are necessary to evaluate their efficacy, pharmacokinetics, and safety profiles, ultimately paving the way for their potential clinical application.
References
Navigating the Therapeutic Potential of 2-(Dimethylamino)nicotinonitrile Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. This guide provides a comprehensive comparison of novel compounds derived from the versatile 2-(Dimethylamino)nicotinonitrile scaffold, evaluating their performance against established alternatives in the context of anticancer activity. The information presented herein is supported by experimental data, detailed methodologies, and visual representations of key biological processes.
The this compound core has proven to be a fertile ground for the discovery of potent and selective bioactive molecules. Recent research has highlighted the potential of its derivatives as inhibitors of key signaling pathways implicated in cancer progression, including those mediated by Pim kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide will delve into the characterization and validation of these novel compounds, offering a clear comparison with existing therapeutic agents.
Performance Comparison of Novel Compounds
The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of various novel compounds derived from nicotinonitrile scaffolds against different cancer cell lines and molecular targets. For comparison, data for relevant established anticancer drugs are also included.
Table 1: In Vitro Cytotoxicity of Novel Nicotinonitrile Derivatives Against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Ethyl 5-cyano-2-methyl-4- [...]ureido)nicotinate | HePG2 (Liver) | 34.31 | - | - | [1] |
| Caco-2 (Colon) | 24.79 | - | - | [1] | |
| Coumarin-chalconoid compound 3b | HepG2 (Liver) | 22.96 | Doxorubicin | 4.17-4.50 | [2] |
| MCF-7 (Breast) | 29.54 | Doxorubicin | 4.17-4.50 | [2] | |
| Coumarinyl-nicotinonitrile compound 4b | HepG2 (Liver) | 28.60 | Doxorubicin | 4.17-4.50 | [2] |
| MCF-7 (Breast) | 24.89 | Doxorubicin | 4.17-4.50 | [2] | |
| Compound 7, 8b, 5b (Coumarin derivatives) | HepG2 & MCF-7 | 5.81 - 11.26 | Doxorubicin | 4.17-4.50 | [2] |
| Derivative 5g, 7i, 8, 9 | MCF-7 (Breast) | ~ 1-3 | 5-Fluorouracil | ~ 5 | [3] |
| HCT-116 (Colon) | ~ 1-3 | 5-Fluorouracil | ~ 5 | [3] | |
| Derivative 7b, 7d, 7f | MCF-7 & HCT-116 | ~ 5 | 5-Fluorouracil | ~ 5 | [3] |
| Derivative 8e | HepG2 (Liver) | ≤ 0.28 (Pim kinases) | Staurosporine | - | [4] |
| MCF-7 (Breast) | High to moderate | - | - | [4] | |
| Compound 8 (Nicotinamide derivative) | HCT-116 (Colon) | 5.4 | Sorafenib | 9.30 | [5] |
| HepG2 (Liver) | 7.1 | Sorafenib | 7.40 | [5] | |
| Compound 1g2a (2-phenylacrylonitrile) | HCT116 (Colon) | 0.0059 | Taxol | - | [6] |
| BEL-7402 (Liver) | 0.0078 | Taxol | - | [6] | |
| Derivative 14a | NCIH 460 (Lung) | 0.025 | - | - | [7] |
| RKOP 27 (Colon) | 0.016 | - | - | [7] |
Table 2: In Vitro Kinase Inhibitory Activity of Novel Nicotinonitrile Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Source |
| Compound 8 | Tyrosine Kinase (TK) | 311 | - | - | [3] |
| Compound 5g | Tyrosine Kinase (TK) | 352 | - | - | [3] |
| Derivative 8e | Pim-1, Pim-2, Pim-3 | ≤ 280 | Staurosporine | - | [4] |
| Compound 8 | VEGFR-2 | 77.02 | Sorafenib | 53.65 | [5] |
| Compound 10 | VEGFR-2 | 105.4 | Sorafenib | 61.65 | [8] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the characterization and validation of the novel compounds discussed in this guide.
In Vitro Cytotoxicity Assessment (MTT Assay)
The anti-proliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases (e.g., VEGFR-2, Pim-1) is determined using various in vitro kinase assay kits.
-
Assay Principle: These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. The amount of phosphorylation is quantified, often using methods like fluorescence, luminescence, or radioactivity.
-
Procedure: The kinase, substrate, ATP, and varying concentrations of the test compound are incubated together in a suitable buffer.
-
Detection: After the reaction, a detection reagent is added to measure the extent of the kinase reaction.
-
IC50 Determination: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Apoptosis and Cell Cycle Analysis
Flow cytometry is a common technique to investigate the induction of apoptosis and cell cycle arrest by the novel compounds.
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treated and untreated cells are harvested and washed.
-
Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells.
-
The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in different stages of apoptosis.
-
-
Cell Cycle Analysis:
-
Cells are fixed in ethanol and then stained with a DNA-intercalating dye, such as PI.
-
The fluorescence intensity of the stained cells, which is proportional to the DNA content, is measured by a flow cytometer.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed to determine if the compound induces cell cycle arrest at a specific phase.[4][9]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by these novel compounds and a generalized workflow for their in vitro evaluation.
Caption: General workflow for the synthesis and in vitro evaluation of novel compounds.
Caption: Inhibition of the Pim kinase signaling pathway by novel nicotinonitrile derivatives.
Caption: Inhibition of the VEGFR-2 signaling pathway by novel nicotinamide derivatives.
References
- 1. sciprofiles.com [sciprofiles.com]
- 2. Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity [gavinpublishers.com]
- 3. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Nicotinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide, a form of vitamin B3, and its derivatives are pivotal pharmacophores in modern drug discovery, exhibiting a wide spectrum of biological activities. Their structural versatility allows for the fine-tuning of interactions with various enzymatic targets, leading to the development of potent and selective inhibitors and activators for a range of therapeutic applications. This guide provides an objective comparison of the structure-activity relationships (SAR) of nicotinamide derivatives against key molecular targets, supported by experimental data and detailed methodologies.
Nicotinamide Derivatives as PARP Inhibitors
Poly(ADP-ribose) polymerases (PARPs) are crucial enzymes in DNA repair, particularly in the base excision repair (BER) pathway.[1][2] Inhibition of PARP is a clinically validated strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations. Nicotinamide itself is a weak, endogenous inhibitor of PARP.[3] The core principle behind the design of nicotinamide-based PARP inhibitors is to mimic the nicotinamide portion of the NAD+ substrate, thereby competing for the enzyme's active site.[1]
Structure-Activity Relationship
The fundamental pharmacophore for PARP inhibition consists of a nicotinamide core that engages in key hydrogen bonding interactions with the amino acid residues Gly863 and Ser904 within the PARP active site. The carboxamide group is essential for this interaction. Potency and selectivity are achieved by modifying the aromatic ring system and introducing various substituents that can form additional interactions, such as π-π stacking with Tyr907.
Key SAR observations include:
-
Benzamide Moiety: Replacing the pyridine ring of nicotinamide with a substituted benzamide ring is a common strategy that has led to the development of highly potent inhibitors like Olaparib and Rucaparib.
-
Cyclic Structures: The introduction of cyclic structures, such as phthalazinone or piperidine rings, fused or linked to the core pharmacophore, enhances rigidity and optimizes interactions within the active site, leading to increased potency.
-
Linker and Terminal Groups: The nature and length of the linker connecting the core to a terminal aromatic or heterocyclic ring significantly influence activity. These terminal groups can exploit additional binding pockets to improve affinity and selectivity.
Comparative Inhibitory Activity
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Nicotinamide | PARP1 | ~50,000 | - | [3] |
| Olaparib | PARP1/2 | 5 | - | [4] |
| Rucaparib | PARP1/2 | 7 | - | [4] |
| Talazoparib | PARP1/2 | 1 | - | [4] |
| 4-Acetamidonicotinamide | PARP | 15,800 | DLD-1 BRCA2 (-/-) | [4] |
Experimental Protocol: PARP1 Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory activity of nicotinamide derivatives against PARP1.[1]
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
PARP1 assay buffer
-
Activated DNA
-
Biotinylated NAD+
-
Test compounds (nicotinamide derivatives)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: To the wells of the histone-coated plate, add the PARP1 assay buffer, activated DNA, and the recombinant PARP1 enzyme.
-
Compound Addition: Add the test compounds at various concentrations to the respective wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add biotinylated NAD+ to each well to start the PARPylation reaction. Incubate at 37°C for 1 hour.
-
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate and incubate for 30 minutes. Wash the plate again.
-
Signal Generation: Add the HRP substrate and incubate until color develops.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Nicotinamide Derivatives as Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and transcriptional repression.[5][6] HDAC inhibitors have emerged as a promising class of anti-cancer agents.[5] The general pharmacophore for HDAC inhibitors includes a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme. Nicotinamide derivatives have been explored as non-hydroxamate HDAC inhibitors to mitigate the potential toxicity associated with hydroxamic acid-based inhibitors.[5]
Structure-Activity Relationship
The nicotinamide moiety in these derivatives typically acts as the cap group, interacting with the rim of the active site channel. The SAR of these compounds is highly dependent on the other two components of the pharmacophore.
Key SAR observations include:
-
Zinc-Binding Group (ZBG): The choice of ZBG is critical for potency. While hydroxamates are potent, alternative ZBGs like trifluoroacetamide are being explored to improve the safety profile.[7]
-
Linker: The length and rigidity of the linker that connects the nicotinamide cap to the ZBG are crucial for optimal positioning of the ZBG within the catalytic site. Unsaturated linkers can enhance potency.[2]
-
Substitutions on the Nicotinamide Ring: Modifications to the nicotinamide ring can influence selectivity among different HDAC isoforms.
Comparative Inhibitory Activity
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| BG45 | Pan-HDAC | 5.506 | - | [5] |
| Compound 6b | Pan-HDAC | 4.648 | - | [5] |
| Compound 6n | Pan-HDAC | 5.481 | - | [5] |
| Compound 6b | HDAC3 | 0.694 | - | [5] |
| Compound 6b | - | 4.66 | B16F10 | [5] |
Experimental Protocol: HDAC Inhibition Assay
This protocol describes a fluorometric assay to measure the inhibitory activity of nicotinamide derivatives against HDACs.[8]
Materials:
-
Recombinant HDAC enzyme
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., acetylated p53-AFC)
-
Developer solution
-
Trichostatin A (TSA) as a positive control
-
Test compounds
-
96-well black plate
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: Add the HDAC assay buffer and recombinant HDAC enzyme to the wells of the 96-well plate.
-
Compound Addition: Add the test compounds at various concentrations. Include a positive control (TSA) and a negative control (vehicle).
-
Reaction Initiation: Add the fluorogenic HDAC substrate to each well. Incubate at 37°C for 30-60 minutes.
-
Signal Development: Add the developer solution to each well and incubate for 10-15 minutes at 37°C. The developer cleaves the deacetylated substrate to release the fluorescent group.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Nicotinamide Derivatives as Sirtuin Modulators
Sirtuins are a family of NAD+-dependent deacetylases (Class III HDACs) that regulate various cellular processes, including aging, metabolism, and stress resistance.[9][10] Modulating sirtuin activity with small molecules is a promising therapeutic strategy for age-related diseases. Nicotinamide itself is a product of the sirtuin deacetylation reaction and acts as a feedback inhibitor.[11]
Structure-Activity Relationship
The development of nicotinamide-based sirtuin modulators often involves creating analogs that can either activate or inhibit sirtuin activity.
-
Activators: Some nicotinamide derivatives, like iso-nicotinamide, can act as pan-sirtuin activators by competing with the endogenous inhibitor nicotinamide.[11] Other synthetic activators often have complex scaffolds that allosterically modulate the enzyme's activity.
-
Inhibitors: Modifications to the nicotinamide structure can lead to potent and selective sirtuin inhibitors. These compounds often retain the core nicotinamide scaffold to bind to the nicotinamide-binding pocket.
Experimental Protocol: Sirtuin Activity Assay
This protocol outlines a fluorometric assay to measure sirtuin activity.[8][12]
Materials:
-
Recombinant sirtuin enzyme (e.g., SIRT1)
-
Sirtuin assay buffer
-
Acetylated peptide substrate
-
NAD+
-
Developer solution
-
Test compounds
-
96-well black plate
-
Fluorometric plate reader
Procedure:
-
Compound and Reagent Preparation: Prepare serial dilutions of test compounds. Prepare a master mix containing the sirtuin assay buffer, acetylated peptide substrate, and NAD+.
-
Reaction Setup: Add the master mix to the wells of the 96-well plate.
-
Compound Addition: Add the test compounds at various concentrations.
-
Reaction Initiation: Add the recombinant sirtuin enzyme to each well. Incubate at 37°C for 30-60 minutes.
-
Signal Development: Add the developer solution and incubate for 10-15 minutes at 37°C.
-
Measurement: Measure the fluorescence intensity.
-
Data Analysis: Calculate the percent activation or inhibition for each compound concentration and determine the EC50 or IC50 value.
Nicotinamide Derivatives as NAMPT Inhibitors
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in mammals.[9][13] Inhibition of NAMPT leads to NAD+ depletion and subsequent cell death, making it an attractive target for cancer therapy.[9]
Structure-Activity Relationship
Many NAMPT inhibitors are designed to mimic the substrate, nicotinamide, or the transition state of the enzymatic reaction.
Key SAR observations include:
-
Pyridine Ring: The pyridine ring of nicotinamide is a key feature, and many potent inhibitors retain this or a similar heterocyclic core.
-
Side Chains: The nature of the side chains attached to the core structure is crucial for achieving high potency. These side chains often occupy hydrophobic pockets within the enzyme's active site.
-
Stereochemistry: The stereochemistry of chiral centers in the inhibitor molecule can have a profound impact on its binding affinity and inhibitory activity.
Comparative Inhibitory Activity
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| FK866 | NAMPT | ~1 | - | [9] |
| KPT-9274 | NAMPT | 120 | - | [14] |
| Nampt-IN-5 | NAMPT | 0.7 | A2780 | [15] |
| MS0 | NAMPT | 9.87 | - | [3] |
Experimental Protocol: NAMPT Inhibition Assay
This protocol describes a coupled-enzyme assay to measure NAMPT activity.[16][17]
Materials:
-
Recombinant NAMPT enzyme
-
NAMPT assay buffer
-
Nicotinamide (substrate)
-
Phosphoribosyl pyrophosphate (PRPP) (substrate)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
NAD+ detection reagent (e.g., a fluorescent probe for NADH)
-
Test compounds
-
96-well plate
-
Fluorometric or colorimetric plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a 96-well plate, add the NAMPT assay buffer, NAMPT enzyme, and the test compounds.
-
Pre-incubation: Incubate for a short period to allow compound binding.
-
Reaction Initiation: Add the substrates (nicotinamide and PRPP) to start the NAMPT reaction, which produces nicotinamide mononucleotide (NMN).
-
Coupled Reaction: The NMN produced is then converted to NAD+ by NMNAT. Subsequently, in the presence of ethanol, ADH reduces NAD+ to NADH.
-
Detection: The amount of NADH produced is quantified using a fluorescent or colorimetric reagent.
-
Measurement: Read the signal on a plate reader.
-
Data Analysis: Determine the IC50 values for the test compounds.
Antibacterial Activity of Nicotinamide Derivatives
Nicotinamide and its derivatives have also demonstrated promising antimicrobial activity against a range of pathogenic bacteria.[18][19] The mechanisms of action can be diverse, including the inhibition of essential metabolic pathways or the disruption of cell wall integrity.
Structure-Activity Relationship
The antibacterial SAR of nicotinamide derivatives is highly dependent on the specific structural modifications.
Key SAR observations include:
-
Substituents on the Amide Nitrogen: The introduction of various substituted phenyl or heterocyclic rings on the amide nitrogen can significantly enhance antibacterial potency.
-
Thioamide and Hydrazide Derivatives: Conversion of the amide group to a thioamide or derivatization into hydrazides can lead to compounds with improved activity against both Gram-positive and Gram-negative bacteria.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the nature of the substituents, plays a crucial role in its ability to penetrate the bacterial cell wall and membrane.
Comparative Antimicrobial Activity (MIC, µM)
| Compound | E. coli | P. aeruginosa | S. aureus | B. megaterium | Reference |
| Ampicillin | - | - | 10 | - | [19] |
| 4a | 10 | 10 | 10 | - | [19] |
| 4b | 10 | - | 10 | - | [19] |
| 4g | - | - | - | 10 | [19] |
| NC 3 | 0.016-0.064 mM | 0.016-0.064 mM | 0.016-0.064 mM | - | [18] |
| NC 5 | - | - | 0.03 mM | - | [18] |
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of nicotinamide derivatives against bacterial strains.[18]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compounds
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
This guide provides a foundational understanding of the SAR of nicotinamide derivatives against several key biological targets. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of novel nicotinamide-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. Histone Deacetylases and Mechanisms of Regulation of Gene Expression (Histone deacetylases in cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 10. Mechanisms and Molecular Probes of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Nicotinamide Derivatives as Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of novel nicotinamide-based histone deacetylase (HDAC) inhibitors, offering a comprehensive overview of their synthesis, biological activity, and the experimental protocols used for their evaluation. The data presented is intended to assist researchers in the field of drug discovery and development in understanding the potential of these compounds as therapeutic agents.
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[1] Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making them a significant target for therapeutic intervention.[1][2] While several HDAC inhibitors have been approved for clinical use, many, such as those containing a hydroxamate group, are associated with metabolic abnormalities due to strong chelation with the zinc ion in the enzyme's active site.[3][4][5] This has spurred the development of non-hydroxamate inhibitors, with nicotinamide derivatives emerging as a promising alternative.[3][4][5] Nicotinamide, a form of vitamin B3, is a known inhibitor of sirtuins (Class III HDACs) and also serves as a scaffold for designing inhibitors of other HDAC classes.[6][7][8]
This guide focuses on a comparative analysis of two novel nicotinamide derivatives, Compound 6b and Compound 6n , against the reference compound BG45 . These compounds have been synthesized and evaluated for their potential as HDAC3 inhibitors.[3][4]
Comparative Biological Activity
The inhibitory activity of the nicotinamide derivatives was assessed against both a mixture of HDAC isoforms (pan-HDAC) and specifically against HDAC3. Furthermore, their anti-proliferative effects were evaluated in various cancer cell lines.
| Compound | Pan-HDAC IC50 (μM) [a] | HDAC3 IC50 (μM) [b] | B16F10 IC50 (μM) [c] | MCF-7 IC50 (μM) [c] | A549 IC50 (μM) [c] |
| Compound 6b | 4.648 | 0.694 | 4.66 | > 50 | 11.22 |
| Compound 6n | 5.481 | 1.123 | 9.33 | 14.77 | 10.96 |
| BG45 (Reference) | 5.506 | 0.558 | 18.62 | > 50 | 19.50 |
[a] Inhibition of pan-HDAC activity, predominantly HDAC1 and HDAC2, from HeLa cell nuclear extract. [b] Inhibition of purified human recombinant HDAC3. [c] Anti-proliferative activity in murine melanoma (B16F10), human breast cancer (MCF-7), and human lung cancer (A549) cell lines.
The data indicates that Compound 6b is the most potent of the two novel derivatives, with pan-HDAC and HDAC3 inhibitory activities comparable to the reference compound BG45.[3][4][5] Notably, Compound 6b demonstrated superior anti-proliferative activity against B16F10 and A549 cancer cell lines compared to BG45.[3][5]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of evaluation, the following diagrams are provided.
Caption: Mechanism of action of nicotinamide derivatives as HDAC inhibitors.
Caption: Workflow for the synthesis and biological evaluation of nicotinamide derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the procedures described in the referenced literature.
General Synthesis of Nicotinamide Derivatives (Compounds 6a-s)
The synthesis of the target nicotinamide derivatives involved a multi-step process. A general outline is provided below:
-
Esterification: The starting substituted benzoic acid is esterified to produce the corresponding methyl ester.
-
Hydrazide Formation: The methyl ester is then reacted with hydrazine hydrate to form the corresponding hydrazide.
-
Condensation: The hydrazide is condensed with a substituted aldehyde to yield a hydrazone.
-
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable reagent to form the core heterocyclic structure.
-
Coupling: Finally, the heterocyclic core is coupled with nicotinic acid to afford the final nicotinamide derivatives.
Note: For the exact reagents, reaction conditions, and purification methods for each specific compound, please refer to the supplementary information of the primary literature.
In vitro HDAC Inhibition Assay
The inhibitory activity of the synthesized compounds against pan-HDACs and HDAC3 was determined using commercially available fluorometric drug discovery kits.
Pan-HDAC Inhibition Assay:
-
Source: HeLa cell nuclear extract (predominantly containing HDAC1 and HDAC2).
-
Procedure:
-
The test compounds were incubated with the HeLa nuclear extract and a fluorogenic HDAC substrate.
-
The reaction was allowed to proceed for a specified time at 37°C.
-
A developer solution was added to stop the reaction and generate a fluorescent signal.
-
The fluorescence was measured using a microplate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
HDAC3 Inhibition Assay:
-
Source: Recombinant human HDAC3/NCOR1 complex.
-
Procedure: The assay was performed following a similar protocol to the pan-HDAC assay, using the purified HDAC3 enzyme and its specific substrate.
-
Data Analysis: IC50 values were determined as described above. BG45 was used as a positive control.[4]
Anti-proliferative Activity (MTT Assay)
The cytotoxic effects of the nicotinamide derivatives on cancer cell lines were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Lines: B16F10 (murine melanoma), MCF-7 (human breast cancer), and A549 (human lung cancer). Human embryonic kidney (HEK-293) cells were used to assess selectivity.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.
-
After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, were determined from the dose-response curves.
Conclusion
The nicotinamide derivatives, particularly Compound 6b, have demonstrated promising activity as HDAC inhibitors with potent anti-proliferative effects against specific cancer cell lines.[3][5] The favorable inhibitory profile and selectivity of these non-hydroxamate compounds highlight their potential for further development as novel anti-cancer agents. The provided data and experimental protocols offer a solid foundation for researchers to build upon in the quest for more effective and less toxic cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Computationally Guided Design, Synthesis, and Evaluation of Novel Non-Hydroxamic Histone Deacetylase Inhibitors, Based on N-Trifluoroacetamide as a Zinc-Binding Group, Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Catalysts for the Synthesis of 2-(Dimethylamino)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for C-N Cross-Coupling Reactions
The synthesis of 2-(dimethylamino)nicotinonitrile, a key building block in the development of various pharmaceutical agents, is predominantly achieved through the C-N cross-coupling reaction of 2-chloronicotinonitrile with dimethylamine. The efficiency of this transformation is highly dependent on the catalyst employed. This guide provides a comparative analysis of commonly used catalytic systems based on palladium, nickel, and copper, offering insights into their performance, mechanistic pathways, and experimental protocols to aid in catalyst selection and optimization.
Performance Comparison of Catalytic Systems
The selection of a suitable catalyst is critical for achieving high yields and purity in the synthesis of this compound. The following table summarizes the typical performance of palladium-, nickel-, and copper-based catalysts in the amination of 2-chloronicotinonitrile with dimethylamine. The data presented is a synthesis of literature values for similar transformations and should be considered as a guide for catalyst selection.
| Catalyst System | Typical Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Turnover Number (TON) (approx.) | Key Advantages | Key Disadvantages |
| Palladium-based | |||||||
| Pd₂(dba)₃ / Xantphos | 1 - 2 | 80 - 110 | 12 - 24 | 85 - 95 | 4250 - 9500 | High yields, broad functional group tolerance, well-established. | Higher cost of palladium and ligands, potential for catalyst deactivation. |
| Pd(OAc)₂ / RuPhos | 1 - 3 | 80 - 100 | 8 - 16 | 90 - 98 | 3000 - 9800 | High activity and selectivity, effective for challenging substrates. | Cost of specialized ligands. |
| Nickel-based | |||||||
| NiCl₂(dppf) | 5 - 10 | 100 - 130 | 12 - 24 | 75 - 90 | 750 - 1800 | Lower cost than palladium, effective for aryl chlorides. | Higher catalyst loading often required, potential for side reactions. |
| Ni(COD)₂ / PCy₃ | 3 - 5 | 90 - 120 | 10 - 20 | 80 - 92 | 1600 - 3067 | Good yields, readily available ligands. | Air-sensitive catalyst, may require glovebox techniques. |
| Copper-based | |||||||
| CuI / L-proline | 5 - 15 | 110 - 140 | 24 - 48 | 60 - 80 | 400 - 1600 | Low cost of catalyst. | Harsher reaction conditions, longer reaction times, lower yields. |
| Cu₂O / Phenanthroline | 10 - 20 | 120 - 150 | 24 - 48 | 50 - 75 | 250 - 750 | Inexpensive and readily available catalyst components. | High catalyst loading, limited substrate scope. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using representative palladium, nickel, and copper catalysts are provided below. These protocols are based on established procedures for similar C-N cross-coupling reactions and may require optimization for specific laboratory conditions.
Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of 2-chloronicotinonitrile using a Xantphos ligand.
Materials:
-
2-Chloronicotinonitrile (1.0 equiv)
-
Dimethylamine solution (2.0 M in THF, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
Xantphos (2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene, followed by 2-chloronicotinonitrile.
-
Add the dimethylamine solution dropwise to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Nickel-Catalyzed Amination
This protocol outlines a general procedure for the nickel-catalyzed amination of 2-chloronicotinonitrile.
Materials:
-
2-Chloronicotinonitrile (1.0 equiv)
-
Dimethylamine solution (2.0 M in THF, 2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) (NiCl₂(dppf), 5 mol%)
-
Sodium tert-butoxide (NaOtBu, 2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a glovebox, add NiCl₂(dppf) and NaOtBu to an oven-dried reaction vessel.
-
Add anhydrous 1,4-dioxane, followed by 2-chloronicotinonitrile and the dimethylamine solution.
-
Seal the vessel and heat the reaction mixture at 120 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Copper-Catalyzed Ullmann Condensation
This protocol describes a general procedure for the copper-catalyzed amination of 2-chloronicotinonitrile.
Materials:
-
2-Chloronicotinonitrile (1.0 equiv)
-
Dimethylamine (excess, or as a solution in a high-boiling solvent)
-
Copper(I) iodide (CuI, 10 mol%)
-
L-proline (20 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vessel, add CuI, L-proline, K₂CO₃, and 2-chloronicotinonitrile.
-
Add anhydrous DMSO and the dimethylamine.
-
Heat the reaction mixture at 130 °C with stirring for 24-48 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Pathways and Experimental Workflows
The catalytic cycles for palladium, nickel, and copper-catalyzed amination reactions share common fundamental steps but differ in the nature of the metal center and the specific intermediates involved. Understanding these pathways is crucial for reaction optimization and troubleshooting.
Experimental Workflow
The general experimental workflow for the catalytic amination of 2-chloronicotinonitrile is depicted below. This workflow is applicable to all three catalytic systems with minor modifications to the reaction setup and workup procedures.
General experimental workflow for the synthesis of this compound.
Palladium-Catalyzed Buchwald-Hartwig Amination Cycle
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving Pd(0) and Pd(II) intermediates. The key steps include oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is crucial for promoting the reductive elimination step and preventing side reactions.[1]
Catalytic cycle for the Buchwald-Hartwig amination.
Nickel-Catalyzed Amination Cycle
Nickel-catalyzed amination of aryl chlorides often follows a catalytic cycle involving Ni(0) and Ni(II) species, similar to the palladium-catalyzed process. However, the accessibility of Ni(I) and Ni(III) oxidation states can lead to alternative mechanistic pathways, including radical mechanisms.
Simplified catalytic cycle for nickel-catalyzed amination.
Copper-Catalyzed Ullmann Condensation Mechanism
The mechanism of the copper-catalyzed Ullmann condensation is less definitively established than its palladium and nickel counterparts. It is generally believed to proceed through a Cu(I)/Cu(III) cycle or involve radical intermediates. The reaction often requires higher temperatures and stronger bases.[2]
Proposed catalytic cycle for the Ullmann condensation.
References
Validating the Structure of Synthesized Furo[2,3-b]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. The precise structural elucidation of newly synthesized derivatives is a critical step in the drug discovery and development process. This guide provides a comparative analysis of the key experimental techniques used to validate the structure of furo[2,3-b]pyridine derivatives and compares their application to common bioisosteric alternatives, including thieno[2,3-b]pyridines, furo[2,3-d]pyrimidines, and azaindoles.
Core Structural Validation Techniques: A Head-to-Head Comparison
The definitive confirmation of a synthesized molecule's structure relies on a combination of spectroscopic and analytical techniques. While each method provides unique insights, a comprehensive validation is achieved through the synergistic interpretation of data from multiple sources.
| Technique | Furo[2,3-b]pyridine | Thieno[2,3-b]pyridine | Furo[2,3-d]pyrimidine | Azaindole (7-Azaindole) |
| ¹H NMR | Protons on the furan ring typically appear at δ 6.5-7.5 ppm, while pyridine protons are more downfield (δ 7.0-8.5 ppm). | Thiophene protons are generally found in a similar region to furan protons (δ 7.0-8.0 ppm). | Pyrimidine protons are typically more downfield (δ 8.5-9.5 ppm) due to the second nitrogen atom. | The pyrrole proton (N-H) gives a broad singlet, often downfield (>10 ppm). Pyrrole C-H protons are in the range of δ 6.5-7.5 ppm. |
| ¹³C NMR | Furan carbons resonate at approximately δ 100-150 ppm, while pyridine carbons are in the δ 120-160 ppm range. | Thiophene carbons have a similar chemical shift range to furan carbons. | Pyrimidine carbons are generally more deshielded, appearing further downfield. | Pyrrole carbons are typically found at δ 100-130 ppm. |
| Mass Spec. | Common fragmentation includes cleavage of the furan ring, often with the loss of CO and HCN from the pyridine ring. | Fragmentation often involves the loss of sulfur-containing fragments like CS or H₂S. | Fragmentation can involve the characteristic loss of N₂ or HCN from the pyrimidine ring. | Fragmentation often initiates with the loss of HCN from the pyridine ring. |
| FT-IR | Characteristic peaks include C-O-C stretching of the furan ring (~1050-1250 cm⁻¹) and C=N stretching of the pyridine ring (~1550-1600 cm⁻¹). | C-S stretching bands are often weak and can be difficult to identify. | C=N stretching vibrations from the pyrimidine ring are prominent. | N-H stretching of the pyrrole ring appears as a broad peak around 3300-3500 cm⁻¹. |
| X-ray | Obtaining high-quality single crystals can be challenging due to the planar nature of the molecule, which can lead to stacking disorders. | Similar to furo[2,3-b]pyridines, crystal engineering techniques may be required to overcome packing issues. | The additional nitrogen atom can influence crystal packing and may offer more opportunities for hydrogen bonding. | The pyrrole N-H group provides a hydrogen bond donor, which can facilitate the formation of well-ordered crystals. |
Experimental Protocols for Key Validation Techniques
Detailed and rigorous experimental protocols are essential for obtaining high-quality, reproducible data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the compound is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube.
2. ¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
3. ¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of ¹³C nuclei.
4. 2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
These experiments are crucial for unambiguous assignment of proton and carbon signals, especially for complex derivatives.
-
Utilize standard pulse programs provided by the spectrometer manufacturer.
-
Optimize parameters such as the number of increments and scans to achieve adequate resolution and signal-to-noise ratio.
Mass Spectrometry (MS)
1. Sample Preparation:
-
For High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
For Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), prepare a slightly more concentrated solution in a volatile solvent.
2. Data Acquisition:
-
HRMS (ESI/APCI): Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
-
GC-MS (EI): Inject the sample into the GC. The separated components will be ionized in the mass spectrometer, typically at 70 eV, leading to the molecular ion (M⁺) and characteristic fragment ions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).
2. Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or pure solvent, which is then subtracted from the sample spectrum.
Single-Crystal X-ray Diffraction
1. Crystal Growth:
-
This is often the most challenging step. Slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture is a common method.
-
Other techniques include vapor diffusion and slow cooling.
2. Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a sensitive detector.
3. Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular geometry.
Visualizing the Validation Workflow
A systematic workflow ensures all necessary data is collected for a comprehensive structural validation.
Novel Nicotinonitrile Derivatives Show Promise in Halting Cancer Cell Growth
A growing body of research highlights the potential of novel nicotinonitrile derivatives as potent anti-cancer agents, demonstrating significant efficacy against a range of cancer cell lines. These compounds have been shown to induce programmed cell death (apoptosis) and inhibit key signaling pathways crucial for tumor growth and survival, offering promising avenues for the development of new cancer therapies.
Recent studies have synthesized and evaluated a variety of nicotinonitrile-based compounds, revealing their cytotoxic effects on breast (MCF-7), colon (HCT-116), liver (HepG2), and cervical (HeLa) cancer cell lines, among others.[1][2][3] Several derivatives have exhibited inhibitory concentrations (IC50) in the low micromolar and even nanomolar range, indicating high potency.[1] For instance, certain derivatives have shown IC50 values between 1-3 µM against MCF-7 and HCT-116 cells.[1] In some cases, the efficacy of these novel compounds has been reported to be comparable or even superior to established chemotherapy drugs like doxorubicin.[2][4] A key advantage observed for some of these derivatives is their selectivity, showing high toxicity towards cancer cells while remaining relatively safe for normal cells.[1][4]
The primary mechanisms of action for these compounds appear to be the induction of apoptosis and the inhibition of critical enzyme families known as tyrosine kinases.[1] By triggering the intrinsic apoptotic pathway, these derivatives activate caspases, which are key executioner proteins in programmed cell death.[1] Furthermore, their ability to inhibit tyrosine kinases disrupts signaling pathways, like the EGFR pathway, that are often overactive in cancer, leading to uncontrolled cell proliferation.[1][5]
Comparative Efficacy of Nicotinonitrile Derivatives
The following table summarizes the in vitro cytotoxic activity of selected novel nicotinonitrile derivatives against various human cancer cell lines, presenting their half-maximal inhibitory concentration (IC50) values.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 5g | MCF-7 (Breast), HCT-116 (Colon) | ~ 1-3 | [1] |
| Derivative 7i | MCF-7 (Breast), HCT-116 (Colon) | ~ 1-3 | [1] |
| Derivative 8 | MCF-7 (Breast), HCT-116 (Colon) | ~ 1-3 | [1] |
| Derivative 9 | MCF-7 (Breast), HCT-116 (Colon) | ~ 1-3 | [1] |
| Derivative 7b | MCF-7 (Breast), HCT-116 (Colon) | ~ 5 | [1] |
| Derivative 7d | MCF-7 (Breast), HCT-116 (Colon) | ~ 5 | [1] |
| Derivative 7f | MCF-7 (Breast), HCT-116 (Colon) | ~ 5 | [1] |
| Compound 11 | MCF-7 (Breast), HepG2 (Liver) | Promising Activity | [2] |
| Compound 12 | MCF-7 (Breast), HepG2 (Liver) | Promising Activity | [2] |
| Enaminonitrile 3 | HCT-116 (Colon) | 10.84 | [5] |
| Derivative 4 | PC3 (Prostate) | 14.27 | [5] |
| Derivative 4 | HeLa (Cervical) | 21.10 | [5] |
| Compound 13 | HepG2 (Liver) | 8.78 (µg/mL) | [3] |
| Compound 13 | HeLa (Cervical) | 15.32 (µg/mL) | [3] |
| Compound 19 | HepG2 (Liver) | 5.16 (µg/mL) | [3] |
| Compound 19 | HeLa (Cervical) | 4.26 (µg/mL) | [3] |
| Compound 8 | Various | 0.01 - 0.02 (µg/mL) | [4] |
| Compound 16 | Various | 0.01 - 0.02 (µg/mL) | [4] |
| Compound 20 | MCF-7 (Breast) | Superior to Doxorubicin | [6] |
| Compound 26 | MCF-7 (Breast) | Superior to Doxorubicin | [6] |
| Compound 37 | MCF-7 (Breast) | Superior to Doxorubicin | [6] |
Experimental Protocols
The evaluation of these nicotinonitrile derivatives typically involves a series of standard in vitro assays to determine their anti-cancer properties.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the nicotinonitrile derivatives. A control group is treated with the vehicle (e.g., DMSO) alone.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for an additional 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.
-
Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control cells, and IC50 values are determined.[5][7]
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are cultured and treated with the test compounds as described for the cytotoxicity assay.
-
Cell Harvesting: After the treatment period, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V (labeled with a fluorochrome like FITC) and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence signals from Annexin V and PI are used to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[5]
Tyrosine Kinase Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of specific tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR).
-
Enzyme and Substrate Preparation: The reaction is typically performed in a 96-well plate. The purified tyrosine kinase enzyme and a specific substrate peptide are added to the wells.
-
Inhibitor Addition: The nicotinonitrile derivatives at various concentrations are added to the wells.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP. The plate is incubated at 37°C for a set period to allow for phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA-based assays with phosphorylation-specific antibodies or luminescence-based assays that measure the amount of remaining ATP.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value for enzyme inhibition is determined.[1][7]
Visualizing the Molecular Impact
To better understand the processes involved, the following diagrams illustrate a common experimental workflow and a key signaling pathway targeted by these compounds.
Caption: Experimental workflow for evaluating nicotinonitrile derivatives.
Caption: Inhibition of the EGFR signaling pathway by nicotinonitriles.
References
- 1. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation | Sciety [sciety.org]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison of Pyrazine-2-Carbonitrile Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a detailed spectroscopic comparison of pyrazine-2-carbonitrile and its derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The data presented, encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, illuminates the structural and electronic characteristics of these medicinally and materially significant compounds.[1]
Introduction to Pyrazine-2-Carbonitrile Derivatives
Pyrazine and its derivatives are a class of heterocyclic aromatic compounds that are integral to numerous natural and synthetic products, including flavoring agents and pharmaceuticals. The pyrazine ring is a key structural motif in many drug compounds, with various derivatives exhibiting potential as anticancer, antimicrobial, and antimigration agents.[2] Understanding the spectroscopic properties of these molecules is crucial for their identification, characterization, and the elucidation of their structure-activity relationships.
This guide focuses on pyrazine-2-carbonitrile and a series of its 5-substituted derivatives, chosen to represent a spectrum of electronic effects, from electron-donating to electron-withdrawing groups. This allows for a systematic evaluation of how different substituents influence the spectroscopic signatures of the pyrazine core.[1]
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for pyrazine-2-carbonitrile and its 5-substituted derivatives.
¹H NMR Spectral Data
Table 1: ¹H NMR Spectral Data (δ, ppm) in CDCl₃ [1]
| Substituent (at C-5) | H-3 | H-6 | Other Protons |
| -H (Pyrazine-2-carbonitrile) | 8.86 (d, J = 1.6 Hz) | 8.72 (d, J = 2.5 Hz) | 9.21 (d, J=2.5 Hz, H-2) |
| -CH₃ (5-methylpyrazine-2-carbonitrile) | 8.65 (s) | 8.55 (s) | 2.65 (s, 3H, CH₃) |
| -Br (5-bromopyrazine-2-carbonitrile) | 8.85 (d, J = 1.5 Hz) | 8.95 (d, J = 1.5 Hz) | - |
| -NH₂ (5-aminopyrazine-2-carbonitrile) | 8.35 (d, J = 1.5 Hz) | 7.95 (d, J = 1.5 Hz) | 5.10 (br s, 2H, NH₂) |
| -OCH₃ (5-methoxypyrazine-2-carbonitrile) | 8.40 (d, J = 1.4 Hz) | 8.15 (d, J = 1.4 Hz) | 4.05 (s, 3H, OCH₃) |
¹³C NMR Spectral Data
Table 2: ¹³C NMR Spectral Data (δ, ppm) in CDCl₃
| Substituent (at C-5) | C-2 | C-3 | C-5 | C-6 | C≡N | Other Carbons |
| -H | 147.5 | 145.2 | 143.8 | 142.1 | 115.8 | - |
| -CH₃ | 146.8 | 144.5 | 155.2 | 141.5 | 116.2 | 21.5 (CH₃) |
| -Br | 145.9 | 146.8 | 132.5 | 144.2 | 115.1 | - |
| -NH₂ | 152.3 | 138.1 | 156.0 | 130.2 | 117.5 | - |
| -OCH₃ | 148.1 | 135.2 | 165.8 | 128.9 | 116.9 | 55.8 (OCH₃) |
FTIR Spectral Data
Table 3: Key FTIR Absorption Frequencies (cm⁻¹) [1]
| Substituent (at C-5) | ν(C≡N) | ν(C=N) / ν(C=C) (ring) | Other Key Bands |
| -H | 2240 | 1580, 1545, 1480 | 3080 (Ar-H) |
| -CH₃ | 2238 | 1575, 1530, 1490 | 2925 (C-H) |
| -Br | 2242 | 1560, 1520, 1470 | - |
| -NH₂ | 2225 | 1600, 1550, 1500 | 3450, 3340 (N-H) |
| -OCH₃ | 2235 | 1590, 1540, 1485 | 2850 (C-H), 1250 (C-O) |
Mass Spectrometry Data
Table 4: Mass Spectrometry Data (m/z)
| Substituent (at C-5) | [M]⁺ | [M-HCN]⁺ |
| -H | 105 | 78 |
| -CH₃ | 119 | 92 |
| -Br | 183/185 | 156/158 |
| -NH₂ | 120 | 93 |
| -OCH₃ | 135 | 108 |
UV-Vis Spectroscopic Data
Table 5: UV-Vis Absorption Data in Methanol [1]
| Substituent (at C-5) | λmax 1 (nm) (π→π) | ε (L·mol⁻¹·cm⁻¹) | λmax 2 (nm) (n→π) | ε (L·mol⁻¹·cm⁻¹) |
| -H | 260 | 6,500 | 315 | 800 |
| -CH₃ | 265 | 7,000 | 320 | 850 |
| -Br | 270 | 6,800 | 325 | 750 |
| -NH₂ | 285 | 8,500 | 350 | 1,200 |
| -OCH₃ | 275 | 7,800 | 340 | 1,000 |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : Bruker Avance III 400 MHz NMR spectrometer or equivalent.[1]
-
Sample Preparation : Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Data Processing : The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin).[1] Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation : Thermo Nicolet 6700 FT-IR spectrometer or equivalent, equipped with a DTGS detector.[1]
-
Sample Preparation : Spectra were recorded using KBr pellets or as a thin film on a NaCl plate.
-
Data Processing : The interferogram was Fourier transformed to produce the infrared spectrum.[1] The spectrum was baseline-corrected, and the peak positions are reported in wavenumbers (cm⁻¹).[1]
Mass Spectrometry (MS)
-
Instrumentation : Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source or a GC-MS system with an electron ionization (EI) source.[1]
-
Sample Preparation (ESI) : Samples were dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 10 µg/mL. The solution was infused directly into the ESI source.[1]
-
Data Processing : The mass spectra were recorded and analyzed to identify the molecular ion peak and characteristic fragment ions.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation : Recording double-beam spectrophotometer with a photometric accuracy of ±0.02 absorbance units.[1]
-
Sample Preparation : Samples were dissolved in methanol to a concentration suitable for absorbance measurements (typically 10⁻⁴ to 10⁻⁵ M).
-
Data Processing : The absorbance spectrum was recorded against a methanol blank.[1] The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) were determined.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of pyrazine-2-carbonitrile derivatives.
Caption: General workflow for spectroscopic analysis of pyrazine-2-carbonitrile derivatives.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-(Dimethylamino)nicotinonitrile: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-(Dimethylamino)nicotinonitrile (CAS RN: 60138-76-3), ensuring operational integrity and adherence to safety protocols.
Hazard Profile and Safety Recommendations
Based on the analysis of related chemical structures, the following hazard summary and precautionary measures are advised:
| Hazard Category | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1][2] | P264: Wash skin thoroughly after handling.[1][2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2] P332+P313: If skin irritation occurs: Get medical advice/attention.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] P337+P313: If eye irritation persists: Get medical advice/attention.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P271: Use only outdoors or in a well-ventilated area.[1][2] P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[1][2] P312: Call a poison center or doctor if you feel unwell.[1][2] |
| General Handling | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1][2][3] | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1][2] P405: Store locked up.[1][2] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[1][2][3] | P501: Dispose of contents/container to an approved waste disposal plant.[1][2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the systematic steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Preparation:
-
Before handling the compound, ensure a comprehensive set of PPE is worn, including:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles or a face shield.
-
A lab coat.
-
-
All handling and preparation for disposal should be conducted within a certified chemical fume hood to mitigate inhalation risks.
-
An eyewash station and safety shower must be readily accessible.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a labeled, leak-proof hazardous waste container.
-
The container should be appropriate for organic nitrile compounds.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as pipette tips, weigh boats, and contaminated gloves, must be disposed of as hazardous waste.
-
Place these items in a designated, sealed waste bag or container.
-
3. Labeling and Storage:
-
All waste containers must be accurately and clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: "60138-76-3"
-
The primary hazards (e.g., "Irritant")
-
The date of accumulation.
-
-
Store the sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal contractor.
-
Provide the contractor with all necessary documentation, including the chemical name and any available hazard information.
-
Never dispose of this compound down the drain or in regular trash.
Workflow for Proper Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these rigorous disposal procedures, laboratories can ensure the safety of their personnel and minimize their environmental impact, fostering a culture of safety and responsibility in scientific research.
References
Essential Safety and Operational Guide for 2-(Dimethylamino)nicotinonitrile
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and logistical plans for the handling and disposal of 2-(Dimethylamino)nicotinonitrile. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Safety Precautions
Precautionary Statements:
-
Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][3] Wash hands and any exposed skin thoroughly after handling.[1][2][3][5] Do not eat, drink, or smoke when using this product.[1][5] Use only in a well-ventilated area or outdoors.[1][2][3] Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][3][5]
-
Response: In case of skin contact, wash with plenty of soap and water.[2][5] If skin irritation occurs, seek medical advice.[1][2][3] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1][2][3][5] If eye irritation persists, get medical attention.[2][3][6] If inhaled, move the person to fresh air and keep them comfortable for breathing.[1][2][3][5] If swallowed, rinse the mouth and get immediate medical help.[1]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[1][2][3][5] The product should be stored locked up.[1][2][3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[1][2][3][5]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table summarizes the required equipment based on recommendations for similar nitrile compounds.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be required for splash hazards.[7] | Protects against splashes and airborne particles that can cause serious eye damage.[1][2][3] |
| Skin Protection | Wear chemical-resistant, impervious clothing.[1] Nitrile gloves are recommended for handling chemicals and provide a reliable barrier.[8][9][10] | Prevents skin contact which can lead to irritation or toxic effects.[1][2][3] |
| Hand Protection | Use disposable nitrile gloves.[7] Inspect gloves before use and change them immediately if contact with the chemical occurs. | Nitrile gloves offer good resistance to a wide range of chemicals, including acids and bases.[10][11] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] Ensure adequate ventilation through local exhaust systems.[2] | Protects against inhalation of harmful dust, fumes, or vapors that may cause respiratory irritation.[2][3] |
Experimental Workflow and Handling Procedures
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Caption: A flowchart illustrating the procedural steps for safely handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weighing paper, pipette tips) in a designated, clearly labeled, and sealed hazardous waste container.[12]
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container.[12] Halogen-free and halogenated organic solvent waste should be segregated into their respective containers.[12]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste stream. Uncontaminated nitrile gloves may be eligible for recycling programs, provided they have not been exposed to hazardous materials.[13][14]
Disposal Procedures:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.[12]
-
Storage: Store waste containers in a designated satellite accumulation area that is at or near the point of generation.[15] Ensure containers are kept closed except when adding waste.[15]
-
Pickup: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.[16]
-
Empty Containers: Containers that held this compound must be triple-rinsed before being considered "empty."[16] The rinsate must be collected and disposed of as hazardous waste.[16]
References
- 1. echemi.com [echemi.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. Dimethylaminoacetonitrile | C4H8N2 | CID 61237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. armbrustusa.com [armbrustusa.com]
- 9. business.medtecs.com [business.medtecs.com]
- 10. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.ca]
- 11. gpisupply.com [gpisupply.com]
- 12. ptb.de [ptb.de]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. gloves.com [gloves.com]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
